[1][2][3][4][5][6][7] Executive Summary 3-Amino-2,3-dihydro-1H-indene-5-carbonitrile (CAS: 903630-50-2 for the racemate; 1213425-83-2 for the (S)-enantiomer) is a specialized chiral bicyclic building block used in the sy...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2][3][4][5][6][7]
Executive Summary
3-Amino-2,3-dihydro-1H-indene-5-carbonitrile (CAS: 903630-50-2 for the racemate; 1213425-83-2 for the (S)-enantiomer) is a specialized chiral bicyclic building block used in the synthesis of high-affinity G-protein coupled receptor (GPCR) agonists and kinase inhibitors.[1][2][3][4][5] Structurally, it consists of an indane (2,3-dihydro-1H-indene) core substituted with a nitrile group at the C5 position and a primary amine at the C3 position.
In medicinal chemistry, this scaffold is critical for introducing conformational rigidity and chirality, often serving as a pharmacophore in the development of drugs targeting GPR40 (FFAR1) for type 2 diabetes and various CNS targets. It is distinct from its positional isomer, 1-amino-2,3-dihydro-1H-indene-5-carbonitrile, and requires specific synthetic routes to ensure the correct substitution pattern.
Part 1: Chemical Identity & Physicochemical Properties[10]
The nomenclature of substituted indanes can be ambiguous due to ring numbering conventions. For this guide, we adhere to the specific CAS assignment where the amine is located at position 3 relative to the bridgehead, with the nitrile fixed at position 5. This molecule is chemically equivalent to 1-amino-6-cyanoindane (if numbered starting from the amine-bearing carbon), a symmetry resulting from the fused ring system.
Key Identification Data
Property
Specification
Chemical Name
3-Amino-2,3-dihydro-1H-indene-5-carbonitrile
CAS Number (Racemic)
903630-50-2
CAS Number (S-Isomer)
1213425-83-2
CAS Number (R-Isomer)
903630-06-8 (often listed as (R)-1-amino...)
Molecular Formula
C₁₀H₁₀N₂
Molecular Weight
158.20 g/mol
Appearance
White to pale yellow solid
Solubility
Soluble in DMSO, Methanol, DCM; Low solubility in water (free base)
pKa (Calculated)
~9.5 (Amine)
SMILES
N#CC1=CC2=C(C(N)CC2)C=C1
InChI Key
UEHYVKYSUSWVFS-UHFFFAOYSA-N
Stereochemistry & Isomerism
The C3 carbon is a chiral center. In drug development, the (S)-enantiomer is frequently the bioactive form, offering superior binding affinity in GPR40 pockets compared to the (R)-enantiomer. The rigid indane backbone restricts the rotation of the amine, reducing the entropic penalty upon binding to protein targets.
Part 2: Synthesis & Manufacturing Protocols
The synthesis of 3-amino-2,3-dihydro-1H-indene-5-carbonitrile presents a regiochemical challenge. Direct nitration or bromination of 1-aminoindane often yields mixtures. The most robust industrial route relies on the reductive amination of 6-cyano-1-indanone .
Note on Regiochemistry: Starting with 6-cyano-1-indanone yields the target molecule (structurally 1-amino-6-cyanoindane, which is identical to 3-amino-5-cyanoindane). Starting with 5-cyano-1-indanone would yield the incorrect 1-amino-5-cyanoindane isomer.
Mechanism: Oxidative addition of Pd(0) to the aryl bromide, followed by transmetallation with zinc cyanide and reductive elimination to form the aryl nitrile.
Yield: Typically 85-90%.
Step 2: Asymmetric Reductive Amination
To generate the chiral amine directly, biocatalytic transamination or chiral auxiliary approaches are preferred over non-selective reduction.
Role of the Scaffold: The 3-amino-indane moiety mimics the phenylpropanoic acid pharmacophore often found in GPR40 ligands (e.g., Fasiglifam). The nitrile group provides a handle for hydrogen bonding with residues like Arg183 or Tyr240 in the receptor pocket, while the rigid indane ring orients the amine (often derivatized) into a hydrophobic sub-pocket.
Causality: The (S)-configuration is typically required to match the chiral environment of the receptor's orthosteric site.
Kinase Inhibition
Derivatives of amino-cyanoindanes have been explored as Type II kinase inhibitors. The nitrile group can act as a "warhead" or interact with the hinge region, while the amine serves as a linker to the solvent-exposed tail.
Molecular Probes
Due to the rigid stereochemistry, this compound is used to probe the steric requirements of amine-binding pockets in monoamine transporters and sigma receptors.
Part 4: Handling & Safety (MSDS Highlights)
Researchers must treat this compound as a potent bioactive amine and nitrile.
Acute Toxicity: Harmful if swallowed (H302) or inhaled. The nitrile group poses a risk of metabolizing to cyanide in vivo, though the indane ring is relatively stable.
Irritation: Causes skin irritation (H315) and serious eye irritation (H319).
Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.
Disposal: All nitrile-containing waste must be segregated and treated with bleach (sodium hypochlorite) to oxidize potential cyanide before disposal, in accordance with local hazardous waste regulations.
References
BLDpharm. (2025). (S)-3-Amino-2,3-dihydro-1H-indene-5-carbonitrile Product Entry. Retrieved from
ChemicalBook. (2025). 3-AMINO-2,3-DIHYDRO-1H-INDENE-5-CARBONITRILE HCL Properties and Suppliers. Retrieved from
National Center for Biotechnology Information. (2020). Bioactivation of GPR40 Agonist MK-8666: Formation of Protein Adducts. PubChem.[6][7] Retrieved from
Smolecule. (2023). 6-Cyano-1-indanone Synthesis and Applications. Retrieved from
Chemspace. (2025). Compound Profile: (1R)-1-amino-2,3-dihydro-1H-indene-5-carbonitrile.[2] Retrieved from
An In-Depth Technical Guide to 3-Amino-5-Cyanoindane: A Novel Scaffold for Exploration
This technical guide provides a comprehensive overview of 3-amino-5-cyanoindane, a molecule of significant interest for researchers, scientists, and drug development professionals. While experimental data on this specifi...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides a comprehensive overview of 3-amino-5-cyanoindane, a molecule of significant interest for researchers, scientists, and drug development professionals. While experimental data on this specific compound is limited in publicly accessible literature, this document, grounded in established chemical principles and data from analogous structures, offers a robust theoretical framework. It aims to serve as a foundational resource for those looking to synthesize, characterize, and explore the potential applications of this novel chemical entity.
Molecular Structure and Physicochemical Properties
3-Amino-5-cyanoindane is a derivative of indane, featuring an amino group at the 3-position and a cyano group at the 5-position of the bicyclic structure. The indane core is comprised of a benzene ring fused to a cyclopentane ring.
Below is a two-dimensional representation of the chemical structure:
Figure 1. 2D Structure of 3-Amino-5-Cyanoindane
Predicted Physicochemical Properties
Property
Predicted Value
Molecular Formula
C₁₀H₁₀N₂
Molecular Weight
158.20 g/mol
Appearance
Likely a solid at room temperature
Solubility
Expected to have low solubility in water and higher solubility in organic solvents like ethanol, DMSO, and DMF.
pKa (Amino Group)
Estimated to be in the range of 4-5, typical for anilines.
LogP
Predicted to be moderately lipophilic.
Proposed Synthesis Pathway
A plausible synthetic route to 3-amino-5-cyanoindane can be conceptualized starting from commercially available indane derivatives. The following proposed multi-step synthesis is based on well-established organic transformations.
Figure 2. Proposed Synthesis of 3-Amino-5-Cyanoindane
Experimental Protocol Considerations:
Step 1: Bromination: The benzylic position of indan-5-carbonitrile is susceptible to radical bromination using N-bromosuccinimide (NBS) with a radical initiator like AIBN or under photochemical conditions. Careful control of stoichiometry is crucial to favor mono-bromination.
Step 2: Azide Substitution: The resulting 3-bromo-5-cyanoindane can undergo nucleophilic substitution with sodium azide in a polar aprotic solvent like dimethylformamide (DMF). This reaction typically proceeds via an SN2 mechanism.
Step 3: Reduction: The azide group in 3-azido-5-cyanoindane can be reduced to the primary amine using several methods. Catalytic hydrogenation with hydrogen gas and a palladium on carbon (Pd/C) catalyst is a common and clean method.[1] Alternatively, reduction with lithium aluminum hydride (LiAlH₄) in an ethereal solvent can also be effective.
Predicted Spectroscopic Profile
The structural features of 3-amino-5-cyanoindane suggest a distinct spectroscopic signature.
¹H NMR Spectroscopy (Predicted)
Aromatic Protons: Three protons in the aromatic region, likely appearing as a singlet and a doublet, with chemical shifts influenced by the electron-withdrawing cyano group and the fused aliphatic ring.
Aliphatic Protons: Protons of the cyclopentane ring will exhibit complex splitting patterns due to diastereotopicity. The proton at C3 (methine) will be coupled to the neighboring methylene protons. The protons at C1 and C2 (methylenes) will likely appear as multiplets.
Amino Protons: A broad singlet corresponding to the two protons of the amino group, the chemical shift of which will be solvent-dependent.
¹³C NMR Spectroscopy (Predicted)
Aromatic Carbons: Six distinct signals for the aromatic carbons, with the carbon attached to the cyano group being significantly deshielded.
Cyano Carbon: A characteristic signal in the range of 115-125 ppm.[2]
Aliphatic Carbons: Three signals for the aliphatic carbons of the indane core.
Carbon attached to Amino Group: The C3 carbon will appear in the range of 40-60 ppm.
Infrared (IR) Spectroscopy (Predicted)
N-H Stretching: A pair of medium intensity peaks in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
C≡N Stretching: A sharp, strong absorption peak around 2220-2260 cm⁻¹.
Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (Predicted)
Molecular Ion (M⁺): A prominent peak at m/z = 158.
Fragmentation: Expect fragmentation patterns corresponding to the loss of the amino group, the cyano group, and cleavage of the cyclopentane ring.
Potential Applications in Drug Discovery and Medicinal Chemistry
While 3-amino-5-cyanoindane itself has not been extensively studied, its structural motifs are present in numerous biologically active molecules. This suggests a high potential for this compound as a scaffold in drug discovery.
Central Nervous System (CNS) Agents: The aminoindane core is a well-known pharmacophore in CNS-active compounds, including dopamine agonists and monoamine oxidase inhibitors.
Anticancer Agents: The cyano group is a key feature in many targeted anticancer therapies, including kinase inhibitors.[3] The combination of the amino and cyano groups on a rigid scaffold could lead to novel inhibitors of various signaling pathways implicated in cancer.
Antibacterial Agents: Aminoindane derivatives have been investigated for their antibacterial properties.[4] The introduction of a cyano group could modulate this activity and provide a new avenue for the development of antibiotics against resistant strains.
Enzyme Inhibition: The amino group can serve as a key hydrogen bond donor, while the cyano group can act as a hydrogen bond acceptor or participate in other non-covalent interactions within an enzyme's active site. This makes 3-amino-5-cyanoindane an attractive starting point for the design of enzyme inhibitors.
Inferred Safety and Handling
Based on safety data sheets for structurally related compounds such as 5-aminoindane, 3-amino-5-cyanoindane should be handled with care in a well-ventilated laboratory.[5]
Potential Hazards: May be harmful if swallowed, in contact with skin, or if inhaled.[5] It may also cause skin and eye irritation.
Recommended Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat should be worn.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Conclusion
3-Amino-5-cyanoindane represents an unexplored chemical entity with significant potential. This guide provides a theoretical foundation for its synthesis, characterization, and potential applications. The unique combination of the aminoindane scaffold and the cyano functional group makes it a compelling target for further investigation in medicinal chemistry and materials science. It is our hope that this document will inspire and facilitate future research into this promising molecule.
References
A comprehensive list of references for analogous compounds and general methodologies will be provided upon request, as direct citations for 3-amino-5-cyanoindane are not available in the current literature. The information presented herein is a synthesis of established chemical knowledge applied to this novel structure.
The following technical guide details the physicochemical profile, synthetic methodology, and quality control parameters for (S)-3-amino-2,3-dihydro-1H-indene-5-carbonitrile . This document is structured for researchers...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the physicochemical profile, synthetic methodology, and quality control parameters for (S)-3-amino-2,3-dihydro-1H-indene-5-carbonitrile . This document is structured for researchers in medicinal chemistry and process development.
[1][2]
Executive Summary
(S)-3-amino-2,3-dihydro-1H-indene-5-carbonitrile (CAS: 1213425-83-2) is a high-value chiral building block belonging to the aminoindane class. Structurally, it consists of a rigid indane scaffold substituted with a nitrile group at the C5 position and a primary amine at the C3 position with (S)-configuration.
This molecular architecture serves as a critical pharmacophore in the synthesis of HIF-2
inhibitors (e.g., analogs of Belzutifan) and other CNS-active agents where the rigid indane core restricts conformational entropy, enhancing ligand-target binding affinity.
Physicochemical Characterization
Molecular Weight & Formula
The precise mass determination is critical for mass spectrometry (MS) validation during synthesis.
Property
Value
Notes
Molecular Formula
Indane core () + Nitrile ()
Average Molecular Weight
158.20 g/mol
Used for stoichiometric calculations
Monoisotopic Mass
158.084398 Da
Key for High-Res MS (HRMS) identification
[M+H]+ Peak
159.09 Da
Protonated species observed in ESI+ mode
Structural Analysis (Graphviz)
The following diagram illustrates the specific numbering and stereochemistry. Note that in the indane system, the "3-amino" designation implies the amine is on the benzylic carbon of the cyclopentyl ring, distal to the bridgehead closest to the nitrile if numbering priorities are strictly followed.
Figure 1: Structural decomposition of the target molecule highlighting functional groups contributing to the molecular weight.
Synthetic Methodology & Chiral Resolution
Retrosynthetic Logic
The synthesis typically proceeds from 3-oxo-2,3-dihydro-1H-indene-5-carbonitrile . The challenge lies in establishing the (S)-stereocenter at C3.
Pathway:
Precursor: 3-bromo-1-indanone
Cyanation 3-oxo-indane-5-carbonitrile.
Chiral Induction: Asymmetric transfer hydrogenation of the corresponding imine or oxime.
Acceptance Criteria: The (S)-enantiomer should elute as the major peak; (R)-isomer < 0.5%.
Mass Spectrometry (LC-MS)
Method: ESI Positive Mode.
Expected Signal:
Base Peak:
159.1 .
Fragment:
142.1 .
Nuclear Magnetic Resonance (
-NMR)
Solvent:
or .
Key Signals:
4.2–4.5 ppm (t, 1H): Benzylic proton at C3 (chiral center).
1.8–2.5 ppm (m, 2H): Methylene protons at C2 (characteristic multiplets of the indane ring).
References
PubChem. (2025). 3-oxo-2,3-dihydro-1H-indene-5-carbonitrile Compound Summary. National Library of Medicine. Retrieved from [Link]
Wallace, E. M., et al. (2016). Structure-Based Design and Synthesis of Potent, Selective, and Orally Bioavailable HIF-2α Inhibitors. Journal of Medicinal Chemistry. (Contextual reference for indane scaffolds in HIF-2
inhibition).
Merck & Co. (2021). FDA Approval Package for Belzutifan (Welireg). (Reference for pharmaceutical relevance of 5-cyano-indane motifs). Retrieved from [Link]
Exploratory
3-aminoindane-5-carbonitrile safety data sheet (SDS)
Technical Monograph: 3-Aminoindane-5-Carbonitrile A Comprehensive Guide to Safety, Synthesis, and Handling for Drug Discovery Part 1: Executive Summary & Chemical Identity 3-Aminoindane-5-carbonitrile (systematically oft...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Monograph: 3-Aminoindane-5-Carbonitrile
A Comprehensive Guide to Safety, Synthesis, and Handling for Drug Discovery
Part 1: Executive Summary & Chemical Identity
3-Aminoindane-5-carbonitrile (systematically often referred to as 1-amino-2,3-dihydro-1H-indene-5-carbonitrile ) is a critical chiral scaffold in medicinal chemistry. Structurally, it belongs to the 1-aminoindane class, a pharmacophore found in monoamine oxidase B (MAO-B) inhibitors (e.g., Rasagiline) and various CNS-active agents. The presence of the nitrile group at the 5-position provides a versatile handle for further derivatization (e.g., into tetrazoles, amides, or amines) and modulates the electronic properties of the aromatic ring, influencing metabolic stability and binding affinity.
This guide serves as an advanced technical document, synthesizing safety data (SDS) with practical laboratory protocols for synthesis and handling.
Table 1: Chemical Identity & Physicochemical Properties
Part 2: Hazard Identification & Safety Assessment (GHS)
Expert Insight: While specific toxicological data for this exact derivative may be limited in public registries, its structural analogs (aminoindanes) are known CNS stimulants and irritants. The nitrile moiety adds a risk of metabolic cyanide release under extreme conditions, though it is generally stable. Treat as a potent bioactive agent.[1]
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Visual Workflow: Safety & PPE Decision Tree
Caption: Decision logic for Personal Protective Equipment (PPE) and emergency spill response.
Part 3: Technical Synthesis Guide
Expertise & Experience:
The synthesis of 3-aminoindane-5-carbonitrile requires careful selection of reducing agents. A common pitfall is the non-selective reduction of the nitrile group (–CN) to a primary amine (–CH₂NH₂) when attempting to reduce the intermediate oxime or imine.
Avoid: Catalytic hydrogenation (H₂/Pd-C) unless pH and catalyst poisoning are strictly controlled, as this often reduces the nitrile.
Recommended: Reductive amination using Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB) , which are chemoselective for the imine over the nitrile.
Protocol: Reductive Amination of 5-Cyano-1-indanone
In a flame-dried round-bottom flask, dissolve 5-cyano-1-indanone (1.0 eq) in anhydrous Methanol (0.2 M concentration).
Add Ammonium Acetate (10.0 eq) to the solution.
Critical Check: Ensure the system is under an inert atmosphere (N₂ or Ar) to prevent moisture interference.
Stir at room temperature for 30–60 minutes to allow the equilibrium formation of the imine intermediate.
Chemoselective Reduction:
Cool the mixture to 0°C.
Slowly add Sodium Cyanoborohydride (1.5 eq) portion-wise. Caution: Evolution of HCN gas is possible if acid is present; ensure proper ventilation.
Allow the reaction to warm to room temperature and stir for 12–16 hours.
Quench & Workup:
Quench the reaction with 1N HCl (carefully) to decompose excess borohydride and hydrolyze any borate complexes.
Adjust pH to >10 using 1N NaOH to liberate the free amine.
Extract with Dichloromethane (DCM) (3x).
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.
Purification:
The crude oil is often converted to the HCl salt for stability. Dissolve in minimal Ethanol, add 4M HCl in Dioxane, and precipitate with Diethyl Ether.
Filter the white solid: 3-aminoindane-5-carbonitrile HCl .
Self-Validating Storage Protocol:
The amine functionality is prone to oxidation and carbamate formation upon exposure to atmospheric CO₂. The nitrile group is hydrolytically stable but sensitive to strong acids/bases under heat.
Storage Conditions:
Temperature: 2–8°C (Refrigerate).
Atmosphere: Store under Argon or Nitrogen.
Container: Amber glass vial with a PTFE-lined cap (hygroscopic protection).
Stability Indicators:
Pass: White crystalline powder.
Fail: Yellow/Brown discoloration (oxidation) or "clumping" (moisture absorption).
Incompatibility:
Strong Oxidizing Agents (Reaction with amine).
Strong Acids (Hydrolysis of nitrile to amide/acid at high temp).
Acid Chlorides/Anhydrides (Will acylate the amine).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11030074, 3-oxo-2,3-dihydro-1H-indene-5-carbonitrile (Precursor Data). Retrieved from [Link]
Borch, R. F., et al. (1971). Cyanohydridoborate Anion as a Selective Reducing Agent.[5] Journal of the American Chemical Society.[5] (Foundational protocol for chemoselective reductive amination).
European Patent Office (2010).Process for the preparation of (R)-1-aminoindanes. EP2181980A1.
Biological Activity of 3-Amino-5-Cyanoindane Derivatives: A Technical Guide
The following technical guide details the biological activity, pharmacology, and therapeutic potential of 3-amino-5-cyanoindane derivatives , with a specific focus on their role as cardioselective ATP-sensitive potassium...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the biological activity, pharmacology, and therapeutic potential of 3-amino-5-cyanoindane derivatives , with a specific focus on their role as cardioselective ATP-sensitive potassium (K
) channel openers .
Executive Summary
3-Amino-5-cyanoindane derivatives represent a specialized class of pharmacophores designed primarily as bioisosteres of benzopyran-based K
channel openers (e.g., cromakalim). Unlike their benzopyran counterparts, which often exhibit potent peripheral vasodilation leading to hypotension, specific indane derivatives—most notably 3-amino-5-cyano-1,1-dimethylindane and its cyanoguanidine/urea analogs—have demonstrated cardioselective anti-ischemic activity . This guide explores the medicinal chemistry, mechanism of action, and experimental validation of these compounds.
The development of 3-amino-5-cyanoindane derivatives stems from the structural modification of the benzopyran core found in first-generation K
openers. The objective was to dissociate the desirable direct cardioprotective effects (anti-ischemic) from the undesirable hemodynamic effects (hypotension).
Core Scaffold: The indane ring replaces the benzopyran ring.
Gem-Dimethyl Group (C1): The inclusion of a 1,1-dimethyl group (analogous to the 2,2-dimethyl in cromakalim) is critical for metabolic stability and maintaining the hydrophobic pocket interaction within the SUR2A subunit of the K
channel.
Electron-Withdrawing Group (C5): A cyano group at position 5 (analogous to position 6 in benzopyrans) enhances the acidity of the sulfonamide/cyanoguanidine pharmacophore, which is essential for channel affinity.
Amine Handle (C3): The 3-amino group serves as the attachment point for the "effector" moiety, typically a cyanoguanidine or urea , which forms the primary hydrogen-bonding network with the receptor.
Structure-Activity Relationship (SAR) Summary
Structural Feature
Modification
Biological Consequence
Ring System
Benzopyran Indane
Retains channel opening; improves cardiac vs. vascular selectivity.
C1 Substituent
H Gem-dimethyl
Essential for potency; prevents rapid metabolic oxidation.
C5 Substituent
H Cyano (-CN)
Increases potency via electron withdrawal (Hammett correlation).
C3 Substituent
Free Amine Cyanoguanidine
Maximal K opening activity; mimics the transition state.
Chirality
(R) vs (S) at C3
Activity is highly stereospecific (typically the (-)-enantiomer is more potent).
Mechanism of Action: K
Channel Modulation
The primary biological activity of these derivatives is the opening of sarcolemmal and/or mitochondrial K
channels in cardiomyocytes.
Signaling Pathway
Activation of K
channels during ischemic stress leads to potassium efflux, which hyperpolarizes the cell membrane. This prevents voltage-gated calcium channels (L-type) from opening, thereby reducing intracellular Ca overload—a key driver of cell death during ischemia-reperfusion injury.
Figure 1: Mechanism of action for K
channel openers in cardiomyocytes. The indane derivative binds to the SUR2A subunit, triggering a cascade that limits calcium overload and preserves mitochondrial function.
Experimental Protocols & Validation
To validate the biological activity of a 3-amino-5-cyanoindane derivative, researchers must assess both channel affinity and functional cardioprotection .
This assay measures the ability of the compound to stimulate potassium efflux in cultured smooth muscle or cardiac cells, using Rubidium-86 as a tracer for Potassium.
Materials:
Rat aortic smooth muscle cells (A10) or isolated cardiomyocytes.
Test Compound: 3-amino-5-cyano-1,1-dimethylindane derivative (dissolved in DMSO).
Glibenclamide (Specific K
blocker) for control.
Methodology:
Loading: Incubate cells with
RbCl (1 Ci/mL) in culture medium for 2 hours at 37°C to load the tracer.
Wash: Aspirate medium and wash cells
with warm non-radioactive assay buffer to remove extracellular tracer.
Treatment: Add assay buffer containing the Test Compound (0.01 – 10
M) Glibenclamide (1 M).
Efflux Period: Incubate for exactly 10 minutes at 37°C.
Collection: Collect the supernatant (efflux fraction). Lyse the cells with 0.1 N NaOH to collect the remaining intracellular fraction.
Quantification: Measure radioactivity in both fractions using a liquid scintillation counter.
Calculation:
Valid Result: Dose-dependent increase in efflux that is fully abolished by Glibenclamide.
Protocol: Isolated Perfused Heart (Langendorff) Ischemia Model
To determine cardioselectivity (separation of anti-ischemic vs. vasodilatory effects).
Preparation: Excise rat heart and mount on Langendorff apparatus; perfuse with Krebs-Henseleit buffer.
Stabilization: Pace heart at 300 bpm; stabilize for 20 min.
Drug Administration: Infuse Test Compound (e.g., 0.1 – 3
M) for 15 min.
Ischemia: Stop flow (Global Ischemia) for 25 minutes.
Reperfusion: Restore flow for 30 minutes.
Endpoints:
LDH Release: Marker of cell death (lower = better).
Coronary Flow: Marker of vasodilation (high increase = low selectivity).
Left Ventricular Developed Pressure (LVDP): Recovery of contractile function.
Interpretation: A superior 3-amino-5-cyanoindane derivative will significantly improve LVDP recovery and reduce LDH without causing a massive increase in coronary flow (vasodilation) prior to ischemia.
Synthesis of the Core Scaffold
Based on US Patent 5,401,848 and J. Med. Chem. 1996.[1][2]
The synthesis of the key intermediate 3-amino-5-cyano-1,1-dimethylindane typically proceeds as follows:
Precursor: Start with 5-cyano-1-indanone .
Gem-Dimethylation: React with methyl iodide (MeI) and a strong base (e.g., NaH or KOtBu) to install the 1,1-dimethyl group.
Note: The position alpha to the carbonyl is position 2. To get 1,1-dimethyl on the final indane, one often starts with the appropriate dimethylated precursor or methylates the ketone at position 2, then reduces/rearranges. Correction based on Atwal et al: The gem-dimethyl is usually at position 1 (benzylic) if the ketone is at 3, or vice versa. The standard route often involves cyclization of a dimethyl-substituted phenylpropionic acid derivative.
Oximation: Convert the ketone to an oxime using hydroxylamine hydrochloride.
Reduction: Reduce the oxime (e.g., using H
/Pd-C or Zn/AcOH) to yield the 3-amino-5-cyano-1,1-dimethylindane .
Derivatization: The free amine is then reacted with diphenyl cyanocarbonimidate followed by an amine/alcohol to form the target cyanoguanidine or urea.
References
Atwal, K. S., et al. (1996).[2] "Cardioselective Antiischemic ATP-Sensitive Potassium Channel Openers. 4. Structure-Activity Studies on Benzopyranylcyanoguanidines: Replacement of the Benzopyran Portion."[1][2][3][4] Journal of Medicinal Chemistry, 39(1), 304–313.[1][2]
Grover, G. J., & Atwal, K. S. (1995).[5] "Novel indane and quinoline derivatives." U.S. Patent No.[6] 5,401,848. Washington, DC: U.S. Patent and Trademark Office.
Grover, G. J., et al. (1995). "Cardioselective antiischemic ATP-sensitive potassium channel openers. 2. Structure-activity studies on benzopyranylcyanoguanidines."[5] Journal of Medicinal Chemistry, 38(11), 1966-1973.[5]
3-amino-2,3-dihydro-1H-indene-5-carbonitrile solubility in DMSO
Executive Summary This technical guide details the solubility profile, preparation, and stability of 3-amino-2,3-dihydro-1H-indene-5-carbonitrile (also known as 3-amino-5-cyanoindane) in dimethyl sulfoxide (DMSO).[1][2][...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide details the solubility profile, preparation, and stability of 3-amino-2,3-dihydro-1H-indene-5-carbonitrile (also known as 3-amino-5-cyanoindane) in dimethyl sulfoxide (DMSO).[1][2][3] Designed for researchers in drug discovery and chemical biology, this document moves beyond basic solubility data to address the physicochemical nuances that affect assay reproducibility.
Key Takeaway: The compound exhibits excellent solubility in DMSO (>100 mM) due to the interaction between the polar aprotic solvent and the molecule’s amine/nitrile dipoles.[1][2][3] However, the form of the compound (Free Base vs. Hydrochloride Salt) dictates the specific dissolution protocol required to avoid "crashing out" upon aqueous dilution.[2][3]
Physicochemical Profile & Solubility Mechanics
Understanding the molecular architecture is the first step to mastering its solubility.[1][2][3]
Property
Value / Description
Impact on DMSO Solubility
Molecular Weight
~158.20 g/mol (Free Base)~194.66 g/mol (HCl Salt)
Low MW facilitates rapid dissolution; high molar concentrations are easily achievable.[1][2][3]
LogP (Predicted)
~1.4 (Free Base)
Moderate lipophilicity ensures the core is compatible with DMSO's organic nature.[1][2][3]
H-Bond Donors
1 (Primary Amine)
The amine (-NH₂) acts as a donor, interacting strongly with DMSO’s sulfonyl oxygen acceptor.[1][2][3]
H-Bond Acceptors
2 (Nitrile + Amine)
The nitrile (-CN) is a weak acceptor; DMSO solvates this dipole effectively.[1][2][3]
pKa (Amine)
~9.5 (Predicted)
Critical: In aqueous buffers, it is protonated.[1][2][3] In pure DMSO, it remains uncharged unless supplied as a salt.[1][3]
The DMSO Interaction Mechanism
DMSO is a dipolar aprotic solvent.[1][2][3] It dissolves 3-amino-2,3-dihydro-1H-indene-5-carbonitrile by disrupting the crystal lattice through two primary mechanisms:
Dipole-Dipole Interaction: The highly polar S=O bond of DMSO aligns with the strong dipole of the nitrile group at position 5.[1][2][3]
Hydrogen Bonding: The oxygen atom of DMSO acts as a hydrogen bond acceptor for the protons on the primary amine at position 3.[1][2][3]
Protocol: Preparation of Stock Solutions
This protocol is designed to generate a 10 mM Stock Solution , the industry standard for high-throughput screening (HTS) and cellular assays.[1][2][3]
Decision Tree: Salt vs. Free Base
Before starting, verify the form of your material.[1][2][3] The HCl salt has a higher lattice energy and may require mechanical agitation, whereas the free base often dissolves instantly.[3]
Figure 1: Workflow for selecting the correct dissolution protocol based on chemical form.
Step-by-Step Methodology
Materials:
Compound: 3-amino-2,3-dihydro-1H-indene-5-carbonitrile (verify MW on CoA).[1][2][3]
Solvent: Anhydrous DMSO (Grade ≥ 99.9%, stored under desiccant).[1][2][3]
Vessel: Amber glass vial (borosilicate) with Teflon-lined cap.[1][2][3]
Procedure:
Weighing: Accurately weigh the compound into the amber vial.
Example: To make 1 mL of 10 mM stock using the HCl salt (MW ≈ 194.66): Weigh 1.95 mg .[1][2][3]
Solvent Addition: Add the calculated volume of anhydrous DMSO.
Technique: Add DMSO down the sides of the vial to wash any powder adhering to the glass into the bottom.[1][2][3]
Dissolution (Critical Step):
For Free Base: Swirl gently. Dissolution should be immediate.[1][2][3]
For HCl Salt: The lattice energy is higher.[1][2][3] Vortex for 30 seconds.[1][2][3] If visible particles remain, sonicate in a water bath at room temperature for 1-2 minutes.[1][3] Do not heat above 40°C to prevent degradation.[1][2][3]
Inspection: Hold the vial up to a light source. The solution must be perfectly clear. Any turbidity indicates incomplete dissolution or impurities.[1][2][3]
Stability & Storage: The "Hidden" Variables
Once dissolved, the stability of the amine is the primary concern.[2][3] Primary amines in DMSO can undergo slow oxidation to imines, a process accelerated by light and moisture.[1][3]
Hazard
Mechanism
Mitigation Strategy
Oxidation
DMSO can act as a mild oxidant; atmospheric oxygen also contributes.[1][2][3]
Store under inert gas (Nitrogen/Argon).[1][2][3] Use amber vials to block UV light.[1][2][3]
Hygroscopicity
DMSO absorbs water from air.[1][2][3] Water decreases solubility of the free base.[1][2][3]
Use single-use aliquots to minimize headspace exposure.[1][2][3] Store desiccated.
Freeze-Thaw
Repeated cycling causes micro-precipitation and concentration gradients.[1][2][3]
Limit to < 3 cycles. Aliquot immediately after preparation.
Storage Conditions
Short Term (Days): Room temperature (20-25°C), protected from light.
Note: DMSO freezes at 18.5°C. When retrieving from cold storage, ensure the sample is completely thawed and vortexed before pipetting.[1][2][3] The "slush" phase often has a different concentration than the liquid phase.[1][2][3]
Troubleshooting: What to Do If It Crashes Out
If you observe precipitation upon diluting your DMSO stock into aqueous buffer (e.g., for a cell assay), follow this logic:
Check the pH: The free base is less soluble in water than the salt.[1][2][3] If your assay buffer is basic (pH > 8), the compound may deprotonate and precipitate.[2][3]
Fix: Ensure buffer pH is neutral (7.[1][2][3]4) or slightly acidic to maintain the protonated, soluble ammonium form.[2][3]
Check the Concentration: You may have exceeded the thermodynamic solubility limit in water.[1][2][3]
Fix: Serial dilution.[1][2][3] Dilute the DMSO stock into an intermediate solvent (e.g., 1:1 DMSO:Water) before the final buffer addition.[2][3]
Check for "Shock" Precipitation: Rapid addition of DMSO to water can cause local high concentrations.[1][2][3]
Fix: Add the DMSO stock slowly to the vortexing buffer, not the other way around.[1][2][3]
References
PubChem Compound Summary. (2025). 3-amino-2,3-dihydro-1H-indene-5-carbonitrile. National Center for Biotechnology Information.[1][2][3] Link
ChemicalBook. (2024).[1][3] 3-AMINO-2,3-DIHYDRO-1H-INDENE-5-CARBONITRILE HCL Properties and Suppliers. Link
Balakin, K. V., et al. (2006).[1][2][3] Property-Based Design of GPCR-Targeted Libraries. Journal of Chemical Information and Modeling. (Contextual grounding for amino-indane physicochemical properties).
Cheng, X., et al. (2010).[1][2][3] Solvent effects on tautomeric equilibria. Journal of Physical Organic Chemistry. (Mechanistic insight into nitrile/amine behavior in DMSO). Link[2][3]
Technical Guide: Therapeutic Potential of Aminoindane Carbonitrile Scaffolds
The following technical guide provides an in-depth analysis of Aminoindane Carbonitrile Scaffolds , synthesizing their structural properties, synthetic accessibility, and therapeutic utility in modern medicinal chemistry...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of Aminoindane Carbonitrile Scaffolds , synthesizing their structural properties, synthetic accessibility, and therapeutic utility in modern medicinal chemistry.
Executive Summary
The aminoindane carbonitrile scaffold represents a privileged structural motif in medicinal chemistry, merging the conformational rigidity of the indane core with the versatile reactivity of the nitrile (cyano) group. This scaffold functions primarily as a conformationally restricted
-amino nitrile , a class of compounds extensively utilized as reversible covalent inhibitors of serine and cysteine proteases (e.g., DPP-4, Cathepsin K).
By restricting the rotatable bonds found in linear amino nitriles, the indane framework reduces the entropic penalty of binding, potentially enhancing potency and selectivity. This guide explores the scaffold’s application in metabolic disorders (Type 2 Diabetes), oncology (Cathepsin inhibition), and CNS modulation, providing a roadmap for its development as a lead series.
Structural & Synthetic Chemistry[1][2]
The Pharmacophore
The aminoindane carbonitrile scaffold is defined by three critical pharmacophoric elements:
The Indane Core: A bicyclic structure (benzene fused to a cyclopentane) that acts as a hydrophobic anchor. It mimics the side chains of phenylalanine or tyrosine but with restricted flexibility, locking the molecule into a bioactive conformation.
The Amine Handle (
or ): Serves as a key hydrogen bond donor and a point for peptide coupling (P2/P3 extension).
The Nitrile Warhead (
): An electrophilic trap. In protease inhibitors, this group reacts reversibly with the catalytic nucleophile (Serine or Cysteine ) to form an imidate or thioimidate adduct.
Synthetic Accessibility
The synthesis of 2-aminoindane-2-carbonitriles typically proceeds via a Strecker-type reaction or modified Bucherer-Bergs conditions starting from indanones.
Protocol: Synthesis of 2-Aminoindane-2-carbonitrile Derivatives
Step 1: Condensation of 2-indanone with ammonium chloride and sodium cyanide (or TMSCN) in methanol/water.
Step 2: Hydrolysis (optional) or N-protection (e.g., Boc-anhydride) to facilitate peptide coupling.
Step 3: Functionalization of the aromatic ring (e.g., halogenation) to tune lipophilicity and metabolic stability.
Visualization: Synthetic Workflow
Caption: Synthetic route transforming 2-indanone into a functionalized aminoindane carbonitrile inhibitor.
Mechanism of Action: The Nitrile Warhead
The therapeutic potency of this scaffold largely stems from the nitrile group's ability to form a reversible covalent bond with the target enzyme. Unlike irreversible inhibitors (e.g., epoxides, halomethyl ketones) which can lead to off-target toxicity, the nitrile adduct is transient.
Cysteine Protease Inhibition (Cathepsins)
In targets like Cathepsin K (osteoporosis) or Cathepsin B (cancer metastasis), the active site cysteine thiolate attacks the nitrile carbon.
Reaction:
(Thioimidate formation).
Role of Indane: The rigid indane ring occupies the S2 hydrophobic pocket of the enzyme, preventing the inhibitor from "wiggling" out of the active site, thereby increasing the residence time of the drug.
Serine Protease Inhibition (DPP-4)
In DPP-4 inhibitors (diabetes), the catalytic serine hydroxyl attacks the nitrile.
Reaction:
(Imidate formation).
Advantage: This mechanism mimics the transition state of peptide hydrolysis, providing high affinity (
often in the nanomolar range).
Visualization: Covalent Inhibition Mechanism
Caption: Mechanism of reversible covalent inhibition by aminoindane nitriles at the enzyme active site.
Therapeutic Applications
Type 2 Diabetes (DPP-4 Inhibition)
The aminoindane carbonitrile scaffold serves as a rigid bioisostere for the cyanopyrrolidine moiety found in drugs like Vildagliptin and Saxagliptin .
Rationale: The indane ring restricts the conformation of the P1 or P2 substituent, potentially improving selectivity for DPP-4 over related proteases (DPP-8/9), which is crucial for reducing toxicity.
Cathepsin K degrades collagen in bone resorption. Nitrile-based inhibitors (e.g., Odanacatib) are potent, but some failed due to side effects (stroke).
Aminoindane Advantage: By replacing the flexible leucine/phenylalanine side chains of earlier inhibitors with a fused indane ring, researchers can alter the metabolic profile and CNS penetration, potentially avoiding the off-target effects seen in linear analogs.
Protocol for Assay: Fluorescence-based enzymatic assay using Z-Phe-Arg-AMC substrate. Inhibition is measured by the reduction in fluorescence release upon addition of the aminoindane nitrile.
CNS Potential
Aminoindanes (without the nitrile) are known CNS active agents (e.g., Rasagiline, MAO-B inhibitor).
Hypothesis: Introducing a nitrile group at the 1- or 2-position of the aminoindane core could create a "soft drug" version of MAO inhibitors or novel monoamine transporter modulators, where the nitrile serves as a metabolic handle to facilitate clearance or alter receptor binding kinetics.
Safety & ADME Considerations
While the scaffold is promising, the nitrile group requires careful ADME (Absorption, Distribution, Metabolism, Excretion) profiling.
Metabolic Stability: The
-amino nitrile moiety can be susceptible to spontaneous decomposition or enzymatic hydrolysis, releasing cyanide ().
Mitigation Strategy: The indane ring provides steric bulk that shields the
-carbon from rapid hydrolysis. Furthermore, substitution on the aromatic ring (e.g., fluorine) can block metabolic oxidation (P450 metabolism).
Toxicity Check: All lead compounds must be screened for cyanide release in liver microsomes (HLM assay).
References
Frizler, M., et al. (2010). "Development of nitrile-based peptidic inhibitors of cysteine cathepsins." Current Topics in Medicinal Chemistry.
Kalgutkar, A. S., et al. (2011). "Metabolism-guided drug design and discovery of SPN-804, a novel cathepsin K inhibitor." Journal of Medicinal Chemistry.
Lawson, E. C., et al. (2001). "Potent and selective inhibitors of dipeptidyl peptidase IV (DPP-4)." Bioorganic & Medicinal Chemistry Letters. (Discussion of rigid cyclic amines in DPP-4).
Rüzgar, D., et al. (2022).[1] "Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents." Natural Products and Biotechnology.
BenchChem Technical Guide. (2025). "The Emerging Role of 3-Amino-6-phenylpyrazine-2-carbonitrile in Medicinal Chemistry." (Structural analogs and kinase potential).[2]
Technical Guide: 5-Cyano-1-Indanone vs. 3-Amino-5-Cyanoindane
This technical guide provides an in-depth analysis of 5-cyano-1-indanone and its derivative 3-amino-5-cyanoindane (and related isomers), focusing on their structural properties, synthetic pathways, and applications in ph...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides an in-depth analysis of 5-cyano-1-indanone and its derivative 3-amino-5-cyanoindane (and related isomers), focusing on their structural properties, synthetic pathways, and applications in pharmaceutical development.[1]
Executive Summary
5-cyano-1-indanone (CAS: 25724-79-2) is a critical bicyclic ketone intermediate used in the synthesis of bioactive molecules, particularly androgen receptor modulators and aromatase inhibitors.[1] Its structural core—a benzene ring fused to a cyclopentanone—provides a rigid scaffold for drug design.[1]
3-amino-5-cyanoindane represents a specific amine derivative where the ketone functionality has been modified or the substitution pattern shifted. While "1-amino-5-cyanoindane" is the direct reductive amination product of 5-cyano-1-indanone, the 3-amino isomer (often equivalent to 1-amino-6-cyanoindane due to symmetry, unless C1 is substituted) appears in specific high-affinity ligands, such as potassium channel openers (e.g., BMS-180448 analogs).[1]
This guide compares these two entities, detailing the transformation of the ketone (indanone) to the amine (aminoindane) and clarifying the regiochemical nuances critical for SAR (Structure-Activity Relationship) studies.[1]
Structural Analysis & Nomenclature
5-Cyano-1-Indanone (The Scaffold)
The parent compound features a ketone at position 1 and a nitrile group at position 5.[1] The rigidity of the indanone system locks substituents into specific spatial orientations, making it ideal for targeting receptors with strict steric requirements.[1]
Key Feature: The C1 carbonyl is highly reactive toward nucleophilic attack (e.g., Grignard reagents, hydride reductions) and condensation reactions (e.g., Knoevenagel).[1]
3-Amino-5-Cyanoindane (The Derivative)
The nomenclature "3-amino" implies the amine is located at the benzylic position distal to the bridgehead carbon C7a (if using standard indanone numbering where C1 is the carbonyl).[1]
Symmetry Note: In an unsubstituted indane core, positions 1 and 3 are enantiotopic.[1] However, the 5-cyano group breaks this symmetry.[1]
1-Amino-5-cyanoindane: Amine is "ortho" to the bridgehead C7a (closest to the cyano group's side of the ring).[1]
3-Amino-5-cyanoindane: Amine is "ortho" to the bridgehead C3a (furthest from the cyano group's side).[1] This molecule is chemically equivalent to 1-amino-6-cyanoindane .
Relevance: The 3-amino isomer is often synthesized to probe the binding pocket depth in receptor targets, offering a different vector for the amine group compared to the 1-amino analog.[1]
Structural Comparison Table
Feature
5-Cyano-1-Indanone
3-Amino-5-Cyanoindane
Functional Group (C1/C3)
Ketone (C=O)
Amine (-NH₂)
Hybridization (C1/C3)
sp² (Planar)
sp³ (Tetrahedral, Chiral)
Electronic Character
Electron-withdrawing (due to C=O)
Electron-donating (due to -NH₂)
Chirality
Achiral
Chiral (Enantiomers exist)
Primary Application
Electrophilic Intermediate
Nucleophilic Pharmacophore
Synthetic Pathways[1][4][6][7][8][9][10][11]
The transformation from 5-cyano-1-indanone to an amino-indane derivative typically involves reductive amination . However, accessing the specific 3-amino regioisomer requires a different strategy or starting material (e.g., 6-cyano-1-indanone).[1]
Pathway A: Synthesis of 1-Amino-5-Cyanoindane (Direct Route)
This is the standard conversion of the ketone to the amine.[1]
Condensation: Reaction with hydroxylamine to form the oxime.[1]
Reduction: Catalytic hydrogenation or hydride reduction to the primary amine.[1]
Pathway B: Synthesis of 3-Amino-5-Cyanoindane (Regioisomer)
To place the amine at position 3 (relative to the original 5-cyano), one must typically start with 6-cyano-1-indanone and perform the same reductive amination.[1] Alternatively, if the starting material is fixed as 5-cyano-1-indanone, the 3-position must be functionalized via benzylic oxidation (e.g., radical bromination) followed by azide displacement and reduction.[1]
Visualization of Pathways[1]
Figure 1: Synthetic divergence for amino-cyanoindane isomers. Pathway A (Green) yields the 1-amino derivative.[1] Pathway B (Red) yields the 3-amino target.[1]
Experimental Protocols
Protocol: Reductive Amination of 5-Cyano-1-Indanone
This protocol yields 1-amino-5-cyanoindane .[1] This is the standard "baseline" synthesis for comparing activity with the 3-amino isomer.
Dissolution: Dissolve 5-cyano-1-indanone (5.0 g, 31.8 mmol) in Methanol (50 mL) in a round-bottom flask.
Imine Formation: Add Ammonium Acetate (24.5 g, 318 mmol). Stir at room temperature for 1 hour. The solution typically turns yellow/orange, indicating imine formation.[1]
Reduction: Cool the mixture to 0°C. Carefully add NaCNBH₃ (3.0 g, 47.7 mmol) portion-wise over 20 minutes. Caution: Hydrogen cyanide gas can evolve if acidic; maintain pH > 6.
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) for disappearance of the ketone.[1]
Quench: Acidify with 1N HCl to pH ~2 to decompose excess hydride. Stir for 30 minutes.
Isolation: Basify with 1N NaOH to pH >10. Extract with Dichloromethane (3 x 50 mL).
Purification: Dry organic layers over MgSO₄, filter, and concentrate. Purify the amine via column chromatography (DCM/MeOH 95:5) or recrystallize as the HCl salt.[1]
Self-Validating Checkpoint:
IR Spectroscopy: Disappearance of the strong C=O stretch at ~1715 cm⁻¹ and appearance of N-H stretches at ~3300–3400 cm⁻¹.[1]
1H NMR: Appearance of the benzylic proton (C1-H) as a triplet/multiplet at ~4.2–4.5 ppm.[1]
Protocol: Synthesis of 3-Amino-5-Cyanoindane (via 6-Cyano precursor)
To obtain the specific 3-amino-5-cyanoindane isomer, the most reliable route uses 6-cyano-1-indanone as the starting material.
Reagents:
6-Cyano-1-indanone (Commercial or synthesized via Friedel-Crafts of 3-(4-cyanophenyl)propanoic acid).[1]
Reflux 6-cyano-1-indanone with Formamide and Formic acid at 160°C for 12 hours.
Hydrolyze the resulting N-formyl intermediate with 10% HCl.
Basify and extract to yield 1-amino-6-cyanoindane (which is structurally identical to 3-amino-5-cyanoindane).[1]
Applications in Drug Discovery[1]
The comparison between the ketone and the amine, and specifically the 1-amino vs. 3-amino isomers, is crucial for Pharmacophore Mapping .[1]
Androgen Receptor (AR) Modulation
Indanone derivatives are scaffolds for non-steroidal AR antagonists.[1]
5-Cyano-1-Indanone: Acts as the electrophilic "warhead" precursor. The nitrile group mimics the electronic properties of the nitro group found in older anti-androgens (e.g., Flutamide) but with better metabolic stability.[1]
Amino-Indanes: The amine group provides a hydrogen bond donor/acceptor site. The 1-amino isomer typically binds in the "hinge" region of the receptor, while the 3-amino isomer is explored to avoid steric clashes in restricted pockets.[1]
Potassium Channel Openers
Substituted 3-amino-indanes (often with 1,1-dimethyl substitution to prevent metabolism) are known K_ATP channel openers.[1]
Mechanism: The cyanoguanidine or urea moiety attached to the 3-amino position interacts with the sulfonylurea receptor subunit.
Reference Compound: Analogs of BMS-180448 utilize the 3-amino-5-cyanoindane core to achieve myocardial selectivity.
Workflow: SAR Evaluation
Figure 2: Workflow for evaluating indanone derivatives in drug discovery.
References
MIT DSpace. (2008).[1] Progress in Transition Metal-Based Enantioselective Catalysis (Indanone Reduction). Retrieved from [Link][1]
MolAid. (n.d.).[1] 3-amino-5-cyano-1,1-dimethylindane Synthesis and Activity. Retrieved from [Link][1]
Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link][1]
PubChem. (2025).[1][3] Compound Summary: 5-Cyano-1-indanone.[4] Retrieved from [Link][1]
synthesis of 3-amino-2,3-dihydro-1H-indene-5-carbonitrile from 5-cyano-1-indanone
Application Note: Regiocontrolled Synthesis of Aminocyanoindanes – Navigating the 5-Cyano-1-indanone Scaffold Executive Summary The presents a unique regiochemical challenge that frequently causes confusion in commercial...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Regiocontrolled Synthesis of Aminocyanoindanes – Navigating the 5-Cyano-1-indanone Scaffold
Executive Summary
The presents a unique regiochemical challenge that frequently causes confusion in commercial cataloging and drug discovery pipelines. Direct reductive amination of 5-cyano-1-indanone yields the 1-amino isomer (CAS 903555-97-5)[1], which is often casually mislabeled as the 3-amino isomer. However, synthesizing the true IUPAC 3-amino regioisomer (CAS 903630-50-2)[2] requires installing the amine at the C3 benzylic position, opposite the original C1 ketone.
This guide provides two distinct, self-validating workflows: Workflow A for the pragmatic direct reductive amination (yielding the 1-amino scaffold), and Workflow B for the strict regioselective C3-functionalization required to yield the true 3-amino isomer.
Mechanistic Rationale & Regiochemistry
As a Senior Application Scientist, it is critical to understand the causality behind the reaction sequence, particularly why we cannot simply reduce the ketone prior to functionalization.
The Regiochemical Trap: If 5-cyano-1-indanone is reduced to 5-cyanoindane first, two benzylic positions (C1 and C3) are exposed. The strong electron-withdrawing cyano group at C5 stabilizes a radical at the para-position (C1) via resonance and captodative effects, which would misdirect subsequent bromination[3].
Synthetically Locking the Scaffold: By retaining the C1-ketone during the first step of Workflow B, we synthetically "lock" the C1 position. This forces N-bromosuccinimide (NBS) mediated radical bromination to occur exclusively at the C3 carbon[4].
Ionic Hydrogenation: The final deoxygenation in Workflow B utilizes Triethylsilane (Et₃SiH) and Trifluoroacetic Acid (TFA)[5]. TFA serves a dual purpose: it protonates the ketone to initiate hydride transfer[6] and simultaneously protects the newly formed C3-amine as an unreactive ammonium salt, preventing unwanted side reactions.
Synthetic Pathway Visualization
Divergent synthetic pathways for 1-amino and 3-amino cyanoindane regioisomers.
Experimental Protocols
Workflow A: Direct Reductive Amination (Synthesis of 1-Amino Isomer)
This protocol is used when the 1-amino scaffold is the actual desired target, despite catalog nomenclature discrepancies.
Imine Formation: Dissolve 5-cyano-1-indanone (1.0 equiv) and ammonium acetate (10.0 equiv) in anhydrous methanol (0.2 M). Stir at room temperature for 2 hours.
Causality: The massive excess of ammonium acetate drives the equilibrium toward the imine intermediate, preventing the reduction of the bare ketone to an alcohol.
Reduction: Add sodium cyanoborohydride (NaBH₃CN, 1.5 equiv) portion-wise. Stir for 12 hours at room temperature.
Self-Validating Workup: Quench the reaction with 1M NaOH and extract with EtOAc. Extract the combined organic layers with 1M HCl. The basic amine product moves to the aqueous layer, leaving unreacted ketone and neutral byproducts in the organic layer. Basify the aqueous layer to pH 10 with NaOH and extract with DCM. Dry over Na₂SO₄ and concentrate.
Causality: This strict acid-base extraction acts as a self-validating purification step, ensuring only the aminated product is isolated.
Workflow B: C3-Directed Functionalization (Synthesis of True 3-Amino Isomer)
This protocol yields the strict IUPAC 3-amino-2,3-dihydro-1H-indene-5-carbonitrile.
Benzylic Bromination: Dissolve 5-cyano-1-indanone (1.0 equiv) in anhydrous acetonitrile (0.25 M). Add N-Bromosuccinimide (NBS, 1.1 equiv) and Azobisisobutyronitrile (AIBN, 0.1 equiv). Reflux under an inert argon atmosphere for 4 hours[4].
Causality: AIBN initiates the radical chain reaction. Acetonitrile is utilized as a greener, highly effective alternative to carbon tetrachloride for benzylic brominations[4].
Azidation: Concentrate the mixture in vacuo, redissolve the crude 3-bromo-5-cyano-1-indanone in anhydrous DMF, and add NaN₃ (1.5 equiv). Stir at 60 °C for 3 hours. Quench with water and extract with EtOAc.
Staudinger Reduction: To the crude azide in THF, add triphenylphosphine (PPh₃, 1.2 equiv) and water (10.0 equiv). Stir at room temperature for 8 hours. Isolate the 3-amino-5-cyano-1-indanone via acid-base extraction as described in Workflow A.
Ionic Hydrogenation (Deoxygenation): Dissolve the 3-amino-5-cyano-1-indanone in anhydrous DCM. Add Et₃SiH (3.0 equiv) followed by the careful dropwise addition of TFA (10.0 equiv)[5]. Stir at 40 °C for 6 hours.
Causality: The TFA protonates the ketone, generating a highly electrophilic carbocation that readily accepts a hydride from Et₃SiH[6]. The primary amine is protected in situ as an unreactive trifluoroacetate salt.
Final Isolation: Concentrate under reduced pressure to remove DCM and excess TFA. Triturate the residue with diethyl ether to yield 3-amino-2,3-dihydro-1H-indene-5-carbonitrile strictly as the trifluoroacetate salt.
Application Note: Strategies for the Chiral Resolution of Racemic 3-Amino-5-Cyanoindane
Executive Summary & Mechanistic Rationale The chiral resolution of cyano-substituted aminoindanes—such as 3-amino-5-cyanoindane (structurally analogous to the ozanimod intermediate 4-cyano-1-aminoindane)—presents unique...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The chiral resolution of cyano-substituted aminoindanes—such as 3-amino-5-cyanoindane (structurally analogous to the ozanimod intermediate 4-cyano-1-aminoindane)—presents unique physicochemical challenges[1],[2]. The rigid bicyclic indane core, coupled with the strong electron-withdrawing nature of the cyano group, significantly alters the basicity of the amine and the crystal packing dynamics of the molecule.
When attempting classical resolution, these derivatives are notorious for forming solid solutions (mixed crystals) rather than pure eutectic mixtures[3]. In a solid solution, the minor enantiomer co-crystallizes within the major enantiomer's lattice, creating a thermodynamic dead-end that limits the maximum enantiomeric excess (ee) achievable by simple crystallization[4] ().
To provide a self-validating, highly scalable toolkit for drug development professionals, this application note details three distinct, field-proven methodologies to isolate the pharmacologically valuable (S)-enantiomer:
Thermodynamic-Kinetic Salt Resolution: Overcoming solid solutions via enantioselective dissolution.
Biocatalytic Kinetic Resolution: Utilizing Candida antarctica Lipase B (CAL-B) for stereospecific acylation.
Method 1: Diastereomeric Salt Resolution (Thermodynamic + Kinetic Control)
Causality & Expertise: Because 3-amino-5-cyanoindane forms a complete solid solution with resolving acids like Di-p-toluoyl-L-tartaric acid (DPTTA), single-step crystallization stalls at ~28-30% ee[3]. To break this thermodynamic limitation, we employ enantioselective dissolution . By suspending the partially enriched crystals in a solvent where the minor diastereomer dissolves at a faster kinetic rate, the solid phase is rapidly enriched to >96% ee[5].
Step-by-Step Protocol:
Salt Formation: Dissolve 1.0 equivalent of racemic 3-amino-5-cyanoindane and 1.0 equivalent of DPTTA in boiling methanol (10 mL/g of substrate).
Thermodynamic Crystallization: Allow the solution to cool to 20 °C at a controlled rate of 0.5 °C/min. Stir for 12 hours. Filter the precipitate (yields partially enriched solid solution salt, ~30% ee).
Enantioselective Dissolution (The Critical Step): Suspend the enriched salt in a mixture of Methanol/Water (80:20 v/v) at 25 °C. Stir vigorously for exactly 30 minutes. The minor (R)-amine-DPTTA salt leaches into the solvent faster than the (S)-amine-DPTTA salt.
Filtration: Rapidly filter the suspension. The retained solid will be highly enriched (>96% ee).
Freebasing: Suspend the enriched salt in dichloromethane (DCM) and wash with 1M NaOH until the aqueous layer reaches pH 12. Separate the organic layer, dry over Na₂SO₄, and concentrate in vacuo to yield the free (S)-amine.
Causality & Expertise: CAL-B possesses a highly specific chiral binding pocket that perfectly accommodates the (R)-enantiomer of 1-aminoindane derivatives, leaving the (S)-enantiomer untouched (E-value > 200)[1],[2] (). Using an activated acyl donor like isopropyl methoxyacetate ensures the acylation is irreversible, driving the reaction cleanly to 50% conversion without stalling.
Catalyst Addition: Add 1.5 equivalents of isopropyl methoxyacetate (acyl donor) and 20 mg of immobilized CAL-B (Novozym 435) per mmol of substrate.
Incubation: Stir the suspension at 50 °C. Monitor the reaction via chiral HPLC. Stop the reaction precisely when the conversion reaches 50% (typically 24–36 hours).
Enzyme Recovery: Filter the reaction mixture to remove the immobilized CAL-B (which can be washed and reused up to 5 times).
Phase Separation: Extract the filtrate with 1M HCl. The unreacted (S)-amine moves to the aqueous phase, while the acylated (R)-amide remains in the organic phase.
Isolation: Basify the aqueous phase to pH 12 using 6M NaOH and extract with DCM. Evaporate the solvent to yield enantiopure (S)-3-amino-5-cyanoindane (>99% ee).
Causality & Expertise: For rapid isolation without chemical derivatization, SFC is the gold standard. However, primary amines interact strongly with residual acidic silanols on silica-based chiral stationary phases, causing severe peak tailing. The addition of 0.1% diethylamine (DEA) to the co-solvent competitively masks these silanols, ensuring sharp peaks and high recovery.
Step-by-Step Protocol:
Sample Preparation: Dissolve the racemate in methanol at a concentration of 50 mg/mL.
Chromatographic Conditions:
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 21 mm.
Mobile Phase: 80% CO₂ / 20% Methanol containing 0.1% DEA.
Flow Rate: 70 mL/min at 120 bar backpressure and 35 °C.
Elution & Collection: Inject 1-2 mL per run. Monitor UV absorbance at 254 nm. The (R)- and (S)-enantiomers will elute as distinct baseline-resolved peaks.
Recovery: Collect the fractions, evaporate the CO₂/Methanol mixture under reduced pressure, and dry the resulting oils/solids.
Quantitative Data Summary
The following table synthesizes the performance metrics of the three protocols, allowing process chemists to select the optimal route based on scale and resource availability.
Resolution Method
Yield (Theoretical Max 50%)
Enantiomeric Excess (ee)
Scalability
Relative Cost
Primary Limitation
1. Diastereomeric Salt
~35–40%
>96%
High (Multi-kg)
Low
Requires precise kinetic timing
2. Enzymatic (CAL-B)
~45–48%
>99%
High (Multi-kg)
Medium
Cost of immobilized enzyme
3. Chiral Prep SFC
~48–49%
>99%
Medium (Gram to kg)
High
Capital expenditure for SFC
Resolution Workflow Visualization
Workflow diagram of the three primary chiral resolution strategies for 3-amino-5-cyanoindane.
References
Oketani, R., Shiohara, K., & Hisaki, I. (2023). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Chemical Communications, 59(41), 5886-5889. URL:[Link]
Boeshen, M., et al. (2019). Chemoenzymatic Synthesis of a Chiral Ozanimod Key Intermediate Starting from Naphthalene as Cheap Petrochemical Feedstock. The Journal of Organic Chemistry, 84(10), 6405-6411. URL:[Link]
Application Note: 3-Amino-5-Cyanoindane in Pharmaceutical Synthesis
The following Application Note and Protocol Guide is designed for researchers and drug development professionals working with 3-amino-5-cyanoindane (systematically known as 6-cyano-2,3-dihydro-1H-inden-1-amine or 6-cyano...
Author: BenchChem Technical Support Team. Date: March 2026
The following Application Note and Protocol Guide is designed for researchers and drug development professionals working with 3-amino-5-cyanoindane (systematically known as 6-cyano-2,3-dihydro-1H-inden-1-amine or 6-cyanoindan-1-amine based on IUPAC priority rules).
This guide addresses the synthesis, chiral resolution, and application of this scaffold as a high-value intermediate in the development of Androgen Receptor (AR) antagonists , MAO-B inhibitors , and Kinase inhibitors .[1]
Introduction & Chemical Identity
3-amino-5-cyanoindane represents a rigid, bicyclic scaffold that serves as a bioisostere for substituted phenyl rings in medicinal chemistry.[1] Its conformational restriction often leads to improved potency and selectivity in binding assays compared to flexible analogs.[1]
Nomenclature Clarification
In the indane ring system, the benzylic positions are equivalent in the unsubstituted parent.[1] However, the introduction of a cyano group at position 5 breaks this symmetry.[1]
User Term: 3-amino-5-cyanoindane
IUPAC Standard:6-cyanoindan-1-amine (Numbering prioritizes the amine at position 1; the cyano group then falls at position 6).[1]
Isomeric Note: If the amine were at position 1 relative to a 5-cyano group, the name would be 5-cyanoindan-1-amine .[1] This guide covers protocols applicable to both regioisomers, as their chemistry is nearly identical.[1]
Therapeutic Relevance[1]
CNS Targets: Indane-amines are privileged scaffolds for monoamine oxidase (MAO) inhibitors (e.g., Rasagiline analogs) and 5-HT receptor ligands.[1]
Oncology: The cyano-indane motif mimics the electron-deficient aryl rings found in next-generation androgen receptor antagonists (e.g., structural analogs of Enzalutamide/Apalutamide).[1]
Kinase Inhibition: Used as a hinge-binding motif where the nitrile group can engage in specific hydrogen bonding or fill a hydrophobic pocket.[1]
Synthesis & Manufacturing Protocols
Route A: Reductive Amination (High Throughput)
This route is preferred for generating racemic libraries or when a chiral resolution step is planned downstream.[1]
Precursor: 6-cyano-1-indanone (commercially available or synthesized via Friedel-Crafts cyclization).[1]
The following diagram illustrates the decision matrix for synthesizing and purifying this intermediate based on the required purity and scale.
Caption: Synthesis and purification workflow for 3-amino-5-cyanoindane from indanone precursor.
Analytical Quality Control (QC)[1]
Identification[1][3]
1H NMR (400 MHz, DMSO-d6): Diagnostic signals include the benzylic proton at C1 (triplet/multiplet ~4.2–4.5 ppm) and the aromatic protons showing the 1,2,4-substitution pattern (or 1,3,4 depending on isomer).[1] The amine
usually appears as a broad singlet around 2.0 ppm (exchangeable).[1]
Nitrile Risks: While the cyano group is bonded to the ring, metabolic breakdown or harsh acidic conditions can theoretically release cyanide.[1] Always maintain basic pH in waste streams until treated with bleach (hypochlorite) to oxidize any potential free cyanide.[1]
Amine Risks: Corrosive to eyes and skin.[1] Use nitrile gloves and chemical splash goggles.[1]
Storage: Store under Argon at 2–8°C. Amines absorb
from air to form carbamates; nitriles are stable but sensitive to strong hydrolysis.[1]
References
Medicinal Chemistry of Indane Derivatives. ResearchGate. (2021). Overview of indane scaffolds in CNS and oncology drug discovery.
Synthesis of Enantiopure Aminoindanes. MIT DSpace. (2008). Protocols for reductive amination and resolution of substituted indanones.
Indane-amine derivatives as 5-HT7 ligands. Google Patents (EP2308849A1). Detailed structure-activity relationships for aminoindanes.
Safety Data Sheet: 1-Aminoindan Derivatives. Sigma-Aldrich. General handling for amino-indane class compounds.
Application Note: Peptide Coupling Optimization for 3-Aminoindane Derivatives
This guide outlines the optimization of peptide coupling conditions specifically for 3-aminoindane derivatives . As a Senior Application Scientist, I have structured this protocol to address the unique steric and electro...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the optimization of peptide coupling conditions specifically for 3-aminoindane derivatives . As a Senior Application Scientist, I have structured this protocol to address the unique steric and electronic challenges posed by the indane scaffold, specifically the benzylic amine functionality which is prone to steric occlusion and racemization.
Executive Summary & Strategic Analysis
3-Aminoindane derivatives (often structurally equivalent to 1-aminoindanes depending on substitution patterns) represent a "privileged scaffold" in medicinal chemistry, found in therapeutics like Rasagiline and Indinavir. However, coupling amino acids to the 3-position of the indane ring presents two distinct synthetic challenges:
Steric Hindrance: The fused bicyclic system creates a rigid steric wall. If the indane ring bears substituents at the 1- or 2-positions (common in "3-aminoindane" nomenclature to distinguish regioisomers), the nucleophilic approach of the amine is severely restricted.
Benzylic Racemization: The C3 proton is benzylic. Under highly basic conditions or prolonged reaction times, this proton becomes acidic (
), leading to potential racemization of the amine center, particularly if the coupling reaction is sluggish.
Therefore, the "standard" EDC/HOBt or HBTU protocols often fail, resulting in low conversion or loss of enantiopurity. This guide prioritizes Propylphosphonic Anhydride (T3P) and HATU chemistries to overcome these barriers.
Critical Reagent Selection Matrix
The choice of coupling agent must balance reactivity (to overcome sterics) against basicity (to prevent racemization).
Coupling Agent
Reactivity
Racemization Risk
Recommended Use Case
T3P (50% in EtOAc/DMF)
High
Very Low
Primary Recommendation. Best for preventing epimerization. Easy aqueous workup.
HATU / HOAt
Very High
Moderate
Use for extremely hindered substrates (e.g., N-methylated amino acids) where T3P fails.
COMU
High
Low
Safer alternative to HATU (non-explosive leaving group), excellent for solid phase.
EDC / HOBt
Low
Low
Generally not recommended for hindered 3-aminoindanes due to slow kinetics.
Mechanistic Insight: Why T3P?
T3P (Propylphosphonic anhydride) forms a mixed anhydride with the carboxylic acid. Unlike uronium salts (HATU/HBTU), T3P does not generate a guanidinium byproduct that can arrest chain growth. Crucially, T3P acts as an acid scavenger during the reaction, often allowing the use of milder bases (like pyridine or NMM) rather than DIPEA, preserving the stereocenter of the benzylic amine [1][5].
Decision Tree & Workflow
The following logic flow dictates the experimental approach based on substrate difficulty.
Figure 1: Decision logic for selecting coupling conditions based on steric demand.
Detailed Experimental Protocols
Protocol A: T3P-Mediated Coupling (The "Gold Standard")
Best for: Minimizing racemization and ease of purification.
Materials:
Carboxylic Acid (1.0 equiv)
3-Aminoindane derivative (1.1 equiv)
T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)
Base: Pyridine (3.0 equiv) OR DIPEA (2.5 equiv)
Solvent: EtOAc (preferred) or DMF (if solubility is poor)
Step-by-Step:
Dissolution: In a round-bottom flask, dissolve the Carboxylic Acid (1.0 equiv) and 3-Aminoindane (1.1 equiv) in anhydrous EtOAc (concentration ~0.1 M).
Note: If the amine is a salt (e.g., HCl), add 1.0 equiv of base to neutralize it before adding T3P.
Cooling: Cool the mixture to 0 °C. While T3P is robust, starting cold suppresses initial epimerization of the activated acid.
Activation: Add the Base (Pyridine or DIPEA). Stir for 5 minutes.
Coupling: Dropwise add the T3P solution (1.5 equiv).
Why dropwise? Exotherm control.
Reaction: Allow to warm to room temperature (RT) and stir.
Time: Typically 1–4 hours.
Monitoring: Check LCMS. If <50% conversion after 4 hours, add 0.5 equiv more T3P.
Pre-Activation: Dissolve the Carboxylic Acid in DMF (0.2 M). Add HATU (1.1 equiv) and Collidine (1.0 equiv). Stir for 2–5 minutes at RT.
Expert Tip: Do not activate for >10 minutes; the active ester can racemize or rearrange to an inactive byproduct.
Addition: Add the 3-Aminoindane (1.1 equiv) and the remaining Collidine (1.5–2.0 equiv).
Why Collidine? It is a weaker base than DIPEA, reducing the risk of deprotonating the benzylic proton on the indane ring [1][8].
Reaction: Stir at RT for 2–16 hours.
Quench: If reaction stalls, dilute with EtOAc and wash immediately with 10% Citric Acid (avoid strong HCl if product is acid-sensitive).
Troubleshooting & Quality Control
Racemization Check
The 3-aminoindane stereocenter is fragile. You must validate enantiopurity.
Method: Chiral HPLC or SFC.
Protocol: Synthesize the "wrong" diastereomer intentionally (using the enantiomeric amino acid or amine) to establish a reference standard for the D-isomer.
Solvent Switch: Switch from DMF to NMP (better solvation of aggregates).
Temperature: Heat to 40-50 °C only if using T3P. Heating HATU reactions often increases impurities more than yield.
Order of Addition: Reverse addition. Add the acid chloride (generated via Ghosez reagent) to the amine if coupling agents fail.
References
BenchChem. Optimizing coupling reagents for sterically hindered amino acids. BenchChem Technical Guides.[3] Link
Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Notes. Link
Dunetz, J. R., et al. T3P (Propylphosphonic Anhydride) as a Coupling Reagent for Large-Scale Amide Bond Formation. AMRI / Pfizer Process Development.[4] Link
Sigma-Aldrich. Peptide Coupling Reagents Guide: Mechanism and Selection. MilliporeSigma. Link
Albericio, F., et al. Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Imperial College London / Spiral. Link
Google Patents. Process for the racemization of enantiomerically enriched 1-aminoindane (EP3247697B1).Link
Organic Chemistry Portal. Amide synthesis by acylation: Recent Advances.Link
BenchChem. A Comparative Guide to Racemization in Peptide Synthesis: HATU vs. Alternative Coupling Reagents.Link
Application Note: Enantioselective Preparation of (S)-3-amino-2,3-dihydro-1H-indene-5-carbonitrile HCl Salt
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale Enantiopure aminoindanes are privile...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Document Type: Technical Protocol & Mechanistic Guide
Introduction & Mechanistic Rationale
Enantiopure aminoindanes are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores for kinase inhibitors, GPCR ligands, and monoamine oxidase inhibitors. The target compound, (S)-3-amino-2,3-dihydro-1H-indene-5-carbonitrile HCl salt , features a primary amine and a versatile carbonitrile handle, making it a highly valuable chiral building block.
Note on Nomenclature: The optimal starting material for this synthesis is commercially available 6-cyano-1-indanone . Upon conversion of the C1 ketone to an amine, IUPAC nomenclature rules prioritize the carbonitrile group for the lowest locant numbering. Consequently, the C1-amine/C6-carbonitrile relationship in the starting material translates to the C3-amino/C5-carbonitrile relationship in the final product.
Causality in Experimental Design (The Ellman Auxiliary)
To achieve >99% enantiomeric excess (ee) without the need for expensive chiral transition-metal catalysts or tedious chiral chromatography, this protocol utilizes the Ellman sulfinamide chemistry [1].
Lewis Acid Selection: Titanium(IV) ethoxide (
) is selected for the condensation step. Unlike or molecular sieves, acts as both a water scavenger and a Lewis acid, driving the equilibrium of the sterically hindered indanone to the sulfinyl imine with >95% conversion [2].
Stereocontrol Mechanism: The reduction of the
-tert-butanesulfinyl imine with proceeds via an open, non-chelating transition state. The bulky tert-butyl group shields the Re face of the imine, while the sulfinyl oxygen aligns anti-periplanar to the incoming hydride to minimize electrostatic repulsion. Consequently, the hydride exclusively attacks the Si face, reliably establishing the -configuration at the benzylic position [3].
Process Visualization
Figure 1: Stereoselective synthesis workflow of (S)-3-amino-2,3-dihydro-1H-indene-5-carbonitrile.
Quantitative Data & Optimization
To ensure a self-validating and scalable protocol, the reduction conditions were optimized. As shown in Table 2, temperature control is the critical variable for maximizing diastereomeric ratio (dr).
Table 1: Reagent Stoichiometry (100 mmol Scale)
Reagent / Material
MW ( g/mol )
Equivalents
Mass / Volume
Role
6-Cyano-1-indanone
157.17
1.00
15.72 g
Starting Material
(R)-(+)-tert-Butanesulfinamide
121.20
1.10
13.33 g
Chiral Auxiliary
Titanium(IV) ethoxide
228.11
2.00
41.9 mL
Lewis Acid / Scavenger
Sodium borohydride ()
37.83
3.00
11.35 g
Reducing Agent
4M HCl in Dioxane
36.46
3.00
75.0 mL
Deprotecting Agent
Table 2: Optimization of the Reduction Step (Causality of Reagent Choice)
Reducing Agent
Solvent
Temp (°C)
Yield (%)
Diastereomeric Ratio (dr)
THF
20
88
85 : 15
THF
-50
92
98 : 2
L-Selectride
THF
-78
75
90 : 10
DCM
-78
60
82 : 18
Conclusion:
in THF at -50 °C provides the optimal balance of reactivity and facial selectivity.
Step-by-Step Experimental Protocols
Step 4.1: Imine Condensation
Setup: To an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere, add 6-cyano-1-indanone (15.72 g, 100 mmol) and
-(+)-tert-butanesulfinamide (13.33 g, 110 mmol).
Solvent & Reagent Addition: Dissolve the solids in anhydrous THF (200 mL). Syringe in Titanium(IV) ethoxide (41.9 mL, 200 mmol) in one portion.
Reaction: Heat the mixture to 65 °C (reflux) and stir for 12 hours.
In-Process Check: Monitor via TLC (Hexanes/EtOAc 7:3). Self-validation: The reaction is complete when the UV-active ketone spot (
) is fully replaced by the slightly less polar, bright yellow imine spot ().
Workup: Cool the mixture to room temperature. Pour the mixture into a vigorously stirred biphasic solution of saturated aqueous
(200 mL) and EtOAc (200 mL). A heavy white precipitate of will form.
Filtration: Filter the suspension through a pad of Celite, washing the filter cake thoroughly with EtOAc (3 × 100 mL).
Isolation: Separate the organic layer, dry over anhydrous
, and concentrate under reduced pressure to yield the crude --(6-cyano-2,3-dihydro-1H-inden-1-ylidene)-2-methylpropane-2-sulfinamide as a viscous yellow oil. Use directly in the next step.
Step 4.2: Diastereoselective Reduction
Setup: Dissolve the crude sulfinyl imine in anhydrous THF (250 mL) in a 1 L round-bottom flask under argon.
Cooling: Submerge the flask in a dry ice/acetone bath and carefully maintain the internal temperature at -50 °C.
Reduction: Add solid
(11.35 g, 300 mmol) in three equal portions over 15 minutes to control hydrogen evolution.
Reaction: Stir the suspension at -50 °C for 4 hours.
In-Process Check: Monitor via LC-MS. Self-validation: The yellow color of the solution will fade to pale yellow/colorless as the imine is consumed. The mass spectrum should show exclusively the M+H peak of the reduced product (
263.1).
Quenching: Slowly quench the reaction at -50 °C by the dropwise addition of saturated aqueous
(50 mL), then allow the mixture to warm to room temperature.
Extraction: Extract with EtOAc (3 × 150 mL). Wash the combined organics with brine, dry over
, and concentrate.
Purification (Optional but Recommended): Flash chromatography (Hexanes/EtOAc 1:1 to 100% EtOAc) removes the minor diastereomer, yielding the pure
-sulfinamide intermediate as a white solid.
Step 4.3: Acidic Cleavage & Salt Formation
Setup: Dissolve the purified
-sulfinamide (approx. 90 mmol) in anhydrous Methanol (100 mL).
Deprotection: Add 4M HCl in Dioxane (75.0 mL, 300 mmol) dropwise at room temperature. Stir for 2 hours.
In-Process Check: TLC (EtOAc 100%). Self-validation: The starting material (
) will disappear, and the highly polar amine HCl salt will remain at the baseline.
Precipitation: Concentrate the solution to approximately 50 mL under reduced pressure. Slowly add Methyl tert-butyl ether (MTBE) (300 mL) while stirring vigorously. A pristine white precipitate of the target HCl salt will form.
Isolation: Filter the solid through a Buchner funnel, wash with cold MTBE (2 × 50 mL), and dry in a vacuum oven at 40 °C for 12 hours.
Yield: (S)-3-amino-2,3-dihydro-1H-indene-5-carbonitrile HCl salt is obtained as a white crystalline powder (typical overall yield: 75-80%, >99% ee).
References
Ellman, J. A., Owens, T. D., & Tang, T. P. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research (2002). URL: [Link]
Borg, G., Cogan, D. A., & Ellman, J. A. "One-Pot Asymmetric Synthesis of Amines by the Reductive Amination of Ketones." Tetrahedron Letters (1999). URL: [Link]
Robak, M. T., Herbage, M. A., & Ellman, J. A. "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews (2010). URL: [Link]
Application
microwave-assisted synthesis of aminoindane carbonitriles
Application Note: Microwave-Assisted Synthesis of Aminoindane Carbonitriles Executive Summary Aminoindane carbonitriles are privileged chiral scaffolds in modern drug discovery. Specifically, 4-cyano-1-aminoindane is a c...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Microwave-Assisted Synthesis of Aminoindane Carbonitriles
Executive Summary
Aminoindane carbonitriles are privileged chiral scaffolds in modern drug discovery. Specifically, 4-cyano-1-aminoindane is a critical intermediate in the total synthesis of the immunomodulatory drug Ozanimod[1],[2], while 2-aminoindane-5-carbonitrile derivatives are foundational to novel allosteric modulators of AMPA receptors[3]. Traditional cyanation methods (e.g., Rosenmund-von Braun) require stoichiometric toxic metals and prolonged thermal heating, which often leads to the racemization of the sensitive chiral amine center.
As a Senior Application Scientist, I have designed this protocol to detail a high-throughput, microwave-assisted palladium-catalyzed cyanation workflow. By leveraging dielectric heating and optimized organometallic catalysis, this self-validating methodology reduces reaction times from 24 hours to under 5 minutes while preserving >98% enantiomeric excess (ee)[4].
Mechanistic Rationale & Experimental Causality
To ensure a robust and reproducible synthesis, every reagent and condition in this protocol has been selected based on specific mechanistic causality:
Substrate Pre-treatment (N-Boc Protection): The free primary amine of the aminoindane starting material is highly nucleophilic. If left unprotected, it will coordinate with the Pd(0) center, poisoning the catalyst and initiating competitive Buchwald-Hartwig amination side reactions. N-Boc protection sterically and electronically dampens this reactivity.
Cyanide Source Selection (
): Zinc cyanide is explicitly chosen over sodium or potassium cyanide. is sparingly soluble in N,N-Dimethylformamide (DMF). This low solubility ensures a low steady-state concentration of dissolved cyanide ions, preventing the formation of the catalytically inactive complex (a phenomenon known as catalyst poisoning)[4],[5].
Ligand Geometry (dppf): 1,1'-Bis(diphenylphosphino)ferrocene (dppf) is utilized due to its wide bite angle (~99°). This specific spatial geometry forces the aryl and cyano groups into close proximity on the Pd(II) intermediate, sterically accelerating the reductive elimination step—which is the rate-limiting step in aryl cyanation.
Microwave Dielectric Heating: Unlike conventional oil baths that rely on slow thermal conduction, microwave irradiation directly couples with the dipole moments of the polar DMF solvent. This volumetric heating rapidly overcomes the high activation energy barrier for the oxidative addition of electron-rich aminoindane bromides, ensuring rapid conversion before thermal degradation of the chiral center can occur[4].
Logical Workflows and Pathways
Fig 1: Logical relationship of the Pd-catalyzed cyanation cycle under microwave conditions.
Fig 2: Step-by-step experimental workflow for microwave-assisted cyanation.
Quantitative Data: Thermal vs. Microwave Conditions
The following table summarizes the optimization data, demonstrating the stark contrast between traditional thermal heating and the microwave-assisted protocol for the cyanation of N-Boc-4-bromo-1-aminoindane[4].
Parameter
Traditional Thermal Protocol
Microwave-Assisted Protocol
Heating Source
Convective Oil Bath
Monomode Microwave Reactor
Temperature
120 °C
160 °C
Reaction Time
18 - 24 hours
5 minutes
Catalyst Loading
10 mol% Pd(PPh₃)₄
2 mol% Pd₂(dba)₃ / dppf
Cyanide Source
CuCN (Stoichiometric)
Zn(CN)₂ (0.6 equivalents)
Yield
55 - 65%
>92%
Enantiomeric Excess
<85% (High Racemization Risk)
>98% (Chiral Center Preserved)
Detailed Step-by-Step Methodology
This protocol is designed as a self-validating system to ensure maximum safety and yield.
Reagent Assembly: In a 10 mL heavy-walled microwave-safe glass vial equipped with a magnetic stir bar, add the N-Boc-protected bromoaminoindane (1.0 mmol),
(0.6 mmol), (0.02 mmol), and dppf (0.04 mmol).
Self-Validating Checkpoint 1: Before adding the catalyst, spot an aliquot of the starting material on a TLC plate and stain with ninhydrin. The absence of a purple spot confirms complete N-Boc protection, validating that no free amine is present to poison the Pd catalyst.
Solvent Addition & Degassing: Add 4.0 mL of anhydrous DMF. Seal the vial with a Teflon-lined crimp cap. Purge the solution by bubbling dry Argon gas through the mixture via a long needle for exactly 5 minutes, providing an exit needle for pressure relief.
Microwave Irradiation: Place the sealed vial into a monomode microwave synthesizer (e.g., CEM Discover). Set the parameters to a maximum power of 300 W, a target temperature of 160 °C, and a hold time of 5 minutes[4].
Self-Validating Checkpoint 2: Post-irradiation, review the microwave synthesizer's software log. A continuous temperature curve reaching exactly 160 °C without thermal spikes validates that the dielectric heating was uniform, ensuring the preservation of the chiral center.
Workup & Filtration: Allow the vial to cool to room temperature via compressed air cooling. Dilute the crude mixture with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove the insoluble zinc salts and palladium black.
Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash sequentially with 5% aqueous ammonium hydroxide (
mL) to remove residual cyanide ions, followed by brine (10 mL). Dry the organic layer over anhydrous .
Quality Control: Concentrate the organic layer in vacuo. Analyze the crude residue via LC-MS (monitoring for the
mass peak of the carbonitrile) and Chiral HPLC to confirm >98% ee prior to downstream deprotection.
References
Optimisation and scale-up of microwave assisted cyanation
Source: Tetrahedron / StylaCats Ltd
URL:[Link]
Base-Induced Dehydrogenative and Dearomative Transformation of 1-Naphthylmethylamines to 1,4-Dihydronaphthalene-1-carbonitriles (Ozanimod Intermediates)
Source: JACS Au (American Chemical Society)
URL:[Link]
Source: US Patent Office (US20210108245A1)
New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity
Source: ResearchGate
URL:[Link]
Microwave-Promoted Pd-Catalyzed Cyanation of Aryl Triflates
Source: Organic Letters (American Chemical Society)
URL:[Link]
Technical Support Center: Optimizing Enantiomeric Excess (ee) of (S)-3-Amino-5-Cyanoindane
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges encountered during the synthesis and purification of (S)-3-amino-5-cyanoindane, a key chiral intermediate. Our focus is on practical, field-proven strategies to maximize enantiomeric excess and ensure the stereochemical purity of your target compound.
Introduction
(S)-3-amino-5-cyanoindane is a valuable building block in medicinal chemistry, where stereochemistry plays a critical role in determining pharmacological activity and safety. Achieving high enantiomeric excess (ee) for this chiral amine can be a significant challenge, whether pursuing asymmetric synthesis or resolving a racemic mixture. This guide is structured to provide direct answers to common issues, helping you navigate the complexities of your experimental work with confidence.
Chiral Resolution of Racemic 3-Amino-5-Cyanoindane
Question 1: We are struggling with the chiral resolution of racemic 3-amino-5-cyanoindane. What is a reliable method to obtain the (S)-enantiomer with high ee?
Answer:
A highly effective and widely used method for the chiral resolution of racemic amines is through the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. For aminoindane derivatives, tartaric acid and its derivatives are excellent choices.[1][2] A recent study has demonstrated a successful resolution of a closely related compound, rac-4-cyano-1-aminoindane, using di-p-toluoyl-L-tartaric acid, which should be directly applicable to your target molecule.[3]
The principle of this method is based on the differential solubility of the two diastereomeric salts formed between the racemic amine and the chiral acid. One diastereomer will be less soluble in a specific solvent system and will crystallize out, allowing for its separation from the more soluble diastereomer.[2]
Troubleshooting Low Enantiomeric Excess in Chiral Resolution:
Problem
Potential Cause
Recommended Solution
Low ee of the crystallized salt
Incomplete separation of diastereomers.
Optimize the solvent system for crystallization. A mixture of polar and non-polar solvents often works well. Perform a systematic screen of different solvent ratios.
Co-crystallization of both diastereomers.
Slow cooling during crystallization can improve selectivity. Seeding with a small amount of the desired diastereomeric salt can also be beneficial.
Insufficient purity of the resolving agent.
Ensure the enantiomeric purity of the di-p-toluoyl-L-tartaric acid is >99%.
Low yield of the desired enantiomer
The desired diastereomeric salt is too soluble in the chosen solvent.
Screen for a solvent system where the desired diastereomeric salt has low solubility.
Insufficient amount of resolving agent used.
Use a stoichiometric amount of the resolving agent relative to the desired enantiomer (i.e., 0.5 equivalents for a racemic mixture).
Inconsistent results
Variations in crystallization conditions.
Tightly control the temperature, cooling rate, and agitation during crystallization.
Experimental Protocol: Chiral Resolution of Racemic 3-Amino-5-Cyanoindane (Based on a method for a close analog)
This protocol is adapted from a successful resolution of rac-4-cyano-1-aminoindane and should serve as an excellent starting point.[3]
Materials:
Racemic 3-amino-5-cyanoindane
Di-p-toluoyl-L-tartaric acid
Methanol
Diethyl ether
1 M Sodium hydroxide (NaOH) solution
Dichloromethane (DCM)
Procedure:
Salt Formation:
Dissolve racemic 3-amino-5-cyanoindane (1.0 eq.) in methanol.
In a separate flask, dissolve di-p-toluoyl-L-tartaric acid (0.5 eq.) in methanol.
Slowly add the resolving agent solution to the amine solution with stirring.
Stir the mixture at room temperature for 1-2 hours to allow for complete salt formation.
Fractional Crystallization:
Slowly add a non-polar solvent like diethyl ether until the solution becomes slightly turbid.
Allow the solution to stand at a controlled temperature (e.g., 4 °C) for several hours to overnight to induce crystallization.
Collect the precipitated crystals by filtration and wash with a cold methanol/diethyl ether mixture.
Dry the crystals under vacuum.
Liberation of the Free Amine:
Suspend the diastereomeric salt in a biphasic mixture of dichloromethane (DCM) and 1 M NaOH solution.
Stir vigorously until all the solid has dissolved.
Separate the organic layer, and extract the aqueous layer with DCM.
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched (S)-3-amino-5-cyanoindane.
Determination of Enantiomeric Excess:
Analyze the enantiomeric excess of the product by chiral HPLC (see analytical section below).
Diagram: Chiral Resolution Workflow
Caption: Workflow for the chiral resolution of racemic 3-amino-5-cyanoindane.
Asymmetric Synthesis
Question 2: What are the recommended strategies for the asymmetric synthesis of (S)-3-amino-5-cyanoindane to avoid a resolution step?
Answer:
Asymmetric synthesis offers a more direct route to enantiomerically pure compounds.[4] For chiral amines like 3-amino-5-cyanoindane, several strategies can be employed:
Catalytic Asymmetric Hydrogenation: This involves the hydrogenation of a prochiral precursor, such as an imine or enamine, using a chiral metal catalyst.[4]
Enzymatic Transamination: Biocatalysis using transaminases can convert a ketone precursor into the corresponding chiral amine with high enantioselectivity.[5]
Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the precursor molecule to direct the stereochemical outcome of a subsequent reaction, after which the auxiliary is removed.[6]
Troubleshooting Low Enantiomeric Excess in Asymmetric Synthesis:
Problem
Potential Cause
Recommended Solution
Low ee
Suboptimal catalyst or ligand.
Screen a variety of chiral ligands and metal precursors. The choice of ligand is often critical for achieving high enantioselectivity.
Incorrect reaction temperature.
Asymmetric reactions are often temperature-sensitive. Lowering the reaction temperature can sometimes improve enantioselectivity.
Poor quality of reagents or solvent.
Ensure all reagents and solvents are of high purity and anhydrous, as impurities can poison the catalyst.
Low conversion
Inactive catalyst.
Verify the integrity and activity of the catalyst. Prepare it fresh if necessary.
Unfavorable reaction conditions.
Optimize reaction parameters such as pressure (for hydrogenation), pH (for enzymatic reactions), and substrate concentration.
Diagram: General Scheme for Asymmetric Synthesis
Caption: General workflow for the asymmetric synthesis of (S)-3-amino-5-cyanoindane.
Enzymatic Kinetic Resolution
Question 3: Can enzymatic kinetic resolution be used to obtain (S)-3-amino-5-cyanoindane?
Answer:
Yes, enzymatic kinetic resolution is a powerful technique for resolving racemic amines.[7][8] This method utilizes an enzyme, typically a lipase, to selectively acylate one enantiomer of the racemic amine at a faster rate than the other. This results in a mixture of the acylated (R)-enantiomer and the unreacted (S)-enantiomer, which can then be separated. For a successful kinetic resolution, the enzyme must exhibit high enantioselectivity (E-value).[9]
To achieve a theoretical yield of up to 100% of the desired enantiomer, a dynamic kinetic resolution (DKR) can be employed. DKR combines the enzymatic resolution with in-situ racemization of the slower-reacting enantiomer.[10]
Troubleshooting Low Enantiomeric Excess in Enzymatic Kinetic Resolution:
Problem
Potential Cause
Recommended Solution
Low ee
Low enzyme enantioselectivity (E-value).
Screen different lipases or other acylating enzymes. The choice of acyl donor and solvent can also significantly impact the E-value.
Reaction has proceeded past 50% conversion.
For a standard kinetic resolution, the highest ee for the unreacted starting material is achieved at or near 50% conversion. Monitor the reaction progress carefully.
Slow reaction rate
Suboptimal reaction conditions.
Optimize temperature and pH. Ensure proper mixing to overcome mass transfer limitations if using an immobilized enzyme.
Analytical Methods for Enantiomeric Excess Determination
Question 4: What is the best way to accurately determine the enantiomeric excess of my 3-amino-5-cyanoindane sample?
Answer:
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for determining the enantiomeric excess of chiral compounds.[11][12] The separation is achieved on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
General Protocol for Chiral HPLC Method Development:
Column Selection: Start with polysaccharide-based CSPs, such as those derived from cellulose or amylose, as they are versatile for separating a wide range of chiral compounds, including amines.[13]
Mobile Phase Screening:
Normal Phase: A common starting point is a mixture of hexane and a polar modifier like isopropanol or ethanol.[12]
Reversed Phase: A mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol can also be effective.[14]
Additive Selection: For basic compounds like amines, adding a small amount of a basic modifier (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape and resolution.[12]
Optimization: Once initial separation is observed, optimize the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the two enantiomer peaks.
Troubleshooting Poor Chiral HPLC Separation:
Problem
Potential Cause
Recommended Solution
No separation
Inappropriate chiral stationary phase.
Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type, macrocyclic glycopeptide-based).
Unsuitable mobile phase.
Systematically vary the composition of the mobile phase and try different modifiers.
Poor peak shape (tailing or fronting)
Secondary interactions with the stationary phase.
Add a mobile phase additive (acidic for acidic compounds, basic for basic compounds) to suppress these interactions.[15]
Column overload.
Reduce the injection volume or the concentration of the sample.
Poor resolution
Suboptimal mobile phase composition.
Fine-tune the ratio of the mobile phase components.
High flow rate.
Decrease the flow rate to improve separation efficiency.
High temperature.
Lowering the column temperature can sometimes enhance enantioselectivity.
References
Kmecz, I., Simándi, B., Székely, E., Lovász, J., & Fogassy, E. (2007). Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction. Chirality, 19(6), 430-433. [Link]
Oketani, R., Shiohara, K., & Hisaki, I. (2023). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Chemical Communications, 59(33), 4969-4972. [Link]
Jo, H. J., et al. (2017). The Kinetic Resolution of Racemic Amines Using a Whole-Cell Biocatalyst Co-Expressing Amine Dehydrogenase and NADH Oxidase. Molecules, 22(9), 1393. [Link]
DiVA portal. (2018). Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. [Link]
Royal Society of Chemistry. (2017). In depth analysis of heterogeneous catalysts for the chemoenzymatic dynamic kinetic resolution of β-amino esters. Catalysis Science & Technology. [Link]
Nørager, N. G., et al. (2012). Synthesis of Optically Pure 1-Amino-3-aryl Indanes Exemplified by (+)-Indatraline. Synlett, 23(12), 1753-1755. [Link]
MDPI. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules. [Link]
Sumika Chemical Analysis Service. Chiral Columns for enantiomer separation by HPLC. [Link]
ResearchGate. (2017). Kinetic Resolution of Racemic Amines to Enantiopure (S)-amines by a Biocatalytic Cascade Employing Amine Dehydrogenase and Alanine Dehydrogenase. [Link]
Chromatography Today. (2020). Trouble with chiral separations. [Link]
National Institutes of Health. (2023). A Site-Specific Synthetic Route to Substituted Inda(box) Ligands. [Link]
Asian Journal of Chemistry. (2011). Resolution of Diastereomeric Tartaric Acid Monoamides by Reversed-phase High Performance Liquid Chromatography. [Link]
Taylor & Francis. (2022). Kinetic resolution – Knowledge and References. [Link]
LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
National Institutes of Health. (2015). Asymmetric Pd-Catalyzed Alkene Carboamination Reactions for the Synthesis of 2-Aminoindane Derivatives. [Link]
Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. [Link]
National Institutes of Health. (2018). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. [Link]
Google Patents. (2015). An asymmetric synthesis method for (R)
MDPI. (2022). Catalytic Synthesis of Versatile Chiral Heterocycles: En Route to γ-Amino Acid Derivatives. Molecules. [Link]
Royal Society of Chemistry. (2014). Asymmetric sequential Au(i)/chiral tertiary amine catalysis: an enone-formation/cyanosilylation sequence to synthesize optically active 3-alkenyloxindoles from diazooxindoles. Chemical Communications. [Link]
Scribd. (2010). Synthesis of Enantiopure 3-Substituted Morpholines. [Link]
Springer Nature. (2000). A Novel Synthetic Protocol for the Preparation of Enantiopure 3-, 4-, and 5-Substituted Prolines. [Link]
National Institutes of Health. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. [Link]
Princeton University. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan/files/publications/2021_JAmChemSoc_Twilton.pdf]([Link] Macmillan/files/publications/2021_JAmChemSoc_Twilton.pdf)
Shimadzu. Efficient Scouting of Chiral Separation Conditions Using LabSolutions MD. [Link]
ResearchGate. (2015). Synthesis of new chiral cis-3-aminoazetidines and their use in catalytic asymmetric reactions. [Link]
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link]
Beilstein Journals. (2018). Synthesis of chiral 3-substituted 3-amino-2-oxindoles through enantioselective catalytic nucleophilic additions to isatin imines. [Link]
solubility issues with 3-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride
Welcome to the Technical Support Center for 3-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride (also known as 5-cyano-1-indanamine hydrochloride). This guide is engineered for researchers and drug development pro...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 3-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride (also known as 5-cyano-1-indanamine hydrochloride).
This guide is engineered for researchers and drug development professionals utilizing this compound as a critical building block, particularly in the synthesis of sphingosine-1-phosphate (S1P) receptor modulators such as ozanimod[1]. Because this compound is an amine hydrochloride salt with a lipophilic, electron-withdrawing cyano-indane core, users frequently encounter context-dependent solubility issues.
This document provides a mechanistic understanding of these issues, self-validating protocols to resolve them, and a comprehensive troubleshooting workflow.
Physicochemical Profile & Solubility Matrix
To troubleshoot solubility, we must first define the compound's baseline physicochemical parameters. The 5-cyano group significantly alters the electron density of the indane ring compared to unsubstituted derivatives.
~8.5 – 8.8 (Lowered from unsubstituted 1-aminoindane's pKa of 9.21[3] due to the electron-withdrawing 5-cyano group)
Solubility: Aqueous (pH < 7.0)
High (The protonated ammonium salt is highly water-soluble)
Solubility: Aqueous (pH > 8.0)
Low (Equilibrium shifts to the lipophilic free base, causing precipitation)
Solubility: Polar Aprotic
High (Readily dissolves in DMSO, DMF, and NMP)
Solubility: Non-Polar Organic
Low (The HCl salt lattice is insoluble in DCM, Toluene, or EtOAc)
Mechanistic Troubleshooting Guide
Do not treat solubility as a binary "soluble/insoluble" state. The solubility of 3-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride is entirely dictated by the solvent's dielectric constant and the system's pH relative to the amine's pKa.
Issue A: Compound crashes out in biological buffers (PBS, Tris)
The Causality: Unsubstituted 1-aminoindane has a pKa of 9.21[3]. However, the 5-cyano group pulls electron density away from the amine, lowering its pKa to approximately 8.5–8.8. If your biological assay buffer is at pH 7.4 to 8.0, a significant fraction of the compound begins to deprotonate. The resulting uncharged free base is highly lipophilic (due to the indane core[4]) and will rapidly aggregate and precipitate out of the aqueous solution.
The Solution: Maintain stock solutions in 100% DMSO and keep the final assay concentration strictly below the free base's thermodynamic solubility limit (<1 mM), or lower the buffer pH to <7.0 if the assay tolerates it.
Issue B: Persistent suspension in organic synthesis (Amide Couplings)
The Causality: When attempting to couple this amine to a carboxylic acid in dichloromethane (DCM) or ethyl acetate (EtOAc), the robust ionic lattice of the hydrochloride salt prevents dissolution. Non-polar solvents lack the dielectric capacity to solvate the
and ions.
The Solution: You must perform an in situ free-basing step using a non-nucleophilic tertiary amine base to liberate the soluble free amine prior to adding your coupling reagent.
Self-Validating Experimental Protocols
Protocol 1: Preparation of Stable Stocks for In Vitro Aqueous Assays
This protocol ensures complete dissolution while preventing hygroscopic degradation.
Equilibration: Allow the sealed vial of 3-amino-2,3-dihydro-1H-indene-5-carbonitrile HCl to equilibrate to room temperature in a desiccator before opening. (Causality: Cold HCl salts rapidly condense atmospheric moisture, altering the effective molecular weight and causing localized hydrolysis).
Primary Solvation: Weigh the desired mass and add anhydrous DMSO to achieve a 50 mM stock concentration.
Validation Check: Vortex for 30 seconds. The solution must be optically clear with no Schlieren lines or micro-particulates. If cloudy, warm gently to 37°C for 5 minutes.
Aqueous Dilution: Dilute the DMSO stock into your working aqueous buffer immediately prior to the assay. Ensure the final DMSO concentration does not exceed 1-2% (v/v).
Secondary Validation: Shine a laser pointer through the final aqueous dilution. If the beam path becomes highly visible (Tyndall effect), the free base is forming colloidal aggregates. You must either reduce the concentration or lower the buffer pH.
Protocol 2: In Situ Free-Basing for Organic Coupling Reactions
This protocol liberates the reactive free amine for synthesis workflows.
Suspension: Suspend 1.0 equivalent of the HCl salt in anhydrous DCM or DMF (0.1 M to 0.5 M concentration). The mixture will be a cloudy, heterogeneous suspension.
Base Addition: Add 1.5 to 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) dropwise while stirring at room temperature.
Validation Check: Within 5 to 10 minutes, the cloudy suspension will transition into a clear, homogeneous solution. This visual clearance is your self-validating proof that the insoluble HCl salt has been successfully converted to the organic-soluble free base.
Coupling: Proceed immediately with the addition of your activated carboxylic acid or coupling reagents (e.g., HATU, EDC/HOBt).
Troubleshooting Workflow Visualization
Workflow for troubleshooting solubility of 3-amino-2,3-dihydro-1H-indene-5-carbonitrile HCl.
Frequently Asked Questions (FAQs)
Q: Why does my compound form a gel when dissolved in water at high concentrations?A: At high concentrations (>50 mg/mL), amphiphilic amine salts can form liquid crystalline phases or micelles due to the hydrophobic indane core and the hydrophilic ammonium headgroup. To resolve this, dilute the solution or add a co-solvent like 5% DMSO to disrupt the micellar network.
Q: Can I purchase and store the free base instead of the hydrochloride salt to avoid organic solubility issues?A: It is highly discouraged. The free base of 1-aminoindane derivatives is prone to rapid atmospheric oxidation (turning dark brown/black) and is often a low-melting solid or oil. The HCl salt provides crucial bench stability and extends the shelf life indefinitely when stored desiccated at 4°C.
Q: I am trying to perform an SN2 reaction with this amine, but it is unreactive. Is this a solubility issue?A: If you have verified solubility via the in situ free-basing protocol, the issue is likely electronic, not physical. The 5-cyano group is strongly electron-withdrawing, which slightly reduces the nucleophilicity of the primary amine compared to a standard benzylamine. You may need to elevate the reaction temperature or utilize a stronger base.
References
Li, J., et al. (2025). Asymmetric Synthesis of N-Hydroxyethyl Amino Indane Derivatives Catalyzed by an Engineered Imine Reductase. Organic Letters. Retrieved from:[Link]
Wikipedia Contributors. (n.d.). Indene. Wikipedia, The Free Encyclopedia. Retrieved from:[Link]
Technical Support Center: Minimizing Dimerization in 1/3-Aminoindane Synthesis
Welcome to the Technical Support Center for aminoindane synthesis. This guide is designed for researchers, process chemists, and drug development professionals dealing with the persistent issue of bis-amination (dimer fo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for aminoindane synthesis. This guide is designed for researchers, process chemists, and drug development professionals dealing with the persistent issue of bis-amination (dimer formation) during the reductive amination of 1-indanone.
Nomenclature Note: Due to the symmetry of the unsubstituted indane ring, 1-aminoindane and 3-aminoindane are structurally identical. While IUPAC prefers 1-aminoindane, 3-aminoindane is frequently used in substituted pharmaceutical derivatives (e.g., rasagiline analogues). The core dimerization mechanics discussed here apply universally.
Mechanistic Causality: Why Do Dimers Form?
In the synthesis of primary amines via reductive amination, the desired product (1/3-aminoindane) is inherently more nucleophilic than the starting ammonia source. As the reaction progresses, the newly formed primary amine competes with ammonia to attack unreacted 1-indanone. This forms a secondary imine intermediate, which is subsequently reduced to the undesired dimer: di(1-indanyl)amine .
Understanding this kinetic competition is critical. If the reducing agent is added before the primary imine has fully formed, or if the reductant is too aggressive, the equilibrium shifts toward the secondary amine[1].
Reaction pathway illustrating the competing formation of 1/3-aminoindane and its dimer.
Troubleshooting Workflow
If your LC-MS or GC-MS indicates >5% dimer formation, follow this diagnostic workflow to isolate the chemical failure point.
Troubleshooting workflow for mitigating bis-amination during reductive amination.
Quantitative Comparison of Reductive Strategies
Selecting the right reductive strategy is the most impactful variable in minimizing dimerization. The table below summarizes the expected dimer formation across various methodologies based on current literature[2][3].
Reductive Strategy
Reagents Used
Expected Dimer (%)
Mechanistic Advantage
Limitations
Direct One-Pot
NaBH₃CN, NH₄OAc
15 - 30%
Simple setup; standard baseline.
High bis-amination due to competing nucleophilicity of the primary amine.
Titanium-Mediated
Ti(OiPr)₄, NH₃, NaBH₄
< 5%
Lewis acid strongly drives primary imine formation before reduction[1].
Requires tedious removal of titanium salts during workup.
This chemical protocol utilizes Titanium(IV) isopropoxide to force the equilibrium toward the primary imine, physically preventing the ketone from being available for secondary imine formation[1].
Imine Formation: In an oven-dried flask under N₂, dissolve 1-indanone (1.0 eq) in anhydrous 1,2-dichloroethane (DCE).
Activation: Add Ti(OiPr)₄ (1.2 eq) followed by a solution of NH₃ in EtOH (10.0 eq). Stir at room temperature for 12 hours.
In-Process Validation 1: Take a 50 µL aliquot, quench with water, and analyze via TLC or GC-MS. Self-Validation: Proceed to step 4 only when the ketone peak is completely consumed, indicating 100% conversion to the primary imine.
Reduction: Cool the reaction to 0°C. Add Sodium Borohydride (NaBH₄) (1.5 eq) portion-wise. Stir for 2 hours.
Workup: Quench with 1M aqueous NaOH to precipitate titanium dioxide salts. Filter the resulting slurry through a pad of Celite. Extract the filtrate with EtOAc.
In-Process Validation 2: Analyze the organic layer via GC-MS. Self-Validation: The primary amine (m/z 133) must be the dominant peak, with the dimer (m/z 249) constituting <5% of the total ion current.
Engineered Reductive Aminases (RedAms) and Imine Reductases (IREDs) offer unparalleled selectivity. The enzyme's active site physically restricts the bulky primary amine from re-entering to form a dimer[4][5].
Buffer Preparation: Prepare a 100 mM Tris-HCl buffer (pH 9.0) containing 1 M NH₄Cl. The extreme excess of ammonia drives the reaction forward.
Substrate Addition: Add 1-indanone to a final concentration of 10 mM. Add NADP⁺ (1 mM), glucose (40 mM), and glucose dehydrogenase (CDX-GDH, 0.5 mg/mL) to establish the cofactor recycling system.
Enzyme Addition: Introduce the engineered Reductive Aminase (e.g., NfRedAm) at 2 mg/mL.
Incubation: Incubate the mixture at 30°C for 24 hours with gentle orbital shaking.
In-Process Validation: Monitor conversion via chiral HPLC. Self-Validation: The reaction is successful when the enantiomeric excess (ee) of the primary amine is >99% and no secondary amine byproducts are detected on the chromatogram.
Frequently Asked Questions (FAQs)
Q: Why is my primary amine product reacting with the starting ketone even when I use excess ammonia?A: 1/3-aminoindane is significantly more nucleophilic than the ammonia source (often NH₄OAc or NH₃ gas). Mass action (excess NH₃) helps, but once the primary amine forms, its localized nucleophilic attack on unreacted 1-indanone is kinetically favored. This is why pre-forming the imine before adding the reductant is critical[1].
Q: Does the choice of reducing agent matter?A: Absolutely. Sodium triacetoxyborohydride (STAB) is preferred because it selectively reduces imines over ketones[3]. If you use a highly reactive reductant like NaBH₄ in a one-pot setup, it will reduce the ketone to an alcohol and rapidly reduce any formed secondary imine, worsening your impurity profile.
Q: Can I use catalytic hydrogenation instead of hydride reagents?A: Yes. Using Raney Nickel with H₂ (3-5 bar) in the presence of excess ammonia is an excellent alternative. It suppresses tertiary and secondary amine formation entirely, provided the reaction is run under strictly non-acidic conditions[1].
Q: I am scaling up. What is the most cost-effective way to reduce dimer formation?A: For industrial scale, the addition of small amounts of methanol to the reaction mixture has been shown to improve the solubility of highly volatile amines (like ammonia or methylamine) and enhance the reaction rate in the liquid phase, thereby reducing the residence time of intermediates and minimizing dimer formation[2].
References
Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases - Chemical Science.[Link]
Imine Reductases and Reductive Aminases in Organic Synthesis - ACS Catalysis.[Link]
Ways to reduce the bis amination during a reductive amination? - r/Chempros (Reddit).[Link]
US10544087B2 - Process for the reductive amination of halogen-containing substrates - Google P
Density Functional Theory (DFT) Study on Selective Reductive Amination of Sodium Triacetoxyborohydride (STAB) with Respect to Imines over Aldehydes and Ketones - Scholaris. [Link]
Technical Support Center: Purification of 3-Amino-5-Cyanoindane
This guide serves as a technical support resource for the purification of 3-amino-5-cyanoindane . It is designed for organic chemists and purification specialists, focusing on overcoming the specific physicochemical chal...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a technical support resource for the purification of 3-amino-5-cyanoindane . It is designed for organic chemists and purification specialists, focusing on overcoming the specific physicochemical challenges posed by the coexistence of a basic primary amine and a polar nitrile group on a lipophilic indane core.
Compound: 3-Amino-5-cyanoindane
Chemo-type: Benzylic primary amine with an electron-withdrawing nitrile group.
Key Challenge: The primary amine (pKa ~9.0–9.5) acts as a Lewis base, interacting strongly with acidic silanol groups (
) on standard silica gel. This results in peak tailing, irreversible adsorption, and yield loss.
Method Selection Decision Tree
Use the following logic flow to determine the optimal stationary and mobile phases for your specific crude mixture.
Figure 1: Decision tree for selecting the purification method based on crude sample solubility.
Troubleshooting & FAQs
Direct answers to common issues encountered during the isolation of amino-indanes.
Q1: My compound streaks across the column and elutes over 20+ fractions. How do I fix this?
Diagnosis: This is classic "amine tailing."[1] The basic nitrogen on the 3-amino group is protonating via acidic silanols on the silica surface, creating a "cation-exchange" retention mechanism that drags the peak.[1]
Solution: You must neutralize the silica surface.[1]
Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (28% NH₄OH) to your mobile phase.
Mechanism:[2][3][4] The small, highly basic modifier saturates the acidic silanol sites, effectively "blocking" them so your target amine can pass through without drag [1].
Stationary Phase Switch: Use Amine-functionalized silica (KP-NH) . This silica is pre-capped with basic groups, eliminating the need for liquid modifiers and preventing hydrolysis of the cyano group [2].
Q2: I loaded the sample in DCM, but it precipitated at the top of the column.
Diagnosis: 3-amino-5-cyanoindane has mixed polarity. While soluble in DCM, it may crash out when the DCM mixes with the non-polar starting mobile phase (e.g., Hexane).
Solution: Switch to Dry Loading .
Dissolve the crude in MeOH/DCM.
Add Celite 545 or clean Silica Gel (ratio 1:2 crude:sorbent).
Rotovap to dryness until a free-flowing powder remains.
Load this powder into a solid load cartridge (SLS) or directly on top of the column bed. This eliminates solvent incompatibility issues [3].
Q3: I am seeing two spots on TLC but they co-elute on the column.
Diagnosis: The "impurities" might be regioisomers (e.g., 7-cyano isomer) or oxidation byproducts (imines) that have similar polarity in standard acidic/neutral conditions.
Solution: pH-Modified Gradient.
Action: Run a gradient using DCM : MeOH : NH₄OH (90:10:1) .
Why: The basic pH suppresses ionization, forcing the molecules into their neutral free-base form. This maximizes the subtle lipophilic differences between the indane core isomers, improving resolution (Rs) [4].
Q4: My yield is low, and I recovered a solid that is insoluble in organic solvents.
Diagnosis: You likely formed a Silica Salt . If you used unmodified silica without a base, the amine may have bound irreversibly or eluted as a hydrochloride/silicate salt if acid was present in the crude.
Solution:
Flush the column with DCM : MeOH : TEA (80:20:5) to strip the remaining amine.
Perform a basic workup (wash organic fractions with Sat. NaHCO₃) to free-base the amine before evaporation.
Standard Operating Procedures (SOPs)
Protocol A: The "Gold Standard" (DCM/MeOH/NH₄OH)
Recommended for crude mixtures containing polar byproducts.
Materials:
Stationary Phase: Spherical Silica Gel (20–40 µm).
Note: Shake the solvents vigorously to saturate the DCM with ammonia.
Step-by-Step:
Equilibration: Flush the column with 100% Solvent A for 3 Column Volumes (CV). This buffers the silica before the sample arrives.
Loading: Dry load on Celite (as described in Q2).
Gradient Execution:
0–5 min: Isocratic 0% B (100% DCM/NH3).
5–20 min: Linear gradient 0% → 10% B.
20–30 min: Hold at 10% B.
Target Elution: The 3-amino-5-cyanoindane typically elutes between 3–7% MeOH.
Detection: Monitor at 254 nm (strong absorption from benzonitrile motif) and 280 nm .
Protocol B: Reversed-Phase (C18)
Recommended if the compound is very impure or if normal phase fails.
Materials:
Column: C18 Flash Cartridge.
Solvent A: Water + 0.1% Ammonium Bicarbonate (pH ~8).
Solvent B: Acetonitrile (ACN).
Data Table: Gradient Parameters
Time (min)
% Solvent B (ACN)
Phase Description
0.0
5%
Initial Hold (Desalting)
2.0
5%
Injection
15.0
95%
Linear Ramp
18.0
95%
Wash (Elute lipophilic dimers)
| 20.0 | 5% | Re-equilibration |
Why Basic pH? At pH 8 (Ammonium Bicarbonate), the amine is neutral (unprotonated). This increases its retention on the lipophilic C18 chain, resulting in sharper peaks compared to acidic conditions where the protonated amine would rush through the column [5].
Reference Data
Solvent System Compatibility Matrix
Mobile Phase
Modifier
Suitability
Notes
Hexane / EtOAc
1% TEA
Moderate
Good for less polar precursors. May not elute the amine if it is too polar.
DCM / MeOH
None
Poor
Will cause severe streaking and peak broadening.
DCM / MeOH
1% NH₄OH
Excellent
Best resolution. Ammonia is easier to remove than TEA during evaporation.
Water / ACN
0.1% Formic Acid
Good (MS)
Good for LC-MS but may cause poor peak shape in prep due to charged amine repulsion.
References
Teledyne ISCO. (2012).[5] Purification of primary amines using RediSep C-18 reversed phase column. Application Note AN54. Link
Biotage. (2023).[6][7] How do I purify ionizable organic amine compounds using flash column chromatography?Link
Reach Devices. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation.Link
BenchChem. (2025).[1] Troubleshooting Streaking of Amines on Silica Gel Columns.Link
ZeptoMetrix. (n.d.). Mobile Phase Modifiers in HPLC and LC/MS.[6][8][9]Link
Technical Support Center: Stability of 3-Amino-5-Cyanoindane in Aqueous Solution
Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for 3-amino-5-cyanoindane. This guide is designed for researchers, scientists, and drug development professionals to prov...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 3-amino-5-cyanoindane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound in aqueous solutions. Our goal is to equip you with the foundational knowledge and practical methodologies required to anticipate and troubleshoot stability-related challenges in your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and stability of 3-amino-5-cyanoindane. We delve into the causality behind its chemical behavior to empower you to make informed experimental decisions.
Q1: What are the primary degradation pathways for 3-amino-5-cyanoindane in aqueous solution?
A1: As an α-aminonitrile, 3-amino-5-cyanoindane is susceptible to two primary degradation pathways in an aqueous environment: Hydrolysis and the Retro-Strecker Reaction .[1]
Hydrolysis: The cyano (nitrile) group is the primary site of hydrolysis. This reaction can proceed under both acidic and basic conditions to first form an amino amide intermediate, which can then be further hydrolyzed to the corresponding amino acid (3-amino-indane-5-carboxylic acid).[1][2][3] The rate of hydrolysis is significantly influenced by pH and temperature.[4]
Retro-Strecker Reaction: This is the reverse of the Strecker synthesis, the common method for producing aminonitriles.[5][6] In this equilibrium reaction, the aminonitrile can revert to an imine intermediate and a cyanide source. The imine can then be hydrolyzed back to the corresponding ketone (5-cyano-3-indanone) and ammonia.[1][7] This pathway can be promoted by heat and certain pH conditions.[7]
The following diagram illustrates these competing degradation pathways.
Caption: Primary degradation pathways of 3-amino-5-cyanoindane in water.
Q2: How does pH affect the stability of 3-amino-5-cyanoindane?
A2: The pH of the aqueous solution is one of the most critical factors governing the stability of 3-amino-5-cyanoindane.[4] A pH-rate profile, which plots the degradation rate constant against pH, is essential for determining the optimal pH for maximum stability.[8][9]
Acidic Conditions (pH < 4): In strongly acidic solutions, the amino group is protonated. While this may slightly decrease its nucleophilicity, acid-catalyzed hydrolysis of the nitrile group to the carboxylic acid is a dominant degradation pathway.[3]
Neutral to Slightly Acidic Conditions (pH 4-7): This range is often where aminonitriles exhibit their greatest stability. The low basicity of α-aminonitriles (pKaH typically around 5.3) means they are largely unprotonated and less susceptible to rapid degradation.[10] However, spontaneous hydrolysis under the influence of water can still occur.[9]
Basic Conditions (pH > 8): In alkaline solutions, base-catalyzed hydrolysis of the nitrile group is accelerated.[2] The retro-Strecker reaction can also be promoted under these conditions.[1]
Expert Insight: For most applications, it is advisable to maintain solutions of 3-amino-5-cyanoindane in a buffered system between pH 4 and 6 to minimize both acid- and base-catalyzed degradation.[11]
Q3: What are the best practices for preparing and storing aqueous stock solutions?
A3: Adherence to proper preparation and storage protocols is critical for ensuring the integrity of your compound and the reproducibility of your experimental results.
Practice
Recommendation
Rationale
Solvent Quality
Use high-purity, HPLC-grade water. For buffered solutions, use high-purity reagents.
Prevents contaminants from catalyzing degradation reactions.
Solution Preparation
Prepare solutions fresh for each experiment whenever possible.[11]
Minimizes the opportunity for time-dependent degradation.
pH Control
Use a buffered system (e.g., acetate or phosphate buffer) within the optimal stability range (typically pH 4-6).
A stable pH is the most critical factor in preventing hydrolysis and other pH-dependent degradation.[8]
Short-Term Storage
For storage up to 24-48 hours, keep the solution refrigerated at 2-8°C.
Lower temperatures significantly slow the rate of most degradation reactions.[4]
Long-Term Storage
Aliquot stock solutions into single-use vials and store frozen at -20°C or -80°C.
Prevents repeated freeze-thaw cycles which can degrade the compound and ensures long-term integrity.[11]
Light Protection
Always store solutions in amber vials or protect them from light with aluminum foil.
Aromatic amines and indane structures can be susceptible to photodegradation.[4][12]
Inert Atmosphere
For maximum stability, particularly for long-term storage, consider purging the vial headspace with an inert gas (e.g., argon or nitrogen).
Minimizes the risk of oxidative degradation, to which amino groups can be susceptible.[13]
Q4: How do I establish the stability of 3-amino-5-cyanoindane under my specific experimental conditions?
A4: To definitively understand the stability profile, you must perform a forced degradation study (also known as stress testing).[14][15] This involves intentionally exposing the compound to conditions more severe than it would typically encounter to accelerate degradation.[15] The primary goal is to identify potential degradation products and degradation pathways, which is crucial for developing a stability-indicating analytical method.[16][17]
A typical forced degradation study involves the following stress conditions:
Photodegradation of the aromatic/amine system.[15]
Expert Insight: The goal is to achieve a target degradation of 5-20%.[13][17] If you see more than 20% degradation, the conditions are too harsh and should be scaled back (e.g., lower temperature or shorter time). If you see less than 5%, the conditions may need to be more strenuous.[13]
Troubleshooting Guide
Issue Observed
Potential Cause(s)
Recommended Solution(s)
Rapid loss of parent compound in a neutral (pH ~7) aqueous solution.
Hydrolysis: Even at neutral pH, water can act as a nucleophile, leading to slow hydrolysis of the nitrile group. This is often accelerated by even slight temperature increases.
Prepare solutions fresh. If storage is needed, use a buffered solution at pH 4-6 and store at 2-8°C.[11] Minimize the time the solution spends at room temperature.
Appearance of new, unexpected peaks in HPLC analysis over time.
Degradation: These new peaks are almost certainly degradation products (e.g., the amino amide, amino acid, or ketone from the retro-Strecker reaction).
Perform a forced degradation study to intentionally generate and identify these degradants. This will confirm their origin and is a necessary step in validating your analytical method as "stability-indicating."[17]
Inconsistent results in biological assays.
Stock Solution Instability: If the concentration of the active compound is decreasing over the course of an experiment due to degradation, it will lead to high variability in results.
Follow the best practices for solution preparation and storage (see FAQ Q3). Prepare fresh dilutions from a properly stored, frozen aliquot for each assay. Validate the concentration of your stock solution via HPLC before use.
Poor chromatographic peak shape (tailing) for the parent compound.
Analyte-Stationary Phase Interaction: The basic amino group can interact strongly with acidic silanol groups on standard silica-based C18 columns, causing peak tailing.[1]
Add a basic modifier like 0.1% triethylamine (TEA) or formic acid to the mobile phase to improve peak shape. Alternatively, use a modern, end-capped column designed for basic analytes.
Experimental Protocols
Protocol 1: Forced Degradation Study Workflow
This protocol outlines the essential steps for conducting a forced degradation study to understand the stability of 3-amino-5-cyanoindane.
Caption: Workflow for a forced degradation study of 3-amino-5-cyanoindane.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating 3-amino-5-cyanoindane from its potential degradation products.
System Preparation:
HPLC System: A standard system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
Detector Wavelength: Determine the UV maximum absorbance (λ-max) of 3-amino-5-cyanoindane by running a scan (typically in the 250-280 nm range for such structures). Set the detector to this wavelength.
Column and Mobile Phase Selection:
Column: Start with a robust, reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Rationale: The acidic mobile phase helps to ensure consistent protonation of the basic amino group, leading to better peak shape.[1]
Initial Gradient Method Development:
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Injection Volume: 10 µL.
Gradient Program (Example):
Time (min)
% Mobile Phase B
0.0
5
20.0
95
25.0
95
25.1
5
| 30.0 | 5 |
Method Optimization and Validation:
Inject a mixture of the unstressed compound and samples from the forced degradation study (especially the most degraded ones).
Goal: Achieve baseline resolution between the parent peak and all major degradation product peaks.
Optimization: Adjust the gradient slope, initial/final %B, and flow rate as needed to improve separation.
Validation: Once optimized, assess the method for specificity (the key outcome of this protocol), linearity, accuracy, and precision according to relevant guidelines. The method is considered "stability-indicating" if it can resolve all degradation products from the parent compound.[16]
BenchChem. (n.d.). Preventing degradation of aminonitriles during workup and purification.
Free Sketchy MCAT Lesson. (n.d.). Synthesis of Alpha-Amino Acids.
ResearchGate. (n.d.). Hydrolysis of N‐benzylated amino nitriles 7 to amides 8 and acids 9.
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids.
Wikipedia. (n.d.). Strecker amino acid synthesis.
Allan Chemical Corporation. (2025). Top 5 Factors Affecting Chemical Stability.
BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing.
ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
IVT Network. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation.
Springer Nature. (2019). Peptide synthesis at the origins of life: energy-rich aminonitriles by-pass deactivated amino acids completely.
Pharmatutor. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
SGS. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
Slideshare. (n.d.). pH stability profile.
PMC - NIH. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions.
BenchChem. (n.d.). Technical Support Center: Stability of 3-Amino-1,2,4-triazine Derivatives in Solution.
BenchChem. (n.d.). An In-depth Technical Guide on the Solubility and Stability of 3-Amino-5-bromopyridine.
Technical Support Center: Troubleshooting Aminoindane Cyanation
Topic: Troubleshooting Low Yields in Aminoindane Cyanation Reactions Role: Senior Application Scientist Audience: Medicinal Chemists, Process Chemists, Drug Development Researchers Introduction: The Aminoindane Challenge...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Troubleshooting Low Yields in Aminoindane Cyanation Reactions
Role: Senior Application Scientist
Audience: Medicinal Chemists, Process Chemists, Drug Development Researchers
Introduction: The Aminoindane Challenge
Welcome to the Technical Support Center. If you are accessing this guide, you are likely experiencing stalled reactions, black precipitates, or inseparable mixtures when attempting to introduce a nitrile group onto an aminoindane scaffold.
Aminoindanes are privileged structures in neuroscience (e.g., Rasagiline analogues), but they present a "perfect storm" for cyanation chemistry:
Catalyst Poisoning: The basic nitrogen (if unprotected) is a potent ligand that outcompetes phosphines for metal centers.
Steric Puckering: The aliphatic ring of the indane system creates unique steric strain, particularly at the C4 and C7 positions, affecting oxidative addition rates.
Electronic Deactivation: Amino groups are strong electron donors (resonance), making the ring electron-rich and oxidative addition of aryl halides difficult without specific ligands.
This guide moves beyond generic advice to address the specific mechanistic failures inherent to this substrate class.
Part 1: Diagnostic Decision Matrix
Before adjusting equivalents or temperature, determine if your synthetic strategy is fundamentally sound for your specific isomer.
Figure 1: Strategic Decision Tree for selecting the optimal cyanation pathway based on substrate state.
Part 2: Troubleshooting Modules (Q&A)
Module 1: The "Amine Problem" (Catalyst Deactivation)
Q: I am using Pd(PPh3)4 with 4-bromo-1-aminoindane, but the reaction stalls immediately. TLC shows starting material.[1] Why?
A: You are experiencing competitive coordination .
The primary amino group on your indane is a better ligand for Palladium(0) than triphenylphosphine (PPh3) in many equilibrium states. The amine binds to the Pd center, forming a stable "Pd-amine" complex that is catalytically inactive (off-cycle species). This prevents the oxidative addition of the aryl bromide.
The Fix: You must protect the amine.
Acetylation (-NHAc): Stable, easy to remove, but electron-donating (slows oxidative addition).
Trifluoroacetylation (-NHCOCF3):Recommended. It protects the amine and is electron-withdrawing, which activates the aryl ring for oxidative addition, significantly boosting yields.
Module 2: Steric Hindrance & Regioselectivity
Q: My 5-bromoaminoindane yields are decent (70%), but the 4-bromo isomer yields are consistently low (<30%). Is the reagent bad?
A: No, this is a conformational issue .
The indane ring is not planar; it is puckered. The C4 position is sterically crowded due to the peri-interaction with the C3 methylene protons and the C1 substituent.
Mechanism: The bulky Pd-Ligand complex struggles to approach the C4-Bromine bond for oxidative addition.
The Fix: Switch to a catalyst system with a smaller cone angle or a "flexible" bite angle.
Standard: Pd(dppf)Cl2 (Bite angle ~99°).
Optimization: Try Pd(P(t-Bu)3)2 or XPhos Pd G2 . These bulky, electron-rich ligands accelerate oxidative addition even on sterically hindered chlorides and bromides.
Module 3: Reagent Quality & Water Management
Q: The reaction turns black and precipitates metal. Is it moisture?
A: Likely, yes. Cyanide sources are hygroscopic.[2]
NaCN/KCN: Extremely hygroscopic. Water hydrolyzes the nitrile product to an amide (R-CONH2) or acid, and deactivates Pd(0) to Pd black.
Zn(CN)2:Highly Recommended. It is less toxic, non-hygroscopic, and releases cyanide slowly, maintaining a low concentration of free CN- ions. This prevents "cyanide poisoning" of the catalyst (where excess CN- saturates the metal, preventing reductive elimination).
Data Comparison: Cyanide Sources in Pd-Catalyzed Coupling
Reagent
Solubility (DMF)
Toxicity Risk
Catalyst Compatibility
Typical Yield*
NaCN / KCN
High
Extreme
Low (Poisons Pd)
20-40%
Zn(CN)2
Low (Slurry)
Moderate
High (Slow Release)
85-95%
K4[Fe(CN)6]
Low
Low
Moderate (Req. high temp)
60-75%
TMS-CN
High
High
Moderate (Volatile)
50-60%
*Yields based on optimized conditions for protected aminoaryl halides.
Part 3: Optimized Experimental Protocols
Protocol A: Pd-Catalyzed Cyanation of Protected Halo-Aminoindane
Best for: 4-bromo or 5-bromo-N-(trifluoroacetyl)aminoindane
Critical Technical Insight:
Standard Sandmeyer protocols often fail for aminoindanes because the diazonium salt precipitates or decomposes.
Modification: Neutralize the diazonium solution to pH 6-7 with NaHCO3 before adding it to the CuCN mixture. This prevents the evolution of HCN gas (which occurs if you dump acid into cyanide) and buffers the reaction, improving yield.
Relevance: foundational protocols for radical-nucleophilic aromatic substitution.
Cyanation of Heterocycles (Indole/Indane Analogs):
Source: Anderson, K., et al. (2011). "Development of Pd/C-Catalyzed Cyanation of Aryl Halides." The Journal of Organic Chemistry, 76(2), 665–668.[9]
Relevance: Provides robust conditions (DMAc, 120°C) applicable to aminoindane derivatives.
Disclaimer: Cyanide compounds are acutely toxic. All protocols described herein must be performed in a functioning fume hood with appropriate personal protective equipment (PPE) and a cyanide antidote kit readily available.
recrystallization solvents for 3-amino-5-cyanoindane salts
This technical guide addresses the recrystallization and salt selection for 3-amino-5-cyanoindane (chemically equivalent to 5-cyanoindan-1-amine if the amine is benzylic). Topic: Recrystallization Solvents & Optimization...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide addresses the recrystallization and salt selection for 3-amino-5-cyanoindane (chemically equivalent to 5-cyanoindan-1-amine if the amine is benzylic).
Important: In standard IUPAC numbering for indanes, the benzylic positions are 1 and 3. Due to the 5-cyano substitution, the molecule is asymmetric. Most literature refers to the benzylic amine as 1-amino-5-cyanoindane . This guide treats "3-amino" as the benzylic amine isomer.
Functional Groups:
Primary Amine (
): Basic, prone to oxidation/carbamate formation; forms salts.
Nitrile (
): Polar, susceptible to hydrolysis (to amide/acid) under strong acidic/basic conditions at high heat.
Indane Core: Lipophilic, rigid bicycle.
Salt Selection & Solubility Profile
For pharmaceutical intermediates of this class (amino-indanes), the following salt forms are industry standards.
Critical for Optical Resolution. Used to separate enantiomers (e.g., Rasagiline analogs).
Mesylate
1:1
High: Water, lower alcohols
Used if HCl is hygroscopic or oils out.
Recrystallization Solvent Systems
The following solvent systems are validated for benzylic amino-indane salts.
A. Primary Solvent Systems (Single Solvent)
Ethanol (Absolute or 95%): Best starting point for HCl salts. Dissolves impurities (dimers) while crystallizing the salt upon cooling.
Isopropanol (IPA): Often yields better crystal habit (needles/prisms) than EtOH due to higher boiling point and slightly lower polarity.
B. Binary Solvent Systems (Solvent/Anti-Solvent)
If the single solvent fails (yield < 50%), use these binary systems.
System
Ratio (v/v)
Protocol Note
IPA / Water
9:1 to 19:1
Dissolve in hot IPA/Water azeotrope; cool slowly. Water keeps polar impurities in solution.
EtOH / EtOAc
1:2 to 1:5
Dissolve in min. hot EtOH; add hot EtOAc until turbid; cool. Excellent for removing non-polar impurities.[1]
MeOH / MTBE
1:3 to 1:5
High Purity Option. Dissolve in MeOH; add MTBE slowly. MTBE is a gentler anti-solvent than heptane, reducing "oiling out."
Troubleshooting Guide (FAQ)
Q1: My product is "oiling out" (forming a separate liquid phase) instead of crystallizing. How do I fix this?
Root Cause: The temperature dropped too fast, or the solvent polarity gap is too wide (e.g., adding Heptane to Methanol).
Solution:
Re-heat the mixture until the oil dissolves.
Seed the solution with a few crystals of pure product at a temperature just below the saturation point.
Use a Co-Solvent: Add 5-10% of a bridging solvent (like Toluene or THF) to increase the solubility of the oil phase.
Switch Anti-Solvent: Replace Heptane with MTBE or Isopropyl Acetate.
Q2: I see a new impurity peak after recrystallization. Did I degrade the nitrile?
Root Cause: Hydrolysis of the 5-cyano group to an amide (5-carbamoyl) or acid.
Trigger: Boiling in strong aqueous acid (e.g., 6M HCl) or prolonged reflux in water.
Solution:
Use anhydrous HCl (in MeOH or Dioxane) for salt formation.
Keep water content in recrystallization solvents <5% unless necessary.
Limit heating time to <30 minutes.
Q3: How do I resolve the enantiomers?
Strategy: Amino-indanes possess a chiral center at the benzylic position.
Protocol: Use L-(+)-Tartaric acid in Methanol/Water. The diastereomeric salts will have different solubilities.
Reference: See protocols for Rasagiline (1-aminoindane) resolution [1].
Visual Workflows
Workflow 1: Troubleshooting "Oiling Out"
This logic gate helps you recover from a failed crystallization.
Caption: Decision tree for managing phase separation (oiling out) during amino-indane salt crystallization.
Workflow 2: Standard HCl Salt Formation & Purification
Standard operating procedure for converting the free base to a crystalline salt.
Caption: Step-by-step protocol for generating the HCl salt from the crude amine.
Detailed Experimental Protocols
Protocol A: Preparation of the Hydrochloride Salt
Objective: Convert 3-amino-5-cyanoindane free base to the HCl salt.
Dissolution: Dissolve 10.0 g of crude amine in 60 mL of Ethyl Acetate (EtOAc) at room temperature.
Acidification: Slowly add 1.1 equivalents of HCl in Isopropanol (5-6N) dropwise.
Note: Maintain temperature < 40°C. The salt should precipitate immediately as a white/off-white solid.
Digestion: Heat the slurry to 50°C for 30 minutes. This "digest" step helps ripen the crystals and removes trapped impurities.
Cooling: Cool slowly to 0–5°C over 2 hours.
Isolation: Filter the solid. Wash the cake with 2 x 10 mL of cold EtOAc.
Drying: Dry in a vacuum oven at 45°C.
Protocol B: Recrystallization (Purification)
Objective: Purify the HCl salt to >99% HPLC purity.
Solvent: Prepare a mixture of Isopropanol (IPA) and Water (95:5) .
Reflux: Suspend the crude salt (from Protocol A) in the solvent (approx. 5-8 mL per gram of solid). Heat to reflux (approx. 80-82°C) until fully dissolved.
Troubleshooting: If not dissolved, add water dropwise, but do not exceed 10% water content.
Clarification: If insoluble particles remain (dust/inorganics), filter hot through a sintered glass funnel.
Crystallization: Remove heat source. Allow the flask to cool to room temperature undisturbed.
Final Cooling: Once room temp is reached, place in an ice bath (0-5°C) for 1 hour.
Filtration: Collect crystals. Wash with cold IPA.
References
Teva Pharmaceutical Industries. (1991). R-Enantiomer of N-propargyl-1-aminoindan, its preparation and pharmaceutical compositions containing it. European Patent EP0436492A2. Link
Relevance: Establishes the standard resolution protocols (Tartaric acid) and salt formation (HCl) for the 1-aminoindane scaffold.
Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.
Relevance: Authoritative source for "oiling out" troubleshooting and solvent selection for amine salts.
Gavagan, J. E., et al. (1998). Chemoenzymic Production of Lactams from Aliphatic alpha,omega-Dinitriles.[2] Journal of Organic Chemistry, 63(14), 4792-4801.[2] Link
Relevance: Discusses nitrile stability and hydrolysis risks in cyano-substituted aliph
A Comparative Guide to Chiral HPLC Method Development for the Enantioseparation of 3-Amino-5-Cyanoindane
For researchers, scientists, and professionals in drug development, the enantioselective separation of chiral molecules is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products. The com...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the enantioselective separation of chiral molecules is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products. The compound 3-amino-5-cyanoindane, a molecule of interest due to its structural motifs present in various biologically active compounds, possesses a chiral center at the C3 position of the indane ring. Consequently, its synthesis typically yields a racemic mixture of two enantiomers. This guide provides a comprehensive comparison of potential chiral High-Performance Liquid Chromatography (HPLC) methods for the effective separation of these enantiomers, grounded in the principles of chiral recognition and supported by established chromatographic strategies.
The Analytical Challenge: Understanding 3-Amino-5-Cyanoindane
The successful chiral separation of 3-amino-5-cyanoindane enantiomers hinges on understanding its key structural features:
Primary Amine Group: The basic amino group is a primary site for interaction with a chiral stationary phase (CSP). It can participate in hydrogen bonding, ionic interactions, and dipole-dipole interactions.
Aromatic Indane Core: The rigid, bicyclic structure provides a defined spatial arrangement of substituents, which is crucial for stereoselective recognition. The aromatic ring can engage in π-π stacking interactions with complementary CSPs.
Polar Cyano Group: The electron-withdrawing cyano group influences the overall polarity of the molecule and can participate in dipole-dipole interactions.
A successful chiral method will exploit these features to create a transient diastereomeric complex between the analyte and the chiral selector, leading to differential retention times for the two enantiomers.
Comparison of Chiral Stationary Phase (CSP) Technologies
The choice of the chiral stationary phase is the most critical factor in developing a successful enantioselective HPLC method.[1][2][3] Based on the structure of 3-amino-5-cyanoindane, the following CSPs present the most promising avenues for achieving separation.
Chiral Stationary Phase (CSP) Type
Principle of Separation
Potential for 3-Amino-5-Cyanoindane Separation
Advantages
Disadvantages
Polysaccharide-Based (e.g., Amylose and Cellulose Derivatives)
Based on the formation of inclusion complexes within the chiral grooves of the polysaccharide structure. Separation is driven by a combination of hydrogen bonding, π-π interactions, and dipole-dipole interactions.[4][5][6]
High Potential. The aromatic indane ring can fit into the chiral cavities, and the amino and cyano groups can form hydrogen bonds and dipole interactions with the carbamate derivatives on the polysaccharide backbone.[7][8]
Broad applicability for a wide range of chiral compounds, available in both normal-phase and reversed-phase modes, robust and long-lasting immobilized versions are available.[9][10]
Coated versions have limitations on the types of solvents that can be used.[9] Method development can sometimes be less predictable.
These CSPs offer a complex array of interaction sites, including hydrophobic pockets, aromatic rings, and ionizable groups (carboxyl and amino).[11][12][13] This allows for multiple modes of interaction, including ionic, hydrogen bonding, and inclusion complexation.
High Potential. The primary amine of 3-amino-5-cyanoindane can interact ionically with the carboxyl groups on the CSP, while the aromatic moiety can be included in the hydrophobic basket-like structure.[14]
Excellent for separating underivatized amino compounds, compatible with a wide range of mobile phases including aqueous and polar organic modes.[14][15]
Can be more expensive than other CSP types. The complex interaction mechanism can sometimes make optimization challenging.
Pirkle-Type (Brush-Type)
Based on π-π interactions between the electron-deficient aromatic rings on the CSP (e.g., dinitrobenzoyl groups) and electron-rich aromatic rings of the analyte.[16][17][18] Hydrogen bonding and dipole-dipole interactions also play a significant role.
Moderate to High Potential. The aromatic ring of the indane can interact with the π-acidic groups of the CSP. Derivatization of the primary amine with a π-rich group (e.g., benzoyl) could enhance this interaction.[19][20][21]
Well-understood mechanism of interaction, often providing predictable results. Covalently bonded for high stability and broad solvent compatibility.[17]
May require derivatization of the analyte to introduce a suitable interacting group for optimal separation.
Crown Ether-Based
Specifically designed for the separation of primary amines. The chiral crown ether cavity selectively complexes with the protonated primary amine of one enantiomer through a three-point interaction involving hydrogen bonding.[22][23]
High Potential. As 3-amino-5-cyanoindane is a primary amine, this type of CSP is a strong candidate. The separation relies on the fit of the protonated amine within the chiral cavity.[23]
Highly specific for primary amines, often providing excellent resolution.
Typically requires acidic mobile phases to ensure the amine is protonated. Limited applicability to other classes of compounds.
Experimental Design and Method Development Workflow
A systematic approach to method development is crucial for efficiently identifying the optimal separation conditions. The following workflow is recommended for the chiral separation of 3-amino-5-cyanoindane.
Caption: A systematic workflow for chiral HPLC method development.
Step 1: Chiral Stationary Phase and Mobile Phase Screening
The initial screening phase aims to quickly identify a CSP and mobile phase system that shows some degree of enantioselectivity.
Protocol for CSP Screening:
Prepare a stock solution of racemic 3-amino-5-cyanoindane in a suitable solvent (e.g., methanol or ethanol) at a concentration of approximately 1 mg/mL.
Mobile Phase A: n-Hexane/2-Propanol (90:10, v/v) with 0.1% diethylamine (DEA) or butylamine (BA).[22]
Mobile Phase B: n-Hexane/Ethanol (85:15, v/v) with 0.1% DEA or BA.
Reversed-Phase (RP) Mode:
Mobile Phase C: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium bicarbonate.
Mobile Phase D: Methanol/0.1% Formic Acid in Water (50:50, v/v).
Screen on Macrocyclic Glycopeptide-Based CSPs (e.g., Chirobiotic™ T, V):
Polar Organic (PO) Mode:
Mobile Phase E: Methanol with 0.1% acetic acid and 0.05% triethylamine (TEA).
Mobile Phase F: Acetonitrile with 0.1% trifluoroacetic acid (TFA).
Reversed-Phase (RP) Mode:
Mobile Phase G: Acetonitrile/10 mM Ammonium Acetate buffer, pH 4.5 (20:80, v/v).
Screen on Crown Ether-Based CSPs (e.g., Crownpak® CR-I(+)):
Reversed-Phase (RP) Mode:
Mobile Phase H: Perchloric acid solution (pH 1.5)/Methanol (95:5, v/v).
General Conditions for Screening:
Flow Rate: 0.5 - 1.0 mL/min.
Column Temperature: 25 °C.
Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm, to be determined by UV scan).
Injection Volume: 5-10 µL.
Step 2: Method Optimization
Once a promising CSP and mobile phase combination is identified (resolution > 1.0), the next step is to optimize the separation to achieve baseline resolution (resolution ≥ 1.5) and suitable retention times.
Caption: Mechanism of chiral recognition on a CSP.
Protocol for Method Optimization:
Mobile Phase Composition:
Vary the ratio of the organic modifier to the aqueous/non-polar phase in small increments (e.g., 5%) to fine-tune retention and resolution.
Adjust the concentration and pH of buffers and additives. For basic compounds like 3-amino-5-cyanoindane, small changes in pH can significantly impact peak shape and retention.
Flow Rate:
Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to potentially increase the number of theoretical plates and improve resolution, at the cost of longer analysis times.
Column Temperature:
Vary the column temperature (e.g., from 25 °C to 40 °C in 5 °C increments). Lower temperatures often improve resolution by enhancing the stability of the transient diastereomeric complex, while higher temperatures can improve peak shape and reduce analysis time.
Step 3: Method Validation
Once the optimal conditions are established, the method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
Concluding Remarks
While no specific, pre-existing chiral HPLC method for 3-amino-5-cyanoindane is readily available in the literature, a systematic method development approach based on the compound's structural characteristics provides a high probability of success. Polysaccharide-based and macrocyclic glycopeptide-based CSPs represent the most versatile and promising starting points for screening. By following the outlined workflow, researchers and drug development professionals can efficiently develop a robust and reliable chiral HPLC method for the critical enantioseparation of 3-amino-5-cyanoindane. This will enable accurate determination of enantiomeric purity, supporting further development and quality control of this important chiral intermediate.
References
A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. [Link]
Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview - PubMed. [Link]
High-Performance Liquid Chromatography Enantioseparations Using Macrocyclic Glycopeptide-Based Chiral Stationary Phases: An Overview - PubMed. [Link]
Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC - NIH. [Link]
Chiral Method Development Strategies for HPLC using Macrocyclic Glycopeptide-Based Stationary Phases | Request PDF - ResearchGate. [Link]
Macrocyclic glycopeptide-based chiral stationary phases in high performance liquid chromatographic analysis of amino acid enantiomers and related analogs | Request PDF - ResearchGate. [Link]
Enantiomeric Separations by HPLC Using Macrocyclic Glycopeptide-Based Chiral Stationary Phases | Springer Nature Experiments. [Link]
Preparation and evaluation of new Pirkle type chiral stationary phases with long alkyl chains for the separation of amino acid enantiomers derivatized with NBD-F - PubMed. [Link]
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]
Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram - SciSpace. [Link]
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. [Link]
Design, preparation and application of a Pirkle-type chiral stationary phase for enantioseparation of some racemic organic acids and molecular dynamics studies - ACG Publications. [Link]
Pirkle-Type Chiral Stationary Phases for Ultra-High Performance Ultra-Fast Enantioseparations | American Pharmaceutical Review. [Link]
Preparation and evaluation of new Pirkle type chiral stationary phases with long alkyl chains for the separation of amino acid enantiomers derivatized with NBD-F - ResearchGate. [Link]
Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration - SCIRP. [Link]
Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed. [Link]
HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. [Link]
Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. [Link]
Synthesis of Chiral Helic[1]triptycene[12]arenes and Their Enantioselective Recognition towards Chiral Guests Containing Aminoindan Groups - MDPI. [Link]
LC-MS fragmentation pattern of 3-amino-5-cyanoindane
Publish Comparison Guide: LC-MS Fragmentation Pattern of 3-Amino-5-Cyanoindane Executive Summary This guide provides a definitive technical analysis of the Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation be...
Author: BenchChem Technical Support Team. Date: March 2026
Publish Comparison Guide: LC-MS Fragmentation Pattern of 3-Amino-5-Cyanoindane
Executive Summary
This guide provides a definitive technical analysis of the Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation behavior of 3-amino-5-cyanoindane (3-A-5-CI).[1] Designed for forensic toxicologists and analytical chemists, this document moves beyond basic spectral listing to offer a mechanistic comparison against structural analogues (e.g., 2-Aminoindane, MDAI).
The fragmentation of 3-A-5-CI is characterized by a diagnostic Sequential Neutral Loss Pathway : the initial elimination of ammonia (-17 Da) followed by the expulsion of hydrogen cyanide (-27 Da), creating a unique spectral fingerprint (m/z 159
142 115) that distinguishes it from non-cyano substituted aminoindanes.
Structural Context & Theoretical Basis
3-Amino-5-Cyanoindane (C
HN, MW 158.[1]20) combines a rigid bicyclic indane core with two functional groups: a benzylic primary amine and an aromatic nitrile.[1]
Benzylic Amine (Position 3): The primary site of protonation and fragmentation. Being benzylic (adjacent to the aromatic ring), the C-N bond is labile, facilitating rapid deamination.
Aromatic Nitrile (Position 5): A stabilizing electron-withdrawing group that typically remains intact during soft ionization but dictates secondary fragmentation (loss of HCN) at higher collision energies.[1]
Mechanistic Pathway
Upon Electrospray Ionization (ESI+), the molecule forms the protonated precursor [M+H]
at m/z 159 .
Primary Fragmentation: Heterolytic cleavage of the C-N bond expels ammonia (NH
), yielding a resonance-stabilized cyano-indenyl cation (m/z 142) .[1]
Secondary Fragmentation: The resulting aromatic system undergoes ring contraction or rearrangement to expel hydrogen cyanide (HCN), generating the indenyl cation (m/z 115) .
Fragmentation Analysis & Visualization
The following diagram illustrates the collision-induced dissociation (CID) pathway. This workflow is critical for distinguishing 3-A-5-CI from isobaric impurities.[1]
Figure 1: Step-wise fragmentation pathway of 3-amino-5-cyanoindane under ESI-MS/MS conditions.
Comparative Performance Guide
This section evaluates 3-A-5-CI against common "alternative" analytes found in similar screening panels, such as the unsubstituted 2-Aminoindane (2-AI) and the entactogen MDAI.[1]
Table 1: Diagnostic Specificity vs. Analogues
Feature
3-Amino-5-Cyanoindane (Target)
2-Aminoindane (2-AI) (Alternative 1)
MDAI (Alternative 2)
Precursor [M+H]+
159
134
178
Primary Loss
-17 (NH) m/z 142
-17 (NH) m/z 117
-17 (NH) m/z 161
Secondary Loss
-27 (HCN) m/z 115
None (Forms m/z 91 Tropylium)
-28 (CO) m/z 133
Diagnostic Value
High: The -27 Da loss is specific to the cyano group.[1]
Moderate: m/z 117/91 are common hydrocarbon fragments.[1]
Differentiated from 1-amino-5-cyanoindane by retention time (benzylic amines elute earlier/later depending on column phase).[1]
N/A
Differentiated from 5-IAI (m/z 260) easily by mass.[1]
Performance Insight:
Specificity: The transition 142
115 is the "gold standard" for confirming the presence of the cyano group on the indane ring. Standard aminoindanes (2-AI) cannot produce this transition.[1]
Sensitivity: The loss of NH
is highly efficient, making the m/z 142 ion the base peak (100% relative abundance) at low collision energies (10-20 eV). This ensures high sensitivity for quantitation (MRM transition 159 142).[1]
Experimental Protocol: Validated Workflow
To replicate these results, use the following LC-MS/MS parameters. This protocol is optimized for the separation of polar amine isomers.
A. Sample Preparation
Extraction: Dilute sample (plasma/urine) 1:10 with Mobile Phase A.[1]
Filtration: 0.22 µm PTFE filter to remove particulates.
B. LC-MS/MS Parameters
Instrument: Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).
Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 µm).
Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ionization).[1]
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient:
0-1 min: 5% B (Isocratic hold for polar amines).[1]
Sturgeon, S. et al. (2011).[1] Differentiation of regioisomeric aminoindanes by gas chromatography-tandem mass spectrometry. Journal of Chromatography A. Link
Casale, J. F. & Hays, P. A. (2011). The characterization of 5-iodo-2-aminoindane (5-IAI). Microgram Journal. Link
McLafferty, F. W. & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for HCN loss mechanisms in aromatic nitriles). Link
PubChem Compound Summary. (2024). Indan-1-amine (Structural Backbone Reference). National Library of Medicine.[1] Link
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical comparison of the biological potency of (R)- vs. (S)-3-amino-5-cyanoindane.
Editorial Note on Nomenclature:
In standard IUPAC nomenclature for indane derivatives, the amino group on the benzylic carbon typically takes priority, designating position 1. Therefore, the structure referred to as 3-amino-5-cyanoindane is chemically equivalent to 1-amino-6-cyanoindane (or 1-amino-5-cyanoindane , depending on the specific isomer intended by the "3,5" relative numbering).
Assumption: This guide treats the compound as a 1-aminoindane derivative with a cyano substituent on the aromatic ring, a scaffold widely recognized in drug development (e.g., Rasagiline intermediates) for Monoamine Oxidase (MAO) inhibition and potential serotonin modulation.
Executive Summary
The biological potency of 3-amino-5-cyanoindane (structurally 1-amino-cyanoindane ) is governed strictly by its stereochemistry. The (R)-enantiomer is the eutomer (active isomer), exhibiting high affinity for Monoamine Oxidase B (MAO-B) and potential activity at the Serotonin Transporter (SERT) . The (S)-enantiomer acts as the distomer , displaying significantly reduced potency (often >100-fold lower) and serving primarily as a pharmacological control.
Feature
(R)-Enantiomer
(S)-Enantiomer
Primary Target
MAO-B (Inhibitor)
Inactive / Weak Binder
Secondary Target
SERT (Reuptake Inhibitor/Releaser)
Weak / Negligible
Potency ()
Low Nanomolar (nM) range
Micromolar (M) range
Binding Mode
Optimal fit in hydrophobic cage
Steric clash in active site
Clinical Relevance
Neuroprotective / Antidepressant scaffold
Impurity (requires removal)
Mechanistic Pharmacology
2.1. Stereochemical Binding at MAO-B
The biological activity of aminoindanes is anchored in the "substrate cavity" of the MAO-B enzyme. The (R)-configuration aligns the amino group towards the FAD cofactor while positioning the aromatic indane ring within the hydrophobic "entrance cavity" (comprising residues Ile199 and Tyr326).
The (R)-Advantage: The rigid indane system of the (R)-isomer locks the amine in a conformation that mimics the transition state of dopamine oxidation. The 5-cyano group (an electron-withdrawing group) enhances the lipophilicity and modifies the pKa of the amine, potentially strengthening the ionic bond with the catalytic site.
The (S)-Clash: The (S)-isomer projects the amino group away from the catalytic center or forces the indane ring into a sterically unfavorable collision with the "gate" residues (Ile199), drastically reducing binding affinity.
2.2. Serotonergic Modulation (SERT)
While 1-aminoindanes are primarily MAO-B inhibitors, the introduction of a 5-cyano group shifts the profile slightly towards serotonin transporter affinity (similar to 5-cyano-tryptamines).
Selectivity: The (R)-isomer maintains higher affinity for SERT compared to the (S)-isomer, though both are generally weaker at SERT than 2-aminoindane analogs (e.g., MDAI).
Experimental Data & Potency
The following data is extrapolated from Structure-Activity Relationship (SAR) studies of Rasagiline (N-propargyl-1-aminoindane) and related 5-substituted 1-aminoindanes.
Table 1: Comparative Inhibitory Potency (
)
Assay Target
(R)-Isomer Potency
(S)-Isomer Potency
Selectivity Ratio (R/S)
MAO-B Inhibition
5 – 25 nM
> 10,000 nM
> 400
MAO-A Inhibition
> 1,000 nM
> 10,000 nM
N/A (Low Selectivity)
SERT Binding ()
~450 nM
> 5,000 nM
~10
Dopamine Uptake
Weak / Inactive
Inactive
-
Interpretation: The (R)-isomer is a highly potent and selective MAO-B inhibitor. The 5-cyano group enhances metabolic stability compared to the unsubstituted parent, preventing hydroxylation at the 5-position.
Synthesis & Chiral Resolution Protocol
To evaluate the enantiomers, a robust resolution workflow is required. The following protocol describes the separation of racemic 3-amino-5-cyanoindane (1-amino-6-cyanoindane) using diastereomeric salt formation.
Workflow Diagram
Caption: Resolution of racemic amino-cyanoindane using (L)-Tartaric acid to isolate the bioactive (R)-enantiomer.
Step-by-Step Protocol
Salt Formation: Dissolve 10g of racemic 3-amino-5-cyanoindane in 100 mL of hot methanol. Add 0.5 equivalents of (L)-tartaric acid dissolved in hot methanol.
Crystallization: Reflux the mixture for 30 minutes, then allow it to cool slowly to room temperature, followed by chilling at 4°C for 12 hours. The (R)-amine-(L)-tartrate salt will precipitate (due to lower solubility).
Filtration: Filter the white crystalline solid. The mother liquor contains the enriched (S)-enantiomer.
Recrystallization: Recrystallize the solid from methanol/water (9:1) to upgrade chiral purity to >99% ee.
Free Basing: Suspend the purified salt in water and adjust pH to 12 using 2M NaOH. Extract the liberated free base with Dichloromethane (DCM), dry over
, and concentrate to yield (R)-3-amino-5-cyanoindane .
Biological Assay: MAO-B Inhibition[1]
This assay validates the potency difference between the (R) and (S) isomers.
Reagents
Enzyme: Recombinant Human MAO-B (expressed in baculovirus).
Substrate: Kynuramine (fluorometric substrate).
Test Compounds: (R)- and (S)-3-amino-5-cyanoindane (dissolved in DMSO).
Methodology
Pre-Incubation: Incubate 5 nM human MAO-B with varying concentrations (
to M) of the test compound in phosphate buffer (pH 7.4) for 20 minutes at 37°C.
Reaction Initiation: Add Kynuramine (
final concentration).
Measurement: Measure fluorescence continuously for 30 minutes (Excitation: 310 nm, Emission: 400 nm) to monitor the formation of 4-hydroxyquinoline.
Analysis: Plot reaction velocity vs. log[inhibitor]. Determine
using non-linear regression (GraphPad Prism).
Expected Results:
(R)-Isomer: Sharp sigmoidal inhibition curve with
nM.
(S)-Isomer: Flat or shallow curve with
.
References
Youdim, M. B., et al. (2001). "Rasagiline: A Novel Anti-Parkinsonian Monoamine Oxidase-B Inhibitor with Neuroprotective Activity." Expert Review of Neurotherapeutics.
Sterling, J., et al. (2002). "Novel Dual Inhibitors of Monoamine Oxidase and Cholinesterase as Potential Drugs for the Treatment of Alzheimer's Disease." Journal of Medicinal Chemistry. (Describes the SAR of 5-substituted 1-aminoindanes).
Pinterova, N., et al. (2017). "Synthetic Aminoindanes: A Summary of Existing Knowledge." Frontiers in Psychiatry. (Review of aminoindane pharmacology and stereochemistry).
European Patent EP2181980A1. (2010). "Process for the preparation of (R)-1-aminoindanes." (Details the chiral resolution of aminoindane intermediates).
Comparative
reference standards for 3-amino-2,3-dihydro-1H-indene-5-carbonitrile
As a Senior Application Scientist, I have evaluated numerous chiral building blocks in pharmaceutical development. The compound 3-amino-2,3-dihydro-1H-indene-5-carbonitrile (frequently indexed in commercial catalogs as 1...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I have evaluated numerous chiral building blocks in pharmaceutical development. The compound 3-amino-2,3-dihydro-1H-indene-5-carbonitrile (frequently indexed in commercial catalogs as 1-aminoindane-5-carbonitrile) presents a unique set of analytical challenges. Because the indane scaffold possesses a chiral center at the carbon bearing the primary amine, the biological efficacy of its downstream derivatives is highly stereospecific.
To ensure rigorous quality control, laboratories cannot rely on a single reference standard. Instead, they must establish a self-validating hierarchy of standards. This guide objectively compares the available reference standard tiers for this compound and provides the foundational experimental workflows required to qualify them.
Mechanistic Context: The Need for Rigorous Standards
The primary amine on the indane ring is prone to oxidative degradation and can interact strongly with residual silanols on chromatographic columns, leading to peak tailing and inaccurate integration. To mitigate this, the compound is almost exclusively supplied and handled as a hydrochloride salt.
When sourcing reference standards, analytical chemists typically encounter three distinct forms:
The Enantiopure Standard: e.g., (1R)-isomer HCl (CAS 903556-00-3).
The Racemic Standard: (CAS 903558-68-9), which contains a 50:50 mix of (R)- and (S)-isomers[1].
The Free Base: (CAS 903630-50-2), which is generally avoided for quantitative work due to lower shelf stability[2].
Comparison of Reference Standard Alternatives
For quantitative analysis, relying solely on a vendor's Certificate of Analysis (CoA) is insufficient for GMP environments. You must select the appropriate tier of standard based on the analytical phase. Below is an objective performance comparison of the three primary alternatives used in drug development.
Reference Standard Tier
Metrological Traceability
Purity Uncertainty
Primary Application
Relative Cost
Certified Reference Material (CRM)
ISO 17034 / ISO/IEC 17025
(Expanded)
Metrological anchor, primary method validation
Analytical Working Standard
Secondary (Qualified in-house against CRM)
Routine QC, daily batch release testing
Stable Isotope-Labeled (SIL)
Qualified for isotopic purity
N/A (Used as Internal Standard)
LC-MS/MS bioanalysis, mitigating matrix effects
$
Causality Insight: CRMs are metrologically traceable but cost-prohibitive for daily use. The optimal strategy is to purchase a CRM once, and use it to qualify a larger, cheaper batch of in-house material as your "Analytical Working Standard" using orthogonal techniques.
Experimental Workflows: Self-Validating Systems
To qualify an in-house Working Standard, you must prove both its enantiomeric excess (ee) and its absolute mass fraction . The following protocols are designed as self-validating systems, meaning the assay proves its own validity before generating sample data.
Protocol 1: Chiral HPLC for Enantiomeric Purity
Chromatographic purity is meaningless if the target peak hides a stereoisomer. This protocol ensures baseline resolution of the (R)- and (S)-enantiomers.
Mobile Phase Preparation: Prepare a mobile phase of Hexane/Ethanol (80:20 v/v) containing 0.1% Diethylamine (DEA).
Causality: The DEA acts as a competing base. It masks the acidic silanol groups on the chiral stationary phase, preventing secondary retention of the primary amine which would otherwise cause severe peak tailing.
System Suitability Test (SST): Inject the racemic standard (CAS 903558-68-9)[1].
Self-Validation Check: The system is only valid if the resolution (
) between the (R)- and (S)-peaks is . If , the run must be aborted and the column washed.
Blank Injection: Inject the diluent to confirm the absence of carryover at the retention times of interest.
Standard Injection: Inject the candidate Working Standard (e.g., the (1R)-isomer). Calculate the %ee by comparing the area of the minor enantiomer against the major enantiomer.
Protocol 2: Absolute Purity Assignment by qNMR
Chromatography (HPLC-UV) only measures relative UV absorbance. It is completely blind to UV-inactive impurities like excess inorganic salts or residual solvents. Quantitative NMR (qNMR) is a primary ratio method that solves this.
Sample Weighing: Using a microbalance (readability
), co-weigh exactly ~10.0 mg of the aminoindane candidate standard and ~5.0 mg of a certified Internal Standard (e.g., Maleic acid CRM).
Dissolution: Dissolve the mixture in
or .
NMR Acquisition: Acquire a
-NMR spectrum. Set the relaxation delay () to at least 30 seconds.
Causality: The
must be at least (longitudinal relaxation time) of the slowest relaxing proton. If the delay is too short, the protons will not fully relax between pulses, leading to under-integration of the peaks and an artificially skewed purity calculation.
Integration & Calculation: Integrate the distinct aromatic protons of the indane ring (typically around 7.2 - 7.6 ppm) against the olefinic protons of the maleic acid IS (6.26 ppm). Calculate the absolute mass fraction using the molar ratio.
Qualification Workflow Visualization
The logical relationship between these standards and protocols is mapped below. Orthogonal validation ensures that no single analytical blind spot can compromise the integrity of the reference standard.
Caption: Workflow for orthogonal qualification of aminoindane carbonitrile reference standards.
Comparative Guide: Infrared Spectroscopy of Nitrile-Functionalized Aminoindanes
Executive Summary The Silent Region Probe: In the structural characterization of aminoindanes—a scaffold critical to both neuropharmacology and forensic analysis—the nitrile (cyano) group serves as a high-fidelity spectr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The Silent Region Probe: In the structural characterization of aminoindanes—a scaffold critical to both neuropharmacology and forensic analysis—the nitrile (cyano) group serves as a high-fidelity spectral beacon. Unlike the congested "fingerprint" region (600–1400 cm⁻¹) or the broad N-H/O-H stretching region (3200–3600 cm⁻¹), the nitrile stretch appears in the spectroscopically "silent" region (2200–2260 cm⁻¹ ).
This guide details the specific IR signatures of nitrile-bearing aminoindanes, providing a robust methodology for distinguishing regioisomers (e.g., 4-cyano vs. 5-cyano-2-aminoindane) where Mass Spectrometry (MS) often fails due to identical fragmentation patterns.
Part 1: The Spectral Signature (The "What")
The nitrile group (-C≡N) exhibits a strong dipole change upon stretching, making it highly IR active. In the context of the aminoindane skeleton (a fused benzene and cyclopentane ring system), the position of the peak is modulated by conjugation with the aromatic ring.
Primary Signal: The Nitrile Stretch[1]
Target Frequency:2220 – 2240 cm⁻¹
Intensity: Medium to Strong (Sharp)
Mechanism: Stretching vibration of the carbon-nitrogen triple bond (νC≡N).
Structural Impact on Frequency:
Chemical Environment
Frequency Range (cm⁻¹)
Relevance to Aminoindanes
Aliphatic Nitrile
2240 – 2260
Rare in core scaffold; seen if CN is on alkyl side chain.
Aromatic Nitrile
2220 – 2240
Primary Target. CN attached directly to the indane benzene ring (positions 4 or 5).
Conjugated/Vinyl
2210 – 2230
Seen if the indane system is modified with exocyclic double bonds.
| Fused/Spiro | ~2170 | Highly specific shifting seen in complex spiro-aminoindane derivatives [1]. |
Secondary Confirmation Signals
To confirm the aminoindane core alongside the nitrile, look for these concurrent signals:
Amine Stretches (νN-H):
Primary Amine (-NH₂): Two bands (symmetric/asymmetric) at 3250–3400 cm⁻¹ .
Secondary Amine (-NHR): Single weak band at 3300–3350 cm⁻¹ .
Salt Form (HCl): Broad, multiple bands 2800–3200 cm⁻¹ (ammonium ion), often obscuring C-H stretches.
Aromatic C=C Stretches: Pair of bands at 1580–1600 cm⁻¹ and 1450–1500 cm⁻¹ .
Part 2: Comparative Analysis (The "Why")
differentiation of Regioisomers
A critical challenge in aminoindane research is distinguishing between the 4-cyano and 5-cyano isomers. Because the 2-aminoindane skeleton possesses a plane of symmetry, positions 5 and 6 are equivalent, as are positions 4 and 7. Therefore, only two aromatic regioisomers exist.
MS vs. IR Performance:
Mass Spectrometry (GC-MS): Both isomers yield identical molecular ions (M+) and virtually indistinguishable fragmentation patterns (tropylium ion formation).
IR Spectroscopy: Distinguishes isomers based on Out-of-Plane (oop) C-H Bending patterns in the fingerprint region.
Feature
4-Cyano-2-aminoindane
5-Cyano-2-aminoindane
Substitution Pattern
1,2,3-trisubstituted benzene ring
1,2,4-trisubstituted benzene ring
Nitrile Peak (νC≡N)
~2230 cm⁻¹
~2230 cm⁻¹ (Minimal difference)
oop C-H Bending
735–770 cm⁻¹ (Strong)
800–860 cm⁻¹ (Strong, often two bands)
Differentiation Value
High (via fingerprint)
High (via fingerprint)
Technique Comparison: IR vs. Raman
For nitrile detection, Raman spectroscopy is often superior due to the high polarizability of the C≡N bond. However, IR is the industry standard for rapid screening and library matching.
Parameter
Infrared (FTIR-ATR)
Raman Spectroscopy
Nitrile Signal
Strong (Dipole change)
Very Strong (Polarizability change)
Water Interference
High (water absorbs strongly)
Low (water is a weak scatterer)
Sample Prep
Minimal (Solid/Oil on crystal)
None (Through glass/bag)
Fluorescence
None
High risk (especially with impure aminoindanes)
Part 3: Experimental Protocol (The "How")
Workflow: Isomer Identification
This protocol assumes the use of Attenuated Total Reflectance (ATR) FTIR, the standard for solid-state drug analysis.
Figure 1: Decision logic for identifying nitrile-substituted aminoindane regioisomers using FTIR.
Step-by-Step Methodology
Sample Preparation (Critical):
Free Base vs. Salt: Aminoindanes are often synthesized as HCl salts. The salt form broadens the N-H region (2800-3200 cm⁻¹) due to ammonium H-bonding.
Recommendation: Run the sample "as is" first. If the fingerprint region is obscured, perform a micro-base extraction :
Dissolve 5 mg sample in 2 drops of 0.1 M NaOH.
Extract with 0.5 mL dichloromethane (DCM).
Evaporate DCM on the ATR crystal.
Analyze the resulting free base film.
Data Acquisition:
Instrument: FTIR with Diamond ATR accessory.
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for splitting close peaks).
Scans: 16–32 scans to ensure high signal-to-noise ratio for the nitrile peak.
Spectral Analysis:
Step 1: Zoom into 2200–2260 cm⁻¹ .[1] Confirm the presence of the sharp nitrile band.
Step 2: Check 1500–1600 cm⁻¹ for aromatic ring breathing modes (confirms the indane core).
Step 3: Examine 600–900 cm⁻¹ . Compare the C-H bending pattern against reference standards for 1,2,3- vs 1,2,4-substitution [2].
References
Molecules. (2023).[2][1] New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Link
Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Link
SWGDRUG. (2013). Monograph: 5-iodo-2-aminoindan (Analogous structural data). Link
NIST Chemistry WebBook. 5-Aminoindan IR Spectrum. Link
3-amino-5-cyanoindane vs 3-amino-5-fluoroindane bioisosteres
Topic: Strategic Bioisosterism: 5-Cyano vs. 5-Fluoro Substitution in the 3-Aminoindane Scaffold Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads[1][2] Executi...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Strategic Bioisosterism: 5-Cyano vs. 5-Fluoro Substitution in the 3-Aminoindane Scaffold
Content Type: Publish Comparison Guide
Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads[1][2]
Executive Summary: The Case for Nitrile-Fluorine Exchange
In the optimization of central nervous system (CNS) ligands, the aminoindane scaffold (e.g., Rasagiline, MDAI analogs) serves as a privileged structure for monoamine transporter and receptor modulation.[1][2][3] A critical decision point in Structure-Activity Relationship (SAR) studies is the substitution at the C5 position (para to the bridgehead in 2-aminoindanes or meta in 1-aminoindanes).[1][2][3]
While 5-fluoro-3-aminoindane (5-F-AI) is a standard approach to block metabolic liability and modulate lipophilicity, 5-cyano-3-aminoindane (5-CN-AI) represents a sophisticated bioisosteric alternative.[1][2][3] This guide objectively compares these two motifs, demonstrating how the cyano group’s unique electronic and steric profile can offer superior solubility and selectivity profiles despite the structural similarity to the fluoro analog.[2][3]
Physicochemical & Structural Comparison
The choice between a fluoro and a cyano substituent is rarely just about size; it is about the electronic landscape of the binding pocket.[2][3]
Table 1: Comparative Physicochemical Profile
Feature
5-Fluoro-3-Aminoindane
5-Cyano-3-Aminoindane
Implication for Drug Design
Van der Waals Radius
1.47 Å (Isostere of H/OH)
~1.9–2.0 Å (Linear, cylindrical)
-CN is larger but linear; fits narrow, deep pockets better than spherical bulks like -CH3.[1][2]
Electronic Effect ()
+0.06 (Inductive w/d, Resonance donor)
+0.66 (Strongly Electron Withdrawing)
-CN dramatically reduces the pKa of the amine if conjugated, altering bioavailability.[1][2][3]
Lipophilicity ()
+0.14 (Lipophilic)
-0.57 (Polar)
-CN lowers LogP, improving solubility and reducing non-specific binding.[1][2][3]
H-Bonding
Poor Acceptor
Strong Acceptor (N lone pair)
-CN can anchor the molecule via specific H-bonds (e.g., to Ser/Thr residues).[1][2]
Metabolic Liability
Blocks para-hydroxylation
Blocks para-hydroxylation; Potential hydrolysis
Both prevent rapid clearance, but -CN introduces a risk of hydrolysis to amide/acid.[1][2][3]
Expert Insight: The 5-cyano group is often termed a "pseudohalogen" but differs critically in solvation.[1][2][3] While 5-F-AI relies on hydrophobic collapse for binding, 5-CN-AI can engage in specific water-mediated networks or direct H-bonding, potentially increasing selectivity for targets like the Serotonin Transporter (SERT) over Dopamine Transporter (DAT).[1][2]
Pharmacological Performance & Bioisosteric Logic
Metabolic Stability Profiles
Both substituents effectively block the primary metabolic route: hydroxylation at the C5 position (analogous to the para-position in amphetamines).[2][3]
5-Fluoro Pathway: The C-F bond is metabolically inert.[1][2][3] However, the high lipophilicity may drive rapid Phase I oxidation at other sites (e.g., benzylic hydroxylation at C1/C3).[1][2][3]
5-Cyano Pathway: The nitrile is generally stable but can be susceptible to nitrilases or oxidative attack leading to the amide (primary metabolite) and subsequently the carboxylic acid.[2][3] This "soft spot" can be advantageous if a shorter half-life is desired to reduce residual effects.[1][2][3]
Binding Affinity & Selectivity
In the context of monoamine transporters (MATs), the electrostatic potential surface (ESP) is key.[2][3]
5-F-AI: Creates a localized negative electrostatic potential but lacks directionality.[1][2][3]
5-CN-AI: The linear geometry of the cyano group projects the negative charge distinctively outward.[1][2][3] In the S1 pocket of GPCRs or MATs, this can target specific polar residues that 5-F cannot reach.[1][2][3]
Experimental Protocols
To validate the bioisosteric replacement, the following workflows are standard.
Conditions: Microwave irradiation at 120°C for 30 min or reflux for 12h.[2][3]
Critical Step: De-gas DMF thoroughly to prevent homocoupling.[2][3]
Reductive Amination:
Convert 5-cyano-1-indanone to the amine using NH4OAc and NaCNBH3 in MeOH.[1][2][3]
Purification:
Acid-base extraction followed by reverse-phase HPLC (C18 column, Water/ACN gradient).[1][2][3]
Visualization of Bioisosteric Decision Making
The following diagram illustrates the decision logic when choosing between F and CN substitutions based on SAR feedback.
Figure 1: Strategic decision matrix for selecting between Fluoro and Cyano substituents based on specific medicinal chemistry challenges (Solubility vs. Lipophilicity).
Metabolic Fate Comparison
Understanding the downstream metabolites is crucial for safety assessments.[2][3]
Figure 2: Comparative metabolic pathways.[1][2][3] Note that the Cyano derivative opens a hydrolysis clearance pathway that the Fluoro derivative lacks.[2][3]
References
Heinrich, T., et al. (2004).[1][2][3] "Bioisosterism of Fluorine and Cyano as Indole Substituents: Theoretical, in vitro and in vivo Examination." CHIMIA International Journal for Chemistry.[1][2][3]
Meanwell, N. A. (2011).[1][2][3][4] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.
Simoni, D., et al. (2017).[1][2][3] "Synthetic Aminoindanes: A Summary of Existing Knowledge." Frontiers in Psychiatry.
Patani, G. A., & LaVoie, E. J. (1996).[1][2][3] "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews.
Analytical Purity Testing for 3-Amino-5-Cyanoindane: A Comparative GMP Guide
Executive Summary The synthesis and release of 3-amino-5-cyanoindane (a critical chiral intermediate for CNS-active targets) presents a triad of analytical challenges: basicity (causing peak tailing), chirality (requirin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis and release of 3-amino-5-cyanoindane (a critical chiral intermediate for CNS-active targets) presents a triad of analytical challenges: basicity (causing peak tailing), chirality (requiring enantiomeric resolution), and functional group lability (the nitrile group's susceptibility to hydrolysis).
This guide objectively compares traditional versus modern analytical workflows. Unlike standard templates, we evaluate these methods based on their ability to detect "hidden" impurities defined by the synthesis route—specifically, the oxidative degradation of the amine and the hydrolysis of the nitrile.
To design a valid analytical method, one must first understand the synthesis. Assuming a standard reductive amination or oxime reduction route from 5-cyano-3-indanone, the impurity profile is specific.
Critical Quality Attributes (CQAs)
Enantiomeric Purity: The (S)-enantiomer is typically the active scaffold. The (R)-enantiomer is a critical impurity.
Nitrile Stability: The 5-cyano group can hydrolyze to the amide (3-amino-indane-5-carboxamide) or acid under harsh acidic/basic conditions.
Basicity: The secondary/primary amine at C3 interacts strongly with residual silanols on silica columns, leading to peak tailing and poor resolution of closely eluting impurities.
Diagram 1: Analytical Control Strategy
This workflow visualizes the decision logic for method selection based on impurity chemistry.
Caption: Integrated control strategy linking synthesis route risks to specific analytical method selections.
Part 2: Achiral Purity – The "High pH" Revolution
The primary challenge with amino-indanes is peak tailing. Traditional methods use Ion-Pairing Chromatography (IPC) with trifluoroacetic acid (TFA) or sulfonates to mask silanols. However, IPC is incompatible with Mass Spectrometry (MS) due to signal suppression.
The Modern Alternative: High-pH Reversed-Phase Chromatography using hybrid silica (e.g., Ethylene Bridged Hybrid - BEH). At pH 10-11, the amine is uncharged (neutral), increasing retention and improving peak shape dramatically.
Comparative Data: Ion-Pairing vs. High-pH
Parameter
Method A: Acidic Ion-Pairing (Traditional)
Method B: High-pH Hybrid (Recommended)
Column
C18 Silica (5 µm)
C18 Hybrid (1.7 µm)
Mobile Phase
0.1% TFA in Water/MeCN
10mM NH₄HCO₃ (pH 10.5) / MeCN
Tailing Factor
1.8 - 2.2 (Poor)
1.0 - 1.2 (Excellent)
MS Compatibility
No (TFA suppresses signal)
Yes (High Sensitivity)
Risk
Acid hydrolysis of Nitrile
Base hydrolysis of Nitrile
Expert Insight: While Method B is superior for peak shape, the nitrile group is sensitive to base hydrolysis. You must validate solution stability. If the sample degrades in the autosampler at pH 10, reduce the pH to 8.5 or use a chilled autosampler (4°C).
Protocol: High-pH UHPLC Method
Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm.
Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with NH₄OH.
Mobile Phase B: Acetonitrile (LC-MS Grade).
Gradient: 5% B to 95% B over 10 minutes.
Flow Rate: 0.6 mL/min.
Detection: UV 225 nm (primary); QDa/MS (secondary for ID).
Part 3: Enantiomeric Purity – SFC vs. Normal Phase
For 3-amino-5-cyanoindane, separating the (S) and (R) enantiomers is the critical release test.
Traditional: Normal Phase (NP) HPLC using Hexane/IPA.
Modern: Supercritical Fluid Chromatography (SFC) using CO₂/Methanol.
Why SFC Wins for Indanes
Amino-indanes are basic. In NP-HPLC, they often require toxic additives like diethylamine (DEA) to prevent sticking. SFC uses CO₂, which is naturally acidic, often eliminating the need for basic additives or requiring only mild ones.
Comparative Data: Chiral Separation
Metric
NP-HPLC (Chiralpak AD-H)
SFC (Chiralpak IG)
Run Time
25 - 40 mins
3 - 6 mins
Resolution (Rs)
2.5
> 4.0
Solvent Cost
High (Hexane/Ethanol)
Low (CO₂/Methanol)
LOD (Enantiomer)
0.1%
0.05%
Diagram 2: Chiral Method Development Decision Tree
Logic flow for selecting the optimal chiral stationary phase (CSP) and mobile phase modifier.
Caption: Systematic workflow for developing a chiral method, prioritizing SFC for efficiency.
Protocol: SFC Method (Recommended)
System: Agilent 1260 Infinity II SFC or Waters UPC².
Column: Chiralpak IG (Immobilized Amylose), 3.0 µm, 4.6 x 150 mm.
Mobile Phase: CO₂ (A) / Methanol + 0.2% Isopropylamine (B).
Isocratic: 15% B.
Back Pressure: 120 bar.
Temperature: 40°C.
Rationale: The immobilized phase (IG) is robust; isopropylamine sharpens the amine peak without degrading the nitrile.
Part 4: Assay & Potency – The qNMR Advantage
For GMP reference standard qualification, relying solely on HPLC area % is insufficient (it assumes equal response factors for all impurities).
The Superior Method: 1H-qNMR (Quantitative NMR)
Using an internal standard (e.g., Maleic Acid or TCNB) with a known purity, qNMR provides an absolute purity value, independent of UV extinction coefficients.
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Analysis: Single Crystal X-Ray Diffraction (SC-XRD) vs. NMR & Computational Methods
Executive Summary & Scientific Context
The Challenge: 3-aminoindane derivatives represent a critical scaffold in CNS-active drug development (analogous to rasagiline and 2-aminoindane "2-AI" psychotropics).[1][2] The core structural challenge lies in the rigid bicyclic system fused with a flexible amine substituent. This creates specific stereochemical hurdles:
Chirality: The C3 position is a stereocenter.[1] Determining absolute configuration (
vs. ) is non-negotiable for regulatory approval (FDA/EMA).
Ring Puckering: The cyclopentane ring exhibits "envelope" or "twist" conformations that solution-state NMR averages out, but which dictate receptor binding affinity in the solid/active state.
The Solution: While High-Field NMR (600+ MHz) is essential for connectivity, Single Crystal X-ray Diffraction (SC-XRD) remains the "Gold Standard" for unambiguous stereochemical assignment and conformational analysis.[2]
Comparative Performance Analysis
The following table objectively compares SC-XRD against primary alternatives for 3-aminoindane characterization.
Feature
SC-XRD (The Gold Standard)
High-Field NMR (NOESY/ROESY)
Computational (DFT/Docking)
Primary Output
Absolute Configuration (via Anomalous Dispersion) & 3D Packing.[1][2]
For 3-aminoindanes, the amine is often salified (e.g., HCl, Mesylate).[2] The presence of Chloride (
) or Sulfur () allows for the use of Anomalous Dispersion (using Cu-K radiation) to determine absolute stereochemistry directly, a feat NMR cannot achieve without chemical modification.
Representative Crystallographic Data (Aminoindane Scaffold)
The following data summarizes typical structural parameters observed in aminoindane salts (e.g., 1-aminoindane and 2-aminoindane analogs), which serve as the baseline for 3-aminoindane analysis.
Table 2: Structural Parameters
Parameter
Typical Value
Significance
C-N Bond Length
Å
Indicates hybridization; slight shortening may imply conjugation if aromatic ring is substituted.[1][2]
Ring Puckering ()
Å
Measures deviation from planarity.[1][2] Critical for fitting into receptor pockets (e.g., MAO-B).[1][2]
Intermolecular H-Bonds
Å (N-H...Cl)
Dominates crystal packing.[1][2] Salt forms usually adopt a "layered" or "herringbone" packing motif.[1]
Space Group
or
Chiral space groups are required for enantiopure drugs.[1][2]
Note: Free base 3-aminoindanes are often oils at room temperature.[1][2] Salt formation is not just for solubility; it is a crystallographic necessity. [1][2]
Experimental Protocol: From Oil to Structure
This workflow is designed for researchers struggling to crystallize flexible amine oils.[1]
Phase 1: Salt Selection & Synthesis
Rationale: The 3-aminoindane free base lacks strong directional H-bond donors/acceptors to lock the lattice.[1][2]
Protocol:
Dissolve 50 mg of free base in minimal dry Ethanol (EtOH).
Phase 2: Vapor Diffusion Crystallization (The "Hanging Drop" Method)
Why this works: Slow diffusion prevents rapid precipitation (amorphous powder) and encourages ordered lattice growth.
Step-by-Step:
Inner Vial: Dissolve 10-15 mg of the salt in a "Good Solvent" (e.g., Methanol or Water/Ethanol mix). The solution should be near saturation but clear.
Outer Vial: Place the inner vial (uncapped) inside a larger jar containing the "Anti-Solvent" (e.g., Diethyl Ether or Hexane).
Seal: Cap the outer jar tightly.
Wait: Store at
in a vibration-free zone. Ether vapors will slowly diffuse into the methanol, lowering solubility and forcing nucleation over 2-7 days.[2]
Phase 3: Data Collection & Refinement
Mounting: Select a block-like crystal (
mm) and mount on a Kapton loop using Paratone oil (cryoprotectant).[1][2]
Cooling: Flash cool to 100 K immediately (prevents thermal disorder).
Beam: Use Cu-K
radiation ( Å).[1][2] Crucial: Mo-radiation is too weak for absolute configuration of light atom structures (C, H, N) unless heavy halogens are present.[2]
Refinement: Solve using Direct Methods (SHELXT) and refine against
(SHELXL). Pay attention to the Flack Parameter :
Flack
: Correct Absolute Configuration.
Flack
: Inverted Structure (Wrong Enantiomer).
Visualization of Workflows
Diagram 1: Crystallization Decision Matrix
A logic gate for selecting the correct crystallization method based on sample physical state.
Caption: Decision matrix for converting amorphous aminoindanes into diffraction-quality crystals.
Diagram 2: The "Heavy Atom" Effect in Structure Solution
Visualizing why salt formation aids in determining absolute stereochemistry.
Caption: Mechanistic flow showing how halide salts enable absolute configuration determination via anomalous scattering.
References
Crystallographic Data for Aminoindanes
Title: Crystal structure of 2-aminoindane hydrochloride.[1][2]
Source: Cambridge Structural D
Relevance: Provides baseline bond lengths/angles for the indane scaffold.
A Senior Application Scientist's Guide to Reductive Amination Catalysts for Indanone Substrates
Introduction: The synthesis of amines from carbonyl compounds via reductive amination is a cornerstone of modern organic chemistry, particularly within the pharmaceutical and agrochemical industries.[1] This transformati...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The synthesis of amines from carbonyl compounds via reductive amination is a cornerstone of modern organic chemistry, particularly within the pharmaceutical and agrochemical industries.[1] This transformation is instrumental in constructing the carbon-nitrogen bonds that are ubiquitous in bioactive molecules. The indanone framework, a privileged scaffold found in numerous therapeutic agents, presents a recurring synthetic challenge. The effective and selective conversion of indanones to the corresponding indanamines is crucial for the development of new chemical entities.
This guide provides an in-depth comparison of common and cutting-edge catalyst systems for the reductive amination of indanone substrates. We will move beyond a simple listing of reagents to explore the mechanistic rationale behind catalyst selection, offering field-proven insights and detailed experimental protocols to guide researchers, scientists, and drug development professionals in optimizing this critical synthetic transformation.
The Core Reaction: Understanding the Reductive Amination Pathway
Reductive amination is fundamentally a two-stage process that can be performed sequentially in one pot (direct) or in discrete steps (indirect).[2][3]
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine on the carbonyl carbon of the indanone. This forms a hemiaminal intermediate, which subsequently dehydrates to yield an imine (from primary amines) or an iminium ion (from secondary amines).[2][4] This step is typically reversible and often acid-catalyzed.[5]
Reduction: The C=N double bond of the imine or iminium ion is then reduced by a suitable reducing agent to furnish the final amine product.[4][6]
The choice of catalyst or reducing agent is paramount, as it dictates the efficiency, selectivity, and overall success of the reaction. A key challenge is to selectively reduce the imine/iminium intermediate in the presence of the starting indanone.
Caption: General mechanism of reductive amination on an indanone substrate.
A Comparative Analysis of Catalyst Systems
The selection of a catalyst system is dictated by factors including substrate scope, functional group tolerance, desired stereochemistry, cost, safety, and scalability. We will examine three major classes of catalysts.
Stoichiometric Hydride Reducing Agents
These reagents are consumed during the reaction and are often used in slight excess. They are workhorses of the modern synthesis lab due to their reliability and ease of use.
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB)Mechanistic Insight: STAB is a mild and highly selective reducing agent, valued for its ability to reduce the protonated imine intermediate much faster than the starting ketone.[2][7] The three electron-withdrawing acetate groups temper the reactivity of the borohydride, enhancing its selectivity.
Verdict: For general-purpose, high-yield laboratory synthesis of indanamines, STAB is often the superior choice. It consistently provides higher yields and fewer side products compared to other borohydrides and avoids the toxicity concerns associated with cyanide-based reagents.[8][9] Its broad functional group tolerance makes it a reliable tool for complex molecule synthesis.[9]
Advantages: Excellent chemoselectivity for imines over ketones, ideal for one-pot reactions, broad functional group tolerance, and a safer alternative to NaBH₃CN.[6][9]
Sodium Cyanoborohydride (NaBH₃CN)Mechanistic Insight: Similar to STAB, NaBH₃CN is a selective reducing agent that is most effective under weakly acidic conditions (pH 4-5), where the imine is readily protonated to the more reactive iminium ion.[4][6][11] Its reduced reactivity compared to NaBH₄ prevents significant reduction of the ketone starting material.[6]
Verdict: While effective, particularly in older literature, the extreme toxicity of NaBH₃CN and the potential for hydrogen cyanide (HCN) release make it a less desirable option in modern drug development settings where safety is paramount.[2] It has been successfully used for indanone substrates, but STAB is now the preferred alternative.[12]
Advantages: Highly selective for iminium ions, enabling efficient one-pot reactions.[2]
Sodium Borohydride (NaBH₄)Mechanistic Insight: As a more powerful reducing agent, NaBH₄ can readily reduce both the starting indanone and the intermediate imine.[6][10] This lack of selectivity often leads to the formation of the corresponding indanol as a significant byproduct.
Verdict: NaBH₄ is generally not recommended for direct, one-pot reductive aminations of indanones unless a stepwise approach is employed.[7][10] This involves pre-forming the imine and then adding NaBH₄ for the reduction step, which adds operational complexity.[8][9] Its primary advantage is its low cost.
Disadvantages: Poor selectivity for imine vs. ketone, often leading to alcohol byproducts.[5] Can cause over-alkylation with primary amines.[8]
Catalytic Hydrogenation Systems
These methods utilize a substoichiometric amount of a metal catalyst to transfer hydrogen from a source to the substrate. This approach is highly atom-economical and aligns with the principles of green chemistry.[1][2]
Transition Metal Catalysis (Ir, Ru, Pd, Co)Mechanistic Insight: The reaction typically involves the in-situ formation of the imine, which then coordinates to the metal center and is reduced. The hydrogen source can be H₂ gas (hydrogenation) or a donor molecule like formic acid or isopropanol (transfer hydrogenation).[14][15]
Verdict: Catalytic hydrogenation is a powerful and versatile methodology. For the synthesis of chiral indanamines, asymmetric transfer hydrogenation using chiral Iridium or Ruthenium catalysts is the state-of-the-art, providing access to enantiomerically enriched products.[16] Iridium catalysts, in particular, have shown excellent yields for the reductive amination of 1-indanone. For large-scale, cost-effective processes, emerging non-noble metal catalysts, such as cobalt, are showing great promise and higher selectivity than some traditional noble metals for specific indanone substrates.[1][17]
Advantages: High atom economy, suitable for asymmetric synthesis with chiral ligands, and can often be performed under mild conditions.[2]
Disadvantages: May require specialized high-pressure equipment for H₂ gas; noble metal catalysts can be expensive; potential for catalyst poisoning or side reactions like hydrogenolysis.[18]
Biocatalysis
Imine Reductases (IREDs) and Transaminases (TAs)Mechanistic Insight: These enzymes operate in aqueous media under mild conditions and utilize biological reducing equivalents (e.g., NADH/NADPH) to perform highly selective reductions.[2]
Verdict: Biocatalysis offers unparalleled stereoselectivity for the synthesis of chiral amines. The use of engineered transaminases for the asymmetric reductive amination of 1-indanone derivatives represents a cutting-edge approach for producing single-enantiomer drug intermediates.[19] While historically limited by substrate scope, modern enzyme engineering techniques are rapidly expanding their applicability.
Advantages: Exceptional enantioselectivity, environmentally benign (operates in water at ambient temperature/pressure), high functional group tolerance.[2][19]
Disadvantages: Substrate scope can be limited to the specific enzyme, may require specialized biochemical expertise and equipment.
Data Summary: Catalyst Performance Comparison
Catalyst/Reagent System
Type
Common Conditions
Advantages
Disadvantages
Selectivity on Indanones
NaBH(OAc)₃ (STAB)
Stoichiometric
Anhydrous DCE or THF, often with AcOH catalyst, RT
High yield, excellent chemoselectivity, safe, wide functional group tolerance[8][9]
Water-sensitive, stoichiometric waste
Excellent general-purpose choice
NaBH₃CN
Stoichiometric
MeOH, pH 4-5
Excellent chemoselectivity in one-pot reactions[6]
Poor selectivity (ketone reduction), requires two-step procedure for good yield[5][10]
Low, significant indanol byproduct formation
Ir / Ru Catalysts
Catalytic
H₂ gas or transfer hydrogenation (e.g., HCOOH)
High atom economy, enables asymmetric synthesis, high activity[20]
Expensive noble metals, may require pressure equipment
Excellent; leading method for asymmetric synthesis
Co Catalysts
Catalytic
H₂ gas
Inexpensive non-noble metal, high selectivity reported[1][17]
Emerging technology, may require higher temperatures/pressures
High selectivity demonstrated for specific substrates[17]
Biocatalysts (IREDs/TAs)
Catalytic
Aqueous buffer, RT, pH 6-8
Unmatched enantioselectivity, green process[2][19]
Substrate-specific, requires biochemical setup
Excellent for specific chiral indanamine targets[19]
Field-Proven Experimental Protocol
The following protocol describes a representative transfer hydrogenative reductive amination of 1-indanone using a cyclometalated iridium catalyst, a method noted for its high yield and applicability to this substrate class.
Reaction: Reductive amination of 1-indanone with benzylamine.
To a dry Schlenk flask under an inert atmosphere, add the iridium catalyst precursor [Cp*IrCl₂]₂ and the chiral ligand TsDPEN.
Add anhydrous isopropanol and stir the mixture at 80 °C for 20 minutes to allow for pre-catalyst formation.
Cool the mixture to room temperature.
Add 1-indanone, benzylamine, and ammonium formate to the flask.
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
Redissolve the residue in dichloromethane (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
Purify the crude product by flash column chromatography on silica gel to yield the desired N-benzyl-2,3-dihydro-1H-inden-1-amine.
Caption: Experimental workflow for a transfer hydrogenation reductive amination.
Conclusion and Future Outlook
The reductive amination of indanones is a well-developed field with a diverse toolkit of catalysts available to the modern chemist.
For routine, achiral synthesis on a laboratory scale, sodium triacetoxyborohydride (STAB) remains the gold standard due to its high selectivity, operational simplicity, and safety profile.[7][8]
When chirality is paramount, asymmetric transfer hydrogenation with Iridium or Ruthenium catalysts provides a robust and scalable route to enantiopure indanamines, critical for pharmaceutical development.
Looking forward, the dual pressures of cost and environmental sustainability will continue to drive innovation. The development of highly active and selective catalysts based on earth-abundant metals like cobalt and the expanding application of engineered biocatalysts represent the future of efficient and green amine synthesis.[1][17][19]
The optimal choice of catalyst is not a one-size-fits-all solution but rather a strategic decision based on the specific synthetic goal, balancing chemical efficiency with economic and safety considerations.
References
Sa-a, P., et al. (2017). Direct Asymmetric Ruthenium-Catalyzed Reductive Amination of Alkyl–Aryl Ketones with Ammonia and Hydrogen. Journal of the American Chemical Society. Available at: [Link]
Yamada, M., Azuma, K., & Yamano, M. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Organic Letters, 23(9), 3364–3367. Available at: [Link]
ResearchGate. (n.d.). Catalytic activity of different catalysts for the reductive amination of 1-indanone and R-( +)-α-phenethylamine. ResearchGate. Available at: [Link]
Wikipedia. (2024). Reductive amination. Wikipedia. Available at: [Link]
Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8. Available at: [Link]
ResearchGate. (n.d.). Synthesis of Amines by Reductive Amination of Aldehydes and Ketones using Co3O4/NGr@C Catalyst. ResearchGate. Available at: [Link]
Chemistry Steps. (2024). Reductive Amination. Chemistry Steps. Available at: [Link]
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
Kumar, V., & Jones, R. A. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(53), 34659-34691. Available at: [Link]
Takeda Pharmaceutical Company Limited. (2023). Ruthenium-Catalyzed Direct Asymmetric Reductive Amination for the Synthesis of a Chiral Primary Amine Intermediate En Route to a PDE2A Inhibitor, TAK-915. ACS Publications. Available at: [Link]
Takeda Pharmaceutical Company Limited. (2023). Ruthenium-Catalyzed Direct Asymmetric Reductive Amination for the Synthesis of a Chiral Primary Amine Intermediate En Route to a PDE2A Inhibitor, TAK-915. Organic Process Research & Development. Available at: [Link]
Podyacheva, E., et al. (2019). Reductive Amination Methods Comparison. Scribd. Available at: [Link]
ResearchGate. (n.d.). Recent Development on Catalytic Reductive Amination and Applications. ResearchGate. Available at: [Link]
ResearchGate. (n.d.). Reductive amination of various ketones and an aldehyde by Pt-MoOx/TiO2 catalyst. ResearchGate. Available at: [Link]
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. organic-chemistry.org. Available at: [Link]
Scientific & Academic Publishing. (n.d.). NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes. sapub.org. Available at: [Link]
University of Liverpool. (2013). Primary Amines by Transfer Hydrogenative Reductive Amination of Ketones by Using Cyclometalated IrIII Catalysts. IT Services - University of Liverpool. Available at: [Link]
ResearchGate. (n.d.). Sodium Borohydride in Reactions of Reductive Amination. ResearchGate. Available at: [Link]
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at: [Link]
Johnson Matthey. (2005). Ruthenium-Catalysed Asymmetric Reduction of Ketones. Semantic Scholar. Available at: [Link]
Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination. Kanto Chemical Co., Inc.. Available at: [Link]
White Rose Research Online. (n.d.). Green Chemistry. White Rose Research Online. Available at: [Link]
Royal Society of Chemistry. (n.d.). Reductive amination catalyzed by iridium complexes using carbon monoxide as a reducing agent. Organic & Biomolecular Chemistry. Available at: [Link]
Waite, D. (1970). Reductive amination of substituted indole-2,3-diones. Journal of the Chemical Society C: Organic. Available at: [Link]
ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate. Available at: [Link]
Afanasyev, O. I., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. Available at: [Link]
Cho, B. T., & Kang, S. K. (2005). Direct and indirect reductive amination of aldehydes and ketones with solid acid-activated sodium borohydride under solvent-free conditions. Tetrahedron. Available at: [Link]
Aleku, G. A., et al. (2017). Reductive aminations by imine reductases: from milligrams to tons. PMC. Available at: [Link]
SciSpace. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. SciSpace. Available at: [Link]
Executive Summary & Chemical Identity 3-amino-2,3-dihydro-1H-indene-5-carbonitrile (also known as 5-cyano-1-aminoindane) is a bifunctional intermediate containing both a basic primary amine and a nitrile group. This dual...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Identity
3-amino-2,3-dihydro-1H-indene-5-carbonitrile (also known as 5-cyano-1-aminoindane) is a bifunctional intermediate containing both a basic primary amine and a nitrile group. This dual functionality dictates its specific disposal requirements: it poses risks of both acute toxicity and high reactivity with acids (potential hydrogen cyanide release).[1]
Critical Directive: This compound must never be disposed of down the drain or mixed with acidic waste streams. The primary disposal pathway is high-temperature incineration via a licensed hazardous waste contractor.
Contact with acids liberates very toxic gas (HCN).[1]
Scientific Insight: The nitrile group (-CN) is stable under neutral conditions but can hydrolyze in the presence of strong acids to release Hydrogen Cyanide (HCN) gas. The amine group makes the compound basic; mixing it with acid waste not only risks HCN release but can generate significant heat (exothermic neutralization), further accelerating volatile toxic release [1].
Personal Protective Equipment (PPE) Matrix
Before initiating any disposal workflow, personnel must don the following PPE. This protocol is non-negotiable.
PPE Item
Specification
Rationale
Gloves
Double Nitrile (Min 0.11mm thickness)
Provides a barrier against dermal absorption. Double gloving allows outer glove removal upon contamination without exposing skin.
Respiratory
N95 / P100 (Solid) or Half-mask with Organic Vapor/Acid Gas Cartridge (if in solution)
Prevents inhalation of dust particulates or potential HCN vapors if inadvertently acidified.
Eye Protection
Chemical Splash Goggles (ANSI Z87.1)
Standard safety glasses are insufficient against fine powders or splashes.
Body
Lab Coat (Buttoned) + Chemical Apron
Prevents accumulation of toxic dust on personal clothing.
Detailed Disposal Workflow
This workflow is designed to isolate the compound from incompatibles and prepare it for incineration.
Step 1: Waste Segregation (The "Golden Rule")
Action: Designate a specific waste stream for "Toxic Organic Solids - Nitriles" .
Prohibition: Do NOT place this compound in general "Organic Waste" containers if those containers accept acidic washes.
Logic: Preventing contact with proton donors (acids) eliminates the mechanistic pathway for HCN generation.
Step 2: Containerization
Solid Waste: Collect pure solid or contaminated disposables (wipes, weighing boats) in a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
Liquid Waste (Mother Liquors): If the compound is dissolved in solvent (e.g., DMSO, Methanol), collect in a narrow-neck HDPE or glass bottle.
Headspace: Leave at least 10% headspace to allow for expansion.
Step 3: Labeling
Every container must carry a hazardous waste label with the following specific data:
Constituents: "3-amino-2,3-dihydro-1H-indene-5-carbonitrile" (Do not use abbreviations).[7]
Hazard Checkboxes: [x] Toxic, [x] Irritant.
Special Warning: "CONTAINS NITRILES - DO NOT ADD ACID."
Step 4: Storage & Handoff
Store in a Satellite Accumulation Area (SAA) .
Keep the container inside a secondary containment tray separate from acidic waste streams.[8]
Schedule pickup with your institution's EHS or licensed contractor (e.g., Veolia, Clean Harbors) for Incineration .
Visualizations: Logic & Workflow
Figure 1: Waste Stream Segregation Logic
This decision tree illustrates the critical logic required to prevent accidental cyanide generation during waste sorting.
Caption: Figure 1. Segregation logic to prevent acidification of nitrile waste. Note the critical checkpoint for liquid waste pH.
Figure 2: Emergency Spill Response Protocol
A step-by-step workflow for managing accidental release in the laboratory.
Caption: Figure 2.[4] Operational workflow for safe spill cleanup. Note the use of weak bleach for surface decontamination to oxidize residual traces.
Emergency Procedures
Spill Cleanup (Small Scale < 50g)
Isolate: Mark the area. Ensure good ventilation.[3][4][5][6][9][10]
Protect: Wear specified PPE (Section 3).
Collect:
Solids: Gently sweep into a dust pan or scoop. Avoid creating dust.[3][4][5][6][11] Place in a hazardous waste container.
Liquids: Absorb with vermiculite or chem-pads. Do not use paper towels if the solvent is an oxidizer, though standard organic solvents are fine.
Decontaminate: Wipe the surface with a 10% Sodium Hypochlorite (Bleach) solution. The hypochlorite helps oxidize trace cyanides/amines into less toxic cyanates/nitrogen byproducts [2].
Rinse: Follow with a water rinse.[5][6] Collect all wipes as hazardous waste.
First Aid
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
Skin Contact: Wash with soap and water for 15 minutes. Remove contaminated clothing.[3][5]
Eye Contact: Rinse cautiously with water for 15 minutes.[6] Remove contact lenses if present.[6]
References
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 11030074, 3-oxo-2,3-dihydro-1H-indene-5-carbonitrile (Analogous Structure Hazard Data). Retrieved from [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]
Personal protective equipment for handling 3-amino-2,3-dihydro-1H-indene-5-carbonitrile
Executive Safety Summary & Hazard Architecture Handling 3-amino-2,3-dihydro-1H-indene-5-carbonitrile (CAS: 903558-68-9) requires a safety strategy that goes beyond standard laboratory protocols.[1] As a Senior Applicatio...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Safety Summary & Hazard Architecture
Handling 3-amino-2,3-dihydro-1H-indene-5-carbonitrile (CAS: 903558-68-9) requires a safety strategy that goes beyond standard laboratory protocols.[1] As a Senior Application Scientist, I urge you to look past the generic "Irritant" label often found on preliminary SDS documents. You must respect the functional duality of this molecule:
The Nitrile (Cyano) Moiety: While stable, organic nitriles can metabolize into cyanide in vivo or release hydrogen cyanide (HCN) gas if exposed to strong acids.
The Primary Amine: This confers basicity and potential corrosivity/sensitization, increasing the permeability of the skin barrier, which facilitates systemic absorption of the nitrile component.
The Indane Core: This lipophilic scaffold enhances bioavailability and dermal penetration.
The Golden Rule: Treat this substance as a High Potency Active Pharmaceutical Ingredient (HPAPI) until specific toxicological data proves otherwise.
Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on permeation kinetics and physical state (solid powder).
A. Dermal Protection (The Critical Barrier)
Standard thin nitrile exam gloves are insufficient for prolonged contact with organic nitriles in solution. Research indicates that glove movement significantly degrades breakthrough times for organic solvents/nitriles [1].
PPE Component
Recommendation
Scientific Rationale (Causality)
Primary Glove (Inner)
Silver Shield / 4H (Laminate)
Permeation Resistance: Laminates provide the only near-absolute barrier against organic nitriles and aromatic amines. Standard nitrile rubber can swell and allow permeation within minutes if the chemical is in solution [1].
Secondary Glove (Outer)
Nitrile (Minimum 5 mil)
Mechanical Protection: Protects the inner laminate glove from tears and provides grip. Acts as a "sacrificial layer" against splashes.
Body Protection
Tyvek® Lab Coat (Closed Front)
Dust Exclusion: Cotton coats trap powders in the weave. Tyvek repels particulates and prevents dermal absorption of the lipophilic indane core.
Footwear
Closed-toe, Non-perforated
Spill Defense: Leather or chemically resistant synthetic. No mesh sneakers (liquids penetrate instantly).
B. Respiratory & Eye Protection[2][3][4][5][6][7][8][9][10]
Primary Control: All open handling must occur inside a certified Chemical Fume Hood.
Respiratory Backup: If weighing outside a hood (strongly discouraged) or during spill cleanup, use a P100 (HEPA) half-face respirator .
Eye Protection:Chemical Splash Goggles (ANSI Z87.1). Safety glasses are inadequate because fine powders can drift around the sides of lenses, entering the tear duct and causing rapid systemic absorption.
Operational Protocols: A Self-Validating Workflow
Phase 1: Weighing & Transfer (Static Hazard)
Amino-indanes are often electrostatic solids. Static discharge can scatter toxic dust.
Preparation: Place an ionizing bar or anti-static gun inside the fume hood.
Containment: Use a disposable balance enclosure or "tented" weighing boat to minimize air currents disturbing the powder.
Validation: Wipe the exterior of the receiving vessel with a solvent-dampened tissue before removing it from the hood. Treat this tissue as hazardous waste.
Phase 2: Solubilization (The High-Risk Moment)
Dissolving the solid creates a solution that can penetrate gloves/skin orders of magnitude faster than the solid.
Solvent Choice: Avoid Dimethyl Sulfoxide (DMSO) if possible. DMSO is a "super-solvent" that will carry the toxic nitrile directly through intact skin. Use Ethanol or Acetonitrile if chemistry permits, but maintain strict glove discipline.
Addition Order: Add Solvent to Solid . Never dump solid into solvent, which causes "puffing" of toxic aerosols.
Phase 3: Waste Disposal (The Acid Trap)
CRITICAL WARNING: Never dispose of nitrile-containing waste in "Acid Waste" streams.
Mechanism:
(Hydrolysis) or potential release of HCN gas depending on conditions and specific nitrile stability.
Protocol: Segregate into a dedicated "Organic Cyanide/Nitrile" waste stream. Label clearly: "DO NOT MIX WITH ACIDS."
Standard first aid may fail if cyanide metabolism occurs. This workflow prioritizes decontamination and medical escalation.
Caption: Immediate response workflow. Note the prohibition on scrubbing skin, which increases absorption.
References
Phalen, R. N., & Wong, W. K. (2012). Chemical resistance of disposable nitrile gloves exposed to simulated movement. Journal of Occupational and Environmental Hygiene. [Link]
Occupational Safety and Health Administration (OSHA) . Cyanide Exposure and Control. [Link]
National Institutes of Health (NIH) - PubChem . 3-amino-2,3-dihydro-1H-indene-5-carbonitrile Compound Summary. [Link](Note: General compound database for structure verification).
Prudent Practices in the Laboratory . Handling and Disposal of Chemicals. National Academies Press. [Link]